molecular formula C16H16O2S B092543 2-Ethylthio-2,2-diphenylacetic acid CAS No. 16036-85-4

2-Ethylthio-2,2-diphenylacetic acid

Cat. No.: B092543
CAS No.: 16036-85-4
M. Wt: 272.4 g/mol
InChI Key: NGHYFCDORXGZOD-UHFFFAOYSA-N
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Description

2-Ethylthio-2,2-diphenylacetic acid is a useful research compound. Its molecular formula is C16H16O2S and its molecular weight is 272.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfanyl-2,2-diphenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHYFCDORXGZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352913
Record name 2-Ethylthio-2,2-diphenylacetic acid
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Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16036-85-4
Record name 2-Ethylthio-2,2-diphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylthio-2,2-diphenylacetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylthio-2,2-diphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Ethylthio-2,2-diphenylacetic acid is a specialized organic molecule characterized by a quaternary alpha-carbon bearing two phenyl groups, a carboxylic acid moiety, and an ethylthio group. While not a widely commercialized compound, its structural motifs are of significant interest in medicinal chemistry and materials science. The diphenylacetic acid core is found in various pharmacologically active compounds, and the introduction of a sulfur-containing functional group can modulate a molecule's biological activity, metabolic profile, and material properties. This guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The proposed pathway is a robust, two-stage process commencing with the synthesis of the precursor 2,2-diphenylacetic acid, followed by the strategic introduction of the ethylthio moiety.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most logically approached through a two-part strategy. The first part involves the construction of the 2,2-diphenylacetic acid backbone. Subsequently, the second part focuses on the functionalization of the alpha-position to introduce the ethylthio group.

Synthesis_Overview Benzilic_acid Benzilic Acid Diphenylacetic_acid 2,2-Diphenylacetic Acid Benzilic_acid->Diphenylacetic_acid Reduction Bromo_intermediate 2-Bromo-2,2-diphenylacetic Acid Diphenylacetic_acid->Bromo_intermediate α-Bromination Final_product This compound Bromo_intermediate->Final_product Nucleophilic Substitution

Caption: High-level overview of the proposed synthesis pathway.

Part 1: Synthesis of 2,2-Diphenylacetic Acid

The initial phase of the synthesis focuses on the preparation of the key precursor, 2,2-diphenylacetic acid. Several synthetic routes are available for this compound.[1] A well-established and high-yielding method is the reduction of benzilic acid, which will be detailed here.[1]

Reaction Scheme

Diphenylacetic_Acid_Synthesis cluster_reactants Reactant cluster_products Product reagents Red P, I₂, H₂O Glacial Acetic Acid, Δ Diphenylacetic_acid 2,2-Diphenylacetic Acid reagents->Diphenylacetic_acid Benzilic_acid Benzilic Acid Benzilic_acid->reagents

Caption: Synthesis of 2,2-Diphenylacetic Acid from Benzilic Acid.

Experimental Protocol

This protocol is adapted from the well-vetted procedure found in Organic Syntheses.[1]

  • Apparatus Setup: In a 1-liter round-bottomed flask, place 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.

  • Initial Reaction: Allow the mixture to stand for 15-20 minutes, during which time the iodine will react.

  • Addition of Reactants: To the flask, add 5 mL of water and 100 g (0.44 mole) of benzilic acid.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to a continuous boil for a minimum of 2.5 hours.[1]

  • Filtration: After the reaction is complete, filter the hot mixture with suction to remove the excess red phosphorus.

  • Precipitation: Slowly pour the hot filtrate into a cold, well-stirred solution of 20-25 g of sodium bisulfite in 1 liter of water. This will precipitate the diphenylacetic acid.[1]

  • Isolation and Purification: Filter the precipitated product with suction, wash with cold water, and dry thoroughly. For a crystalline product, recrystallize from approximately 500 mL of hot 50% alcohol.

Causality and Experimental Choices
  • Choice of Reducing Agent: The combination of red phosphorus and iodine in the presence of water generates hydriodic acid in situ. Hydriodic acid is a potent reducing agent capable of reducing the hydroxyl group of benzilic acid to a hydrogen atom.

  • Use of Sodium Bisulfite: The sodium bisulfite solution serves to quench any remaining iodine from the reaction mixture, preventing it from contaminating the final product.

  • Recrystallization: Recrystallization from aqueous alcohol is an effective method for purifying the diphenylacetic acid, removing any unreacted starting material or byproducts.

Part 2: Synthesis of this compound

This part of the synthesis involves a two-step process: the alpha-bromination of 2,2-diphenylacetic acid, followed by a nucleophilic substitution with sodium ethanethiolate.

Step 2a: α-Bromination of 2,2-Diphenylacetic Acid

The Hell-Volhard-Zelinskii reaction is the classic method for the alpha-bromination of carboxylic acids.[2][3] This reaction proceeds via the formation of an acid bromide intermediate, which more readily enolizes, allowing for bromination at the alpha-position.[2][3]

Bromination_Step cluster_reactants Reactant cluster_products Product reagents 1. PBr₃ (cat.) 2. Br₂ Bromo_intermediate 2-Bromo-2,2-diphenylacetic Acid reagents->Bromo_intermediate Diphenylacetic_acid 2,2-Diphenylacetic Acid Diphenylacetic_acid->reagents

Caption: α-Bromination of 2,2-Diphenylacetic Acid.

  • Apparatus Setup: In a dry, three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 2,2-diphenylacetic acid.

  • Reagent Addition: Add a catalytic amount of phosphorus tribromide (PBr₃).

  • Bromination: Heat the mixture and add bromine (Br₂) dropwise from the dropping funnel. The reaction is typically conducted in an inert solvent such as carbon tetrachloride, although neat conditions can also be employed.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or ¹H NMR until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture and carefully quench any excess bromine. The crude 2-bromo-2,2-diphenylacetic acid can then be purified by recrystallization or column chromatography.

Step 2b: Nucleophilic Substitution with Sodium Ethanethiolate

The alpha-bromo carboxylic acid is a highly reactive substrate for Sₙ2 reactions.[2] Thiolates are excellent nucleophiles, and will readily displace the bromide to form the desired thioether.[4][5]

Thiolation_Step cluster_reactants Reactant cluster_products Product reagents NaSEt Polar Aprotic Solvent Final_product This compound reagents->Final_product Bromo_intermediate 2-Bromo-2,2-diphenylacetic Acid Bromo_intermediate->reagents

Sources

Unraveling the Enigma: A Technical Guide to the Mechanistic Void of 2-Ethylthio-2,2-diphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

In the landscape of pharmacological research, it is not uncommon to encounter compounds with established structures yet undefined biological roles. 2-Ethylthio-2,2-diphenylacetic acid represents one such case. Despite its well-defined chemical identity, a thorough investigation of the current scientific literature reveals a significant gap in our understanding of its mechanism of action. This technical guide, therefore, deviates from a conventional mechanistic narrative. Instead, it aims to provide a transparent overview of the available data on structurally related compounds, critically assess the implications, and propose a scientifically rigorous path forward for future investigation. Our objective is to equip researchers with a foundational perspective to navigate this intriguing area of discovery.

I. The Current State of Knowledge: A Void in Direct Evidence

A comprehensive search of established scientific databases yields no direct studies detailing the mechanism of action, biological targets, or cellular effects of this compound. This absence of data necessitates a shift in focus towards understanding the pharmacological context provided by its close chemical relatives.

II. Pharmacological Profile of Structurally Related Compounds: The Muscarinic Connection

While direct evidence for the parent compound is lacking, research into its derivatives offers a compelling, albeit indirect, lead. A study on 5,5-diphenyl-5-ethylthio-2-pentynamines, which are derived from 2,2-diphenyl-2-ethylthioacetic acid, has revealed a complex and intriguing interaction with muscarinic acetylcholine receptors[1].

These derivatives have been shown to exhibit a peculiar pharmacological profile, acting as agonists at the M₂ subtype, antagonists at the M₃ and M₄ subtypes, and displaying an unusual, atropine-insensitive agonism at the M₁ subtype[1]. This multifaceted interaction with a critical family of G-protein coupled receptors suggests that the 2,2-diphenyl-2-ethylthioacetic acid scaffold may possess a fundamental affinity for muscarinic receptors.

Table 1: Summary of Muscarinic Receptor Activity of 2,2-diphenyl-2-ethylthioacetic acid Derivatives

Receptor SubtypeObserved ActivityReference
M₁Atypical Agonism (Atropine-Insensitive)[1]
M₂Agonism[1]
M₃Antagonism[1]
M₄Antagonism[1]

This mixed agonist-antagonist profile, often referred to as "functional selectivity" or "biased agonism," is a topic of significant interest in modern pharmacology. It implies that these compounds may stabilize distinct receptor conformations, leading to the engagement of different downstream signaling pathways.

III. A Hypothetical Mechanism and a Roadmap for Future Research

Based on the activity of its derivatives, a primary hypothesis is that This compound may function as a modulator of muscarinic acetylcholine receptors . However, it is crucial to underscore that this is a speculative starting point, not a confirmed mechanism. The structural differences between the parent acid and its amine derivatives could lead to significant variations in pharmacological activity.

To elucidate the true mechanism of action of this compound, a systematic and multi-faceted experimental approach is warranted. The following protocols outline a logical progression for such an investigation.

A. Experimental Workflow for Mechanistic Elucidation

G cluster_0 Phase 1: Target Identification & Binding Characterization cluster_1 Phase 2: Cellular & Functional Effects cluster_2 Phase 3: In Vivo & Phenotypic Analysis Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine affinity & selectivity Second Messenger Assays Second Messenger Assays Functional Assays->Second Messenger Assays Quantify downstream signaling Electrophysiology Electrophysiology Second Messenger Assays->Electrophysiology Assess ion channel modulation Animal Models Animal Models Electrophysiology->Animal Models Behavioral & Physiological Readouts Behavioral & Physiological Readouts Animal Models->Behavioral & Physiological Readouts Evaluate systemic effects

Caption: A proposed experimental workflow for the systematic investigation of this compound's mechanism of action.

B. Detailed Experimental Protocols

1. Receptor Binding Assays:

  • Objective: To determine if this compound directly binds to muscarinic receptors and to quantify its affinity and selectivity.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing individual human muscarinic receptor subtypes (M₁-M₅).

    • Incubate the membrane preparations with a known radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine).

    • Add increasing concentrations of this compound to compete with the radioligand for binding.

    • Following incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from the IC₅₀ values to determine the binding affinity for each receptor subtype.

  • Rationale: This experiment will provide direct evidence of binding to muscarinic receptors and reveal any subtype selectivity.

2. Functional Assays (Calcium Mobilization):

  • Objective: To characterize the functional activity (agonist, antagonist, or allosteric modulator) of this compound at muscarinic receptors.

  • Methodology:

    • Culture cell lines expressing Gαq-coupled muscarinic receptors (M₁, M₃, M₅).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Measure baseline fluorescence.

    • To test for agonist activity, add increasing concentrations of this compound and measure changes in intracellular calcium levels.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound before stimulating with a known muscarinic agonist (e.g., carbachol).

    • Quantify the dose-dependent changes in fluorescence to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

  • Rationale: This assay will determine whether the compound activates the receptor, blocks the action of other agonists, or has no effect, thereby defining its functional nature.

C. Signaling Pathway Visualization: A Hypothetical Muscarinic Interaction

The following diagram illustrates the canonical signaling pathways downstream of muscarinic receptor activation, which would be the subject of investigation for this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Compound 2-Ethylthio-2,2- diphenylacetic acid M1_M3_M5 M1/M3/M5 Receptor Compound->M1_M3_M5 Binds to M2_M4 M2/M4 Receptor Compound->M2_M4 Binds to Gq_11 Gαq/11 M1_M3_M5->Gq_11 Activates Gi_o Gαi/o M2_M4->Gi_o Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Cellular Response A Cellular Response A Ca2->Cellular Response A Leads to Cellular Response B Cellular Response B PKC->Cellular Response B Leads to PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Cellular Response C Cellular Response C PKA->Cellular Response C Leads to

Caption: Potential intracellular signaling pathways modulated by muscarinic receptor engagement.

IV. Conclusion and Future Directions

The mechanism of action of this compound remains an open question and a promising avenue for pharmacological research. The existing data on its derivatives provides a compelling, albeit speculative, starting point for investigation centered on the muscarinic acetylcholine receptor system. The experimental roadmap outlined in this guide offers a rigorous and systematic approach to closing this knowledge gap. Elucidating the molecular targets and cellular effects of this compound could unveil novel pharmacological tools or therapeutic leads. It is our hope that this guide will serve as a catalyst for future research into this enigmatic molecule.

References

  • Ghelfi, F., Bisi, A., Belluti, F., Piazzi, L., Gobbi, S., Rampa, A., Bartolini, M., De Simone, A., Andrisano, V., & Valenti, P. (2003). Structure-activity relationships in 2,2-diphenyl-2-ethylthioacetic acid esters: unexpected agonistic activity in a series of muscarinic antagonists. Bioorganic & Medicinal Chemistry, 11(10), 2169-2176. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Ethylthio-2,2-diphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

2-Ethylthio-2,2-diphenylacetic acid is a carboxylic acid derivative featuring a quaternary carbon center bonded to two phenyl rings, a carboxylic acid group, and an ethylthio group. The structural elucidation and purity assessment of this and similar small molecules in pharmaceutical and chemical research are critically dependent on a suite of spectroscopic techniques. This guide provides a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not publicly available, this document leverages fundamental spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis. This approach offers researchers a valuable reference for the characterization of this compound and related chemical entities.

The molecular structure of this compound is presented below:

Chemical Structure:

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₆H₁₆O₂S[1][2]
Molecular Weight272.36 g/mol [1][2]
Melting Point127-129 °C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the ethyl group protons, the aromatic protons of the two phenyl rings, and the acidic proton of the carboxylic acid.

Rationale for Predicted Chemical Shifts and Multiplicities:

  • Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Phenyl Protons (-C₆H₅): The ten protons on the two phenyl rings are expected to resonate in the aromatic region, approximately between 7.2 and 7.5 ppm. Due to the free rotation of the phenyl groups, the electronic environments of the ortho, meta, and para protons may be very similar, potentially leading to overlapping multiplets or a complex signal cluster.

  • Methylene Protons (-S-CH₂-CH₃): These two protons are adjacent to the sulfur atom and a methyl group. They are expected to appear as a quartet due to coupling with the three neighboring methyl protons. The electronegativity of the sulfur atom will cause a downfield shift, likely in the range of 2.5-2.9 ppm.

  • Methyl Protons (-S-CH₂-CH₃): These three protons are adjacent to the methylene group and will appear as a triplet. This signal is expected to be the most upfield, likely in the range of 1.2-1.5 ppm.

Summary of Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.0 - 13.0Broad Singlet1H-COOH
7.2 - 7.5Multiplet10HAromatic C-H
2.5 - 2.9Quartet2H-S-CH₂ -CH₃
1.2 - 1.5Triplet3H-S-CH₂-CH₃
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the acidic proton.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to symmetry, the two phenyl rings may show fewer than 12 distinct signals.

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon (-COOH): This carbon is highly deshielded and is expected to appear significantly downfield, typically in the range of 170-180 ppm.

  • Aromatic Carbons (-C₆H₅): The carbons of the phenyl rings are expected to resonate in the 125-145 ppm region. The ipso-carbon (the carbon attached to the quaternary center) will likely be in the 140-145 ppm range, while the ortho, meta, and para carbons will appear between 125 and 130 ppm.

  • Quaternary Carbon (-C(Ph)₂-): The central quaternary carbon atom, bonded to two phenyl groups, a sulfur atom, and a carboxylic acid, will be deshielded and is expected to appear in the range of 55-65 ppm.

  • Methylene Carbon (-S-CH₂-CH₃): The carbon of the methylene group, bonded to the sulfur atom, is expected to resonate in the range of 25-35 ppm.

  • Methyl Carbon (-S-CH₂-CH₃): The terminal methyl carbon is the most shielded carbon and is expected to appear in the upfield region, around 10-15 ppm.

Summary of Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
170 - 180C OOH
140 - 145Aromatic ipso-C
125 - 130Aromatic C -H
55 - 65-C (Ph)₂-
25 - 35-S-CH₂ -CH₃
10 - 15-S-CH₂-CH₃
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: The same instrument as for ¹H NMR is used, but the spectrometer is tuned to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands:

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic rings, and the thioether linkage.

Rationale for Predicted Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹).

  • Aromatic C=C Stretch: Medium to weak intensity bands are expected in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the phenyl rings.

  • C-O Stretch (Carboxylic Acid): An absorption band corresponding to the C-O stretching of the carboxylic acid is expected in the 1210-1320 cm⁻¹ range.

  • C-S Stretch (Thioether): A weak absorption band for the C-S stretch is expected in the 600-800 cm⁻¹ region.

Summary of Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300Broad, StrongO-H stretch (Carboxylic Acid)
3020 - 3080MediumAromatic C-H stretch
1700 - 1725Strong, SharpC=O stretch (Carboxylic Acid)
1450 - 1600Medium to WeakAromatic C=C stretch
1210 - 1320MediumC-O stretch (Carboxylic Acid)
600 - 800WeakC-S stretch
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum:

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions.

Rationale for Predicted Fragmentation:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 272, corresponding to the molecular weight of the compound[1][3]. The presence of sulfur may give rise to a small M+2 peak due to the natural abundance of the ³⁴S isotope.

  • Loss of Carboxylic Acid Group (-COOH): Fragmentation involving the loss of the carboxylic acid group (45 Da) would result in a fragment ion at m/z 227.

  • Loss of Ethyl Group (-CH₂CH₃): Cleavage of the ethyl group from the sulfur atom would lead to a fragment at m/z 243.

  • Loss of Ethylthio Group (-SCH₂CH₃): Loss of the entire ethylthio group (61 Da) would result in a fragment at m/z 211.

  • Formation of Diphenylmethyl Cation (Ph₂CH⁺): A prominent peak at m/z 167, corresponding to the stable diphenylmethyl cation, is also a likely fragmentation pathway. This is a common fragment for compounds containing a diphenylmethyl moiety[4].

Summary of Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted Identity
272[M]⁺
243[M - CH₂CH₃]⁺
227[M - COOH]⁺
211[M - SCH₂CH₃]⁺
167[Ph₂CH]⁺

Predicted adducts in positive ion mode ESI-MS include [M+H]⁺ at m/z 273.09438 and [M+Na]⁺ at m/z 295.07632[3]. In negative ion mode, [M-H]⁻ at m/z 271.07982 is expected[3].

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to achieve good ionization and minimize in-source fragmentation.

Workflow Visualizations

General Spectroscopic Analysis Workflow

cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 2-Ethylthio-2,2- diphenylacetic acid Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure cluster_h_nmr ¹H NMR Analysis cluster_c_nmr ¹³C NMR Analysis ChemShift_H Chemical Shift (δ) (Electronic Environment) Structure Molecular Structure Determination ChemShift_H->Structure Integration Integration (Proton Ratio) Integration->Structure Multiplicity Multiplicity (Neighboring Protons) Multiplicity->Structure ChemShift_C Chemical Shift (δ) (Carbon Environment) ChemShift_C->Structure NumSignals Number of Signals (Unique Carbons) NumSignals->Structure

Caption: Logic flow for NMR spectral data interpretation.

Mass Spectrometry Fragmentation Analysis

cluster_fragments Fragmentation Pathways Molecule This compound (m/z = 272) Ionization Ionization (e.g., EI, ESI) Molecule->Ionization MolecularIon Molecular Ion [M]⁺ (m/z = 272) Ionization->MolecularIon Frag1 Loss of -COOH (m/z = 227) MolecularIon->Frag1 Frag2 Loss of -CH₂CH₃ (m/z = 243) MolecularIon->Frag2 Frag3 Loss of -SCH₂CH₃ (m/z = 211) MolecularIon->Frag3 Frag4 Formation of [Ph₂CH]⁺ (m/z = 167) MolecularIon->Frag4

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Ethylthio-2,2-diphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-Ethylthio-2,2-diphenylacetic acid. While a published crystal structure for this specific molecule is not currently available in open crystallographic databases, this document outlines a rigorous, field-proven methodology for its analysis. By leveraging established principles of chemical synthesis, crystallization, and X-ray diffraction, this guide serves as an authoritative protocol for researchers seeking to elucidate the three-dimensional architecture of this and similar α-thio-substituted carboxylic acids. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system from synthesis to final structural refinement and interpretation.

Introduction: The Significance of Structural Elucidation

This compound (C16H16O2S) is a derivative of diphenylacetic acid, a core scaffold found in various pharmacologically active compounds.[1][2] The introduction of an ethylthio group at the α-position introduces a chiral center and a flexible side chain containing a soft sulfur atom, which can significantly influence the molecule's steric and electronic properties. These modifications can, in turn, dictate its biological activity, solid-state properties, and formulation characteristics.

A definitive single-crystal X-ray structure analysis is paramount for several reasons:

  • Unambiguous Stereochemistry: It provides an absolute confirmation of the three-dimensional arrangement of atoms, which is critical for structure-activity relationship (SAR) studies.

  • Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, including the torsion angles of the phenyl rings and the ethylthio group.

  • Intermolecular Interactions: It elucidates the network of non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. This is crucial for understanding physical properties like melting point, solubility, and polymorphism.

  • Computational Modeling: The experimental structure serves as a vital benchmark for validating and refining computational models used in drug design and materials science.

This guide will detail the necessary steps to achieve these objectives, from the synthesis of high-purity material to the final interpretation of the crystallographic data.

Synthesis and Purification of this compound

A prerequisite for successful single-crystal growth is the availability of highly pure material. The following is a plausible synthetic route based on established organic chemistry principles.

Proposed Synthetic Protocol

A likely synthetic pathway involves the α-thiolation of a diphenylacetic acid derivative.

Step 1: Synthesis of Diphenylacetic Acid Diphenylacetic acid can be synthesized via the hydroiodic acid reduction of benzilic acid or through other established methods.[2]

Step 2: Halogenation of Diphenylacetic Acid The α-position of diphenylacetic acid can be halogenated, for example, using N-Bromosuccinimide (NBS) under radical initiation to form 2-bromo-2,2-diphenylacetic acid.

Step 3: Nucleophilic Substitution with Ethanethiolate The final step would involve the nucleophilic substitution of the α-bromo intermediate with sodium ethanethiolate (NaSEt), generated by treating ethanethiol with a base like sodium hydride (NaH).

Purification and Characterization

The crude product should be purified by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). The purity of the final compound must be confirmed by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and absence of impurities.

  • Mass Spectrometry: To verify the molecular weight (272.36 g/mol ).[3][4]

  • Melting Point Analysis: The reported melting point is 127-129 °C.[3] A sharp melting range is indicative of high purity.

Single-Crystal Growth: The Art and Science

Growing diffraction-quality single crystals is often the most challenging step. Success relies on a systematic screening of conditions.

Solvent Selection

The ideal solvent or solvent system should exhibit moderate solubility for the compound, allowing for slow precipitation as conditions change. A screening of solvents with varying polarities is recommended.

Solvent Class Examples Rationale
Alcohols Ethanol, Methanol, IsopropanolCapable of hydrogen bonding, which may compete with or facilitate crystal packing.
Aromatic Toluene, BenzeneMay engage in π-stacking interactions with the phenyl rings.
Halogenated Dichloromethane, ChloroformOffer a different polarity profile.
Esters Ethyl AcetateA moderately polar aprotic solvent.
Crystallization Techniques
  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized cover slip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, reducing the solubility and promoting crystal growth.

X-ray Diffraction Data Collection and Processing

Once suitable crystals are obtained, the next phase is to collect the X-ray diffraction data.

Experimental Workflow

experimental_workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection (e.g., Bruker APEX-II CCD) crystal_selection->data_collection Diffractometer data_integration Data Integration & Scaling (e.g., SAINT) data_collection->data_integration Raw Diffraction Images absorption_correction Absorption Correction (e.g., SADABS) data_integration->absorption_correction Integrated Intensities structure_solution Structure Solution (e.g., SHELXT) absorption_correction->structure_solution Corrected Data (*.hkl) structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement Initial Model validation Validation & CIF Generation (e.g., PLATON, checkCIF) structure_refinement->validation Refined Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection Parameters

A modern CCD or CMOS-based diffractometer is used. Key parameters to consider are:

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in better diffraction data.

  • Data Collection Strategy: A series of frames are collected at different crystal orientations (using ω and φ scans) to ensure complete data coverage.

Data Processing
  • Integration: The raw diffraction images are processed to determine the position and intensity of each reflection.

  • Scaling and Merging: Intensities from different frames are scaled to a common level, and symmetry-equivalent reflections are merged.

  • Absorption Correction: A correction is applied to account for the absorption of X-rays by the crystal.

Structure Solution and Refinement

This is the process of converting the diffraction data into a 3D atomic model.

Structure Solution
  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Initial Phasing: Direct methods (e.g., using software like SHELXT) are typically employed to obtain an initial electron density map, from which the positions of the heavier atoms (like sulfur) and many of the carbon and oxygen atoms can be identified.

Structure Refinement

The initial atomic model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL). This iterative process involves:

  • Assigning Atomic Positions: All non-hydrogen atoms are located from the electron density map.

  • Anisotropic Refinement: The thermal motion of non-hydrogen atoms is modeled using anisotropic displacement parameters.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement Cycles: The refinement is continued until the model converges, indicated by a stable R-factor (a measure of the agreement between the calculated and observed structure factors).

Analysis of the Crystal Structure

With a fully refined structure, a detailed analysis can be performed.

Molecular Structure and Conformation

The analysis will reveal precise bond lengths, bond angles, and torsion angles. Key parameters to analyze include:

  • C-S Bond Lengths: Expected to be in the range of 1.80-1.85 Å.

  • C=O Bond Length: Typically around 1.20-1.23 Å in carboxylic acids.[5]

  • Phenyl Ring Torsion Angles: The orientation of the two phenyl rings relative to the acetic acid backbone will define the overall molecular conformation.

Supramolecular Assembly and Intermolecular Interactions

A crucial aspect of the analysis is understanding how the molecules pack in the crystal lattice.

  • Hydrogen Bonding: Carboxylic acids commonly form centrosymmetric dimers via O-H···O hydrogen bonds between the carboxyl groups.[6] The geometry of this interaction (donor-acceptor distance and angle) should be quantified.

  • Other Interactions: The presence of other non-covalent interactions, such as C-H···π or π-π stacking between the phenyl rings, should be investigated.

hydrogen_bonding cluster_1 Molecule 1 cluster_2 Molecule 2 O1_1 O1 H1_1 H O1_1->H1_1 C1_1 C C1_1->O1_1 O2_1 O2 C1_1->O2_1 R1 C(Ph)₂(SEt) C1_1->R1 O2_2 O2 H1_1->O2_2 O-H···O O1_2 O1 H1_2 H O1_2->H1_2 C1_2 C C1_2->O1_2 C1_2->O2_2 R2 C(Ph)₂(SEt) C1_2->R2 H1_2->O2_1 O-H···O

Caption: Expected hydrogen-bonded dimer formation in carboxylic acids.

Crystallographic Data Summary

All relevant crystallographic data should be summarized in a standard table format.

Parameter Expected Value/Information
Formula C16 H16 O2 S
Formula Weight 272.36
Crystal System To be determined (e.g., Monoclinic)
Space Group To be determined (e.g., P2₁/c)
a, b, c (Å) To be determined
α, β, γ (°) To be determined
Volume (ų) To be determined
Z Number of molecules per unit cell
Calculated Density (g/cm³) To be determined
Final R indices [I > 2σ(I)] R1, wR2
Goodness-of-fit on F² S

Conclusion

The structural analysis of this compound, while not yet publicly documented, is achievable through a systematic application of established chemical and crystallographic techniques. This guide provides a robust, scientifically-grounded framework for any researcher or drug development professional aiming to undertake this analysis. The resulting crystal structure will offer invaluable insights into the molecule's conformation, stereochemistry, and intermolecular interactions, providing a solid foundation for understanding its physicochemical properties and potential biological function. The final crystallographic information should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to benefit the wider scientific community.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Diphenylacetic acid. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2010). Synthesis, X-ray crystallographic structures of thio substituted N-acetyl N '-methylamide alanine and evaluation of sp2 sulfur parameters of the CFF91 force field. ResearchGate. Retrieved from [Link]

  • Molbase. (n.d.). Diphenylacetic acid. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2021). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenylacetic acid. Retrieved from [Link]

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An In-depth Technical Guide to the Core Starting Materials for the Synthesis of 2-Ethylthio-2,2-diphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development, detailing the foundational starting materials and synthetic strategies for producing 2-Ethylthio-2,2-diphenylacetic acid. The document provides an in-depth analysis of the chemical principles, reaction mechanisms, and practical experimental protocols involved.

Introduction to this compound

This compound is a carboxylic acid derivative characterized by a quaternary carbon atom bonded to two phenyl groups, a carboxylic acid moiety, and an ethylthio (-S-CH₂CH₃) group. This structure, particularly the diphenylacetic acid backbone, is a key feature in various pharmacologically active compounds. The introduction of a thioether linkage offers opportunities for modifying properties such as lipophilicity, metabolic stability, and receptor binding affinity. Understanding the synthesis of this molecule begins with a thorough examination of its most logical and accessible starting materials.

Primary Synthetic Pathway: From Benzil to Benzilic Acid

The most established and efficient route to synthesizing the core diphenylacetic acid structure is through the Benzil-Benzilic Acid Rearrangement. This classic organic reaction provides the immediate precursor, Benzilic Acid, from a readily available 1,2-diketone, Benzil.

Foundational Starting Material: Benzil

Benzil (1,2-diphenylethane-1,2-dione) is the ultimate starting material for this synthetic sequence. It is a yellow crystalline solid that is commercially available and serves as the substrate for a base-catalyzed 1,2-rearrangement.

Key Transformation: The Benzilic Acid Rearrangement

First reported by Justus von Liebig in 1838, this reaction is the archetypal rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid.[1] The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of benzil. This is followed by a 1,2-migration of a phenyl group, leading to the formation of benzilic acid after an acidic workup.[2][3][4]

Mechanism Causality: The reaction proceeds because the formation of a stable carboxylate salt is a strong thermodynamic driving force. The key step is the irreversible 1,2-phenyl shift, which alleviates the electrostatic repulsion between the two adjacent carbonyl carbons in the initial reactant. The reaction works best with substrates like benzil that lack enolizable protons, thereby avoiding competing reactions like aldol condensation.[1]

Benzilic_Acid_Rearrangement Benzil Benzil Intermediate1 Tetrahedral Intermediate Benzil->Intermediate1 Nucleophilic Attack OH_minus + OH⁻ Intermediate2 Rearranged Intermediate Intermediate1->Intermediate2 1,2-Phenyl Shift (Rearrangement) Benzilate Benzilate Anion Intermediate2->Benzilate Proton Transfer Benzilic_Acid Benzilic Acid Benzilate->Benzilic_Acid Acidification H3O_plus + H₃O⁺

Caption: Mechanism of the Benzil-Benzilic Acid Rearrangement.

This protocol is based on established laboratory procedures for the benzilic acid rearrangement.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of benzil in 100 mL of 95% ethanol.

  • Base Addition: Separately, dissolve 10.0 g of potassium hydroxide in 20 mL of distilled water. Once dissolved, add this aqueous KOH solution to the ethanolic solution of benzil.

  • Reflux: Heat the resulting mixture to reflux using a heating mantle. The solution will typically turn a dark violet or orange color.[5] Continue refluxing for approximately 20-30 minutes.

  • Precipitation of Potassium Benzilate: After reflux, cool the reaction mixture in an ice bath. The potassium salt of benzilic acid will begin to precipitate. Scratching the inside of the flask with a glass rod can aid crystallization.[5]

  • Isolation of the Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol to remove any unreacted benzil.

  • Acidification: Dissolve the collected potassium benzilate salt in approximately 200 mL of warm water. Slowly, and with stirring, add concentrated hydrochloric acid until the solution is strongly acidic (test with litmus or pH paper).

  • Final Product Isolation: Benzilic acid will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation. Collect the benzilic acid by vacuum filtration, wash with cold water to remove inorganic salts, and allow it to air dry or dry in a desiccator.

Core Synthesis: Thioetherification of Benzilic Acid

With benzilic acid in hand, the next critical step is the introduction of the ethylthio group. This is achieved through a substitution reaction where the hydroxyl group of benzilic acid is replaced by an ethylthio group from ethanethiol.

Key Starting Materials & Reagents
Reagent/MaterialRoleRationale for Use
Benzilic Acid Primary SubstrateContains the diphenylacetic acid core and a tertiary alcohol leaving group.
Ethanethiol (EtSH) NucleophileSource of the ethylthio group. Thiols are potent nucleophiles.
Strong Acid (e.g., H₂SO₄, HCl) CatalystProtonates the hydroxyl group, converting it into a good leaving group (H₂O).
Aprotic Solvent (e.g., Dichloromethane) Reaction MediumSolubilizes the organic reactants without participating in the reaction.
Mechanistic Pathway: Acid-Catalyzed SN1 Substitution

The conversion of benzilic acid to this compound is best explained by an SN1 (Substitution Nucleophilic Unimolecular) mechanism.

  • Protonation of the Hydroxyl Group: A strong acid catalyst protonates the tertiary hydroxyl group of benzilic acid, transforming it into an oxonium ion (-OH₂⁺), which is an excellent leaving group.

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a tertiary benzylic carbocation. This carbocation is highly stabilized by resonance delocalization of the positive charge across the two adjacent phenyl rings. This stabilization is the primary reason the SN1 pathway is favored.

  • Nucleophilic Attack by Thiol: The sulfur atom of ethanethiol, a strong nucleophile, attacks the electrophilic carbocation.

  • Deprotonation: A weak base (e.g., water or another molecule of ethanethiol) removes the proton from the sulfur atom, yielding the final neutral product, this compound.

SN1_Thioetherification Start Starting Materials: Benzilic Acid & Ethanethiol Step1 Step 1: Acid Catalysis Protonation of -OH group Start->Step1 Step2 Step 2: Carbocation Formation Loss of H₂O as leaving group Step1->Step2 Step3 Step 3: Nucleophilic Attack Ethanethiol attacks carbocation Step2->Step3 Step4 Step 4: Deprotonation Formation of final product Step3->Step4 Product Product: This compound Step4->Product

Caption: Experimental workflow for the SN1 thioetherification of Benzilic Acid.

Proposed Experimental Protocol

Disclaimer: This is a generalized protocol based on established chemical principles for SN1 reactions involving tertiary alcohols and thiols. Researchers should conduct their own safety and optimization studies.

  • Reaction Setup: In a fume hood, dissolve 5.0 g of benzilic acid in 50 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.5 equivalents of ethanethiol.

  • Catalyst Introduction: While maintaining the temperature at 0 °C, add a catalytic amount (e.g., 3-5 drops) of concentrated sulfuric acid to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid), and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography to yield pure this compound.

Conclusion

The synthesis of this compound is fundamentally anchored to the availability of benzilic acid as the core starting material. The most practical and well-documented route to benzilic acid itself is the base-catalyzed rearrangement of benzil. The subsequent conversion to the target thioether is achieved through a mechanistically sound, acid-catalyzed SN1 substitution with ethanethiol. This strategic, two-step approach provides a reliable and scalable pathway for researchers and drug development professionals to access this and other structurally related diphenylacetic acid derivatives.

References

  • Wu, Y.-C. M., & Swager, T. M. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. Journal of the American Chemical Society, 141(32), 12498–12501. [Link]

  • ChemOrgChem. (2024, July 21). Benzil-Benzilic Acid Rearrangement | Basics, Mechanism| Solved Examples [Video]. YouTube. [Link]

  • All about chemistry. (2018, January 8). Benzil-Benzilic acid Rearrangement - Definition, Mechanism with examples [Video]. YouTube. [Link]

  • MKA Sir-The Ultimate Chemistry. (2019, December 3). Benzilic Acid Rearrangement || Basics to Advanced || Super concepts & Tricky Problems [Video]. YouTube. [Link]

  • Majid, R. (n.d.). The benzilic acid rearrangement. University of Babylon. [Link]

  • Royal Society of Chemistry. (n.d.). Benzilic Acid Rearrangement. [Link]

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An In-depth Technical Guide to 2-Ethylthio-2,2-diphenylacetic Acid Derivatives and Analogs: Synthesis, Potential Biological Activity, and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly pertaining to "2-Ethylthio-2,2-diphenylacetic acid" is limited. This guide synthesizes information from structurally related diphenylacetic acid and thioether-containing compounds to provide a comprehensive technical overview of its potential synthesis, properties, and biological activities. All information extrapolated from analogous compounds is clearly indicated and supported by appropriate citations.

Introduction

The diphenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of pharmacological activities, including anticonvulsant and glycine transporter-1 (GlyT-1) inhibitory effects. The introduction of a thioether moiety, as in the case of this compound, offers an intriguing modification that could significantly influence the compound's physicochemical properties and biological profile. Thioethers are known to participate in various biological interactions and can alter a molecule's lipophilicity, metabolic stability, and target-binding affinity.

This technical guide provides a comprehensive exploration of this compound, its derivatives, and analogs. Given the scarcity of direct research on this specific molecule, this document leverages data from closely related structures to build a predictive framework for its synthesis, potential mechanisms of action, and therapeutic applications. We will delve into plausible synthetic routes, explore potential biological targets based on structure-activity relationships of analogous compounds, and propose future research directions to unlock the full potential of this chemical class.

I. The Core Moiety: Physicochemical Properties of this compound

This compound is a carboxylic acid featuring a diphenylmethyl core with an ethylthio substituent at the alpha position.

PropertyValueSource
CAS Number 16036-85-4[1]
Molecular Formula C₁₆H₁₆O₂S[1]
Molecular Weight 272.36 g/mol [1]

The presence of the two phenyl rings contributes to the molecule's lipophilicity, while the carboxylic acid group provides a site for ionization and potential salt formation. The ethylthio group introduces a flexible, lipophilic chain with a sulfur atom that can engage in hydrogen bonding and other non-covalent interactions.

II. Potential Synthetic Pathways

Hypothetical Synthesis Workflow

A potential route could start from 2-bromo-2,2-diphenylacetic acid, which can be synthesized from diphenylacetic acid. The subsequent nucleophilic substitution with sodium ethanethiolate would yield the desired product.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product Diphenylacetic_acid Diphenylacetic Acid Bromo_diphenylacetic_acid 2-Bromo-2,2-diphenylacetic Acid Diphenylacetic_acid->Bromo_diphenylacetic_acid Bromination (e.g., NBS, light) Ethylthio_diphenylacetic_acid 2-Ethylthio-2,2- diphenylacetic Acid Bromo_diphenylacetic_acid->Ethylthio_diphenylacetic_acid Nucleophilic Substitution (Sodium Ethanethiolate)

Caption: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Bromo-2,2-diphenylacetic Acid

  • To a solution of diphenylacetic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS).

  • Initiate the reaction using a radical initiator (e.g., AIBN) or by exposing the mixture to UV light.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure to obtain crude 2-bromo-2,2-diphenylacetic acid.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Prepare sodium ethanethiolate by reacting ethanethiol with a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Add a solution of 2-bromo-2,2-diphenylacetic acid in the same solvent to the sodium ethanethiolate solution at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and acidify the mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

III. Potential Biological Activities and Mechanisms of Action

The biological activity of this compound can be inferred from the known activities of its structural analogs.

Anticonvulsant Activity

Derivatives of diphenylacetic acid have been investigated for their anticonvulsant properties. For example, 1-diphenylacetyl-4-aryl(thio)semicarbazides have shown significant effects on the central nervous system in animal models.[2] The diphenylmethyl group is a key pharmacophore in several anticonvulsant drugs.

Glycine Transporter-1 (GlyT-1) Inhibition

A promising area of investigation for this class of compounds is the inhibition of the glycine transporter-1 (GlyT-1). GlyT-1 is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition leads to increased synaptic glycine levels.[3] This potentiation of N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission is a therapeutic strategy for schizophrenia and other CNS disorders.[4][5][6][7] The structural similarity of this compound to known GlyT-1 inhibitors suggests it could be a candidate for this target.

Signaling Pathway: GlyT-1 Inhibition and NMDA Receptor Modulation

Inhibition of GlyT-1 by a molecule like this compound would lead to an increase in extracellular glycine. Glycine acts as a co-agonist at the NMDA receptor, meaning its presence is required for receptor activation by glutamate. By increasing glycine availability, the NMDA receptor is more readily activated, leading to enhanced glutamatergic signaling.

Signaling_Pathway cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron cluster_2 Postsynaptic Neuron Glycine Glycine NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Binds (Co-agonist) GlyT1 GlyT-1 Glycine->GlyT1 Reuptake Glutamate Glutamate Glutamate->NMDA_Receptor Binds Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Activation Signaling Downstream Signaling Ca_influx->Signaling Inhibitor 2-Ethylthio-2,2- diphenylacetic Acid Inhibitor->GlyT1 Inhibition

Caption: Proposed mechanism of action via GlyT-1 inhibition.

IV. Structure-Activity Relationships (SAR) of Analogs

Insights into the potential activity of this compound can be gained by examining the SAR of related diphenylacetic acid and thioether-containing molecules.

Compound ClassKey Structural FeaturesObserved ActivityReference
Diphenylacetyl(thio)semicarbazides Diphenylacetyl core with varied aryl (thio)semicarbazide moieties.Anticonvulsant activity in animal models.[2]
(Phenylthio)acetic acid derivatives Phenyl ring with a thioacetic acid side chain.The core structure is used in various biologically active compounds.
GlyT-1 Inhibitors Often contain a central scaffold with lipophilic aromatic groups and a carboxylic acid or bioisostere.Potent inhibition of glycine transport.[4][6]

The introduction of the ethylthio group at the α-position of diphenylacetic acid is a novel modification. Its impact on biological activity would depend on how it influences the overall conformation, lipophilicity, and interaction with the target protein's binding pocket.

V. Future Research and Development

The therapeutic potential of this compound and its analogs remains largely unexplored. Future research efforts should focus on:

  • Development of a reliable and scalable synthesis: An efficient synthetic route is crucial for producing sufficient quantities for biological evaluation.

  • In vitro biological screening: The compound and its derivatives should be screened against a panel of relevant biological targets, with a primary focus on GlyT-1 and other CNS-related receptors and transporters.

  • Structure-activity relationship studies: A library of analogs with variations in the thioether alkyl chain and substitutions on the phenyl rings should be synthesized and tested to establish a clear SAR.

  • Pharmacokinetic and in vivo studies: Promising lead compounds should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties and tested in relevant animal models of CNS disorders.

VI. Conclusion

While direct experimental data on this compound is currently lacking, a comprehensive analysis of its structural components and the activities of related compounds suggests it is a molecule of significant interest for drug discovery, particularly in the area of CNS disorders. Its unique combination of a diphenylacetic acid core and an ethylthio substituent warrants further investigation. The synthetic strategies and potential biological activities outlined in this guide provide a solid foundation for future research aimed at unlocking the therapeutic potential of this intriguing class of molecules.

References

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An In-depth Technical Guide to the Solubility of 2-Ethylthio-2,2-diphenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility characteristics of 2-Ethylthio-2,2-diphenylacetic acid. Given the absence of extensive published solubility data for this specific compound, this document emphasizes robust experimental design and accurate data interpretation, drawing upon the known properties of structurally analogous compounds.

Introduction to this compound: A Compound of Interest

This compound, with the chemical formula C₁₆H₁₆O₂S and a molecular weight of 272.36 g/mol , is a diphenylacetic acid derivative.[1][2][3] Its structure, featuring two phenyl rings and a carboxylic acid group, suggests a significant degree of lipophilicity, which is likely to influence its solubility profile in various organic solvents. The presence of the ethylthio group further modulates its polarity and potential for intermolecular interactions. Understanding the solubility of this compound is a critical prerequisite for its application in various research and development contexts, including:

  • Drug Discovery and Development: Solubility is a key determinant of a compound's bioavailability and formulation possibilities.

  • Chemical Synthesis: Knowledge of solubility is essential for reaction optimization, purification, and crystallization processes.

  • Material Science: The solubility characteristics can inform the selection of appropriate solvents for creating films, coatings, or other material formulations.

Physicochemical Properties:

PropertyValueSource
CAS Number 16036-85-4[1][2]
Molecular Formula C₁₆H₁₆O₂S[1][2][3]
Molecular Weight 272.36 g/mol [1][2][3]
Melting Point 127-129 °C[2]
Theoretical Considerations and Predictive Analysis

In the absence of empirical data, a predictive analysis based on the solubility of structurally similar compounds can guide the initial selection of solvents.

  • Phenylacetic Acid: This simpler analogue is known to be soluble in organic solvents such as ethanol, ether, and chloroform, while exhibiting limited solubility in water.[4][5] This suggests that the diphenylacetic acid backbone of our target compound will favor solubility in organic media.

  • 2,2-Diphenylacetic Acid: This direct parent compound is slightly soluble in water (0.13 g/L) and can be crystallized from solvents like benzene, water, or 50% aqueous ethanol.[6] This further reinforces the expectation of good solubility in a range of organic solvents.

Based on these comparisons, a range of solvents with varying polarities should be investigated to establish a comprehensive solubility profile for this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes a robust method for determining the solubility of this compound. This method is designed to be self-validating by incorporating equilibrium confirmation and multiple measurements.

3.1. Materials and Equipment

  • This compound (analytical standard)

  • A range of organic solvents (HPLC grade or equivalent) of varying polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, ethanol, methanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

3.2. Experimental Workflow

The overall workflow for solubility determination is depicted in the following diagram:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing Solvent_Selection Select Solvents Sample_Preparation Prepare Saturated Solutions Solvent_Selection->Sample_Preparation Stock_Solution Prepare Stock Solution (for calibration) Calibration_Curve Generate Calibration Curve Stock_Solution->Calibration_Curve Equilibration Incubate at Controlled Temperature with Agitation Sample_Preparation->Equilibration Centrifugation Centrifuge to Separate Solid and Liquid Phases Equilibration->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration Dilution Dilute Sample Filtration->Dilution HPLC_Analysis Analyze by HPLC Dilution->HPLC_Analysis Quantification Quantify Concentration HPLC_Analysis->Quantification Calibration_Curve->Quantification Solubility_Calculation Calculate Solubility Quantification->Solubility_Calculation

Caption: Experimental workflow for determining the solubility of this compound.

3.3. Detailed Protocol

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Seal the vials tightly to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. The concentration should be constant at equilibrium.

Step 3: Sample Processing

  • After equilibration, centrifuge the vials at high speed to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant using a pipette.

  • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

Step 4: Analysis by HPLC

  • Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent.

  • Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standards.

  • Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the range of the calibration curve.

  • Inject the diluted samples into the HPLC system and record the peak areas.

Step 5: Calculation of Solubility

  • Use the calibration curve to determine the concentration of this compound in the diluted samples.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the respective solvent.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Heptane1.9Record experimental dataCalculate from mg/mL
Toluene2.4Record experimental dataCalculate from mg/mL
Dichloromethane9.1Record experimental dataCalculate from mg/mL
Ethyl Acetate6.0Record experimental dataCalculate from mg/mL
Acetone21Record experimental dataCalculate from mg/mL
Isopropanol18Record experimental dataCalculate from mg/mL
Ethanol25Record experimental dataCalculate from mg/mL
Methanol33Record experimental dataCalculate from mg/mL

Interpretation of Results:

The solubility data should be analyzed in the context of solvent polarity and the structural features of this compound. It is anticipated that the compound will exhibit higher solubility in less polar and moderately polar aprotic solvents due to its significant nonpolar surface area from the two phenyl rings. The carboxylic acid group may contribute to some solubility in polar protic solvents through hydrogen bonding.

Conclusion and Future Directions

This guide provides a comprehensive methodology for determining and understanding the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers can generate reliable and reproducible solubility data, which is essential for advancing the use of this compound in various scientific and industrial applications.

Future work should focus on expanding the range of solvents tested and investigating the temperature dependence of solubility to provide a more complete physicochemical profile of this compound.

References

  • Solubility of Things. Phenylacetic acid. [Link]

  • PubChemLite. This compound (C16H16O2S). [Link]

  • Sciencemadness Wiki. Phenylacetic acid. [Link]

Sources

Methodological & Application

Application Notes and Experimental Protocols for 2-Ethylthio-2,2-diphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Forward

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 2-Ethylthio-2,2-diphenylacetic acid. Given the limited availability of published experimental data for this specific molecule, this guide presents a proposed synthetic protocol based on established and reliable organic chemistry principles, alongside detailed methodologies for its characterization and exploration of its potential utility. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both safety and success in the laboratory.

Introduction to this compound

This compound is a carboxylic acid derivative characterized by a diphenylacetic acid backbone with an ethylthio substituent at the alpha-position. The presence of the diphenylmethyl group offers a scaffold found in numerous biologically active compounds, while the thioether linkage introduces a site for potential metabolic activity and further chemical modification. The structural combination suggests potential applications in medicinal chemistry and materials science, warranting the development of a reliable synthetic and analytical framework.

Physicochemical Properties:

PropertyValueReference
CAS Number 16036-85-4[1][2]
Molecular Formula C₁₆H₁₆O₂S[2]
Molecular Weight 272.36 g/mol [2]
Melting Point 127-129 °C[2]
Appearance Off-white powder/solid[3]

Safety and Handling: this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and serious eye irritation (Category 2A).[1] It may also cause respiratory tract irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3] All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis Protocol

The following is a proposed two-step synthetic route for this compound, commencing from the commercially available diphenylacetic acid. This pathway is designed for its efficiency and reliance on well-documented chemical transformations.

Workflow of the Proposed Synthesis:

cluster_0 Step 1: Bromination cluster_1 Step 2: Thioetherification A Diphenylacetic acid B α-Bromo-diphenylacetic acid A->B NBS, AIBN CCl₄, Reflux C α-Bromo-diphenylacetic acid D This compound C->D Ethanethiol, NaH THF, 0 °C to RT

Caption: Proposed two-step synthesis of this compound.

Step 1: α-Bromination of Diphenylacetic Acid

This step involves the radical bromination of diphenylacetic acid at the alpha-position using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.

Materials and Reagents:

  • Diphenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diphenylacetic acid (1 equivalent).

  • Dissolve the starting material in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide by-product.

  • Wash the filtrate with a saturated solution of sodium bicarbonate to quench any remaining acid and unreacted NBS.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of dichloromethane and hexanes to yield α-bromo-diphenylacetic acid as a white solid.

Step 2: Nucleophilic Substitution with Ethanethiol

This step involves the substitution of the bromine atom with an ethylthio group via a nucleophilic attack by the sodium salt of ethanethiol.

Materials and Reagents:

  • α-Bromo-diphenylacetic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethanethiol

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Protocol:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) to the THF.

  • Slowly add ethanethiol (1.2 equivalents) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiolate.

  • In a separate flask, dissolve α-bromo-diphenylacetic acid (1 equivalent) in anhydrous THF.

  • Add the solution of α-bromo-diphenylacetic acid dropwise to the sodium thiolate suspension at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Characterization

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Predicted Analytical Data:

TechniqueExpected Observations
¹H NMR Phenyl protons (multiplet), ethyl group protons (quartet and triplet), carboxylic acid proton (singlet).
¹³C NMR Carboxylic acid carbon, quaternary carbon, phenyl carbons, ethyl group carbons.
FT-IR (cm⁻¹) O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-S stretch (~700 cm⁻¹).
Mass Spec (m/z) [M-H]⁻ for ESI- or [M+H]⁺ for ESI+.

Potential Applications and Future Research Directions

While specific applications for this compound are not yet established in the literature, its structural features suggest several promising avenues for investigation in drug discovery and materials science.

Medicinal Chemistry

The diphenylacetic acid scaffold is a key component in a variety of pharmaceuticals. The introduction of the ethylthio group could modulate the pharmacokinetic and pharmacodynamic properties of this scaffold. Potential areas of interest include:

  • Anticholinergic Agents: Diphenylacetic acid derivatives are known to act as anticholinergic agents. The novel substitution may lead to compounds with altered receptor binding affinities and selectivities.

  • Ion Channel Modulators: The diphenylmethyl moiety is present in several known ion channel blockers. The synthesized compound could be screened for activity against various ion channels.

Polymer Science

Carboxylic acids and thioethers are both functional groups that can be utilized in polymer synthesis and modification.

  • Monomer for Polyester Synthesis: The carboxylic acid functionality allows for its use as a monomer in the synthesis of polyesters, potentially imparting unique thermal or optical properties due to the bulky diphenyl group.

  • Post-Polymerization Modification: The thioether can be oxidized to a sulfoxide or sulfone, which can alter the polarity and reactivity of polymers incorporating this moiety. This is a strategy used in creating versatile polymer platforms for further functionalization.[4][5][6][7][8][9]

Proposed Signaling Pathway for Investigation:

A 2-Ethylthio-2,2- diphenylacetic acid B Muscarinic Acetylcholine Receptor (mAChR) A->B Antagonist? C G-protein activation B->C D Downstream Signaling (e.g., adenylyl cyclase inhibition) C->D

Caption: Hypothetical interaction with the muscarinic acetylcholine receptor signaling pathway.

Conclusion

This document provides a foundational guide for the synthesis, characterization, and potential exploration of this compound. The proposed protocols are based on robust and well-established chemical principles, offering a clear path for researchers to produce and study this novel compound. The outlined potential applications in medicinal chemistry and polymer science are intended to inspire further investigation into the properties and utility of this molecule. As with all research, careful execution of the experimental procedures and thorough analysis of the results are paramount to achieving success.

References

  • Wu, Y.-C. M., & Swager, T. M. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. Journal of the American Chemical Society, 141(32), 12498–12501. [Link]

  • American Chemical Society. (2023). Poly(2-ethylthio-2-oxazine): A versatile polymer platform for post polymerization modification reactions. [Link]

  • DSpace@MIT. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. [Link]

  • National Center for Biotechnology Information. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. [Link]

  • Google Patents. CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)).
  • American Chemical Society Publications. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. [Link]

  • National Genomics Data Center. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. [Link]

Sources

Application Notes and Protocols: 2-Ethylthio-2,2-diphenylacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold with Dual Muscarinic Activity

In the landscape of medicinal chemistry, the quest for selective receptor modulators is paramount for developing safer and more effective therapeutics. The 2,2-diphenylacetic acid scaffold has historically served as a cornerstone for the design of anticholinergic agents. The introduction of a thioether linkage at the C2 position, specifically an ethylthio group, gives rise to 2-Ethylthio-2,2-diphenylacetic acid , a molecule that has become the progenitor of a fascinating class of compounds with nuanced and unexpected pharmacological profiles at muscarinic acetylcholine receptors (mAChRs).

Initial explorations of derivatives of this compound were aimed at developing novel muscarinic antagonists. However, serendipitous findings revealed that subtle structural modifications could dramatically shift the pharmacological activity from antagonism to subtype-selective agonism.[1] This dual activity makes this chemical scaffold a compelling subject of study for researchers and drug development professionals interested in the modulation of the cholinergic system.

This comprehensive guide provides an in-depth look at the medicinal chemistry applications of this compound, focusing on its role as a modulator of muscarinic receptors. We will delve into its synthesis, structure-activity relationships (SAR), and provide detailed protocols for its biological evaluation.

Physicochemical Properties

PropertyValue
CAS Number 16036-85-4
Molecular Formula C₁₆H₁₆O₂S
Molecular Weight 272.36 g/mol

Synthesis of this compound

The synthesis of the parent compound, this compound, is a critical first step in the exploration of its derivatives. A common synthetic route involves the α-bromination of diphenylacetic acid followed by nucleophilic substitution with sodium ethanethiolate.

Protocol: Synthesis of this compound

Materials:

  • Diphenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Sodium ethanethiolate (NaSEt)

  • Ethanol (EtOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

  • α-Bromination of Diphenylacetic Acid:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylacetic acid (1 equivalent) in anhydrous carbon tetrachloride.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-2,2-diphenylacetic acid.

  • Nucleophilic Substitution with Sodium Ethanethiolate:

    • In a separate flask, prepare a solution of sodium ethanethiolate by reacting ethanethiol with sodium ethoxide in ethanol or by using commercially available sodium ethanethiolate.

    • Dissolve the crude 2-bromo-2,2-diphenylacetic acid in ethanol and add it dropwise to the sodium ethanethiolate solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2-3).

    • Extract the product with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Medicinal Chemistry Applications: A Tale of Two Activities

The primary medicinal chemistry application of this compound derivatives lies in their ability to modulate muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are subdivided into five subtypes (M1-M5) and play crucial roles in regulating a wide range of physiological functions. The M2 and M3 subtypes, in particular, are key targets for therapeutic intervention.

  • M2 Receptors: Primarily found in the heart, where their activation leads to a decrease in heart rate and contractility. They are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • M3 Receptors: Located in smooth muscles, and glandular tissues. Their activation leads to smooth muscle contraction and increased glandular secretions. They are coupled to Gq proteins, which activate phospholipase C, resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium (Ca²⁺).

Derivatives of this compound have surprisingly demonstrated both M2 agonism and M3 antagonism, depending on the nature of the ester and amine moieties.[1]

Structure-Activity Relationships (SAR)

A key study on a series of 5,5-diphenyl-5-ethylthio-2-pentynamines, derived from this compound, revealed a fascinating SAR profile.[1] While generally designed as muscarinic antagonists, certain compounds in this series exhibited unexpected agonistic activity at the M2 receptor subtype.

Key SAR Observations:

  • The Phenylpiperazine Moiety: The presence of a phenylpiperazine group was found to be a critical determinant for the observed M2 agonistic activity.[1]

  • Contrasting Activity: These M2 agonists behaved as antagonists at the M3 and M4 receptor subtypes, highlighting a unique functional selectivity.[1]

  • M1 Receptor Activity: An interesting agonistic effect was also observed at M1 receptors, though this was not blocked by the classical muscarinic antagonist, atropine, suggesting a non-canonical mechanism of action at this subtype.[1]

In a separate study, derivatives of this compound incorporating a dipeptide spacer were synthesized and evaluated. This structural modification led to the identification of potent and selective M3 muscarinic antagonists.

Signaling Pathways and Visualization

The dual activity of this compound derivatives can be visualized through their interaction with distinct G-protein signaling pathways.

G_protein_signaling cluster_M2 M2 Receptor (Gi-coupled) cluster_M3 M3 Receptor (Gq-coupled) M2 M2 Receptor Gi Gi Protein M2->Gi Activates AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec M2_agonist 2-Ethylthio-2,2-diphenylacetic acid derivative (e.g., with phenylpiperazine) M2_agonist->M2 Agonist M3 M3 Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C (Activated) Gq->PLC Activates Ca_inc ↑ Intracellular Ca²⁺ PLC->Ca_inc M3_antagonist 2-Ethylthio-2,2-diphenylacetic acid derivative (e.g., with dipeptide spacer) M3_antagonist->M3 Antagonist ACh Acetylcholine ACh->M3 Blocked by Antagonist

Caption: Signaling pathways for M2 agonism and M3 antagonism by this compound derivatives.

Experimental Protocols for Biological Evaluation

To assess the muscarinic receptor activity of novel this compound derivatives, a combination of radioligand binding assays and functional assays is employed.

Protocol 1: Muscarinic Receptor Radioligand Binding Assay

This protocol determines the affinity of a test compound for the different muscarinic receptor subtypes.

Materials:

  • Cell membranes from CHO or HEK-293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds (derivatives of this compound) at various concentrations.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein per well), and the test compound at various concentrations.

  • Add the radioligand, [³H]NMS, at a concentration close to its Kd (typically ~0.1-1 nM).

  • For determining non-specific binding, add 1 µM atropine instead of the test compound to a set of wells.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: M2 Muscarinic Receptor Functional Assay (cAMP Measurement)

This assay determines the agonistic or antagonistic activity of a test compound at the M2 receptor by measuring its effect on cAMP levels.

Materials:

  • CHO or HEK-293 cells stably expressing the human M2 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Plate the M2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.

  • Stimulate the cells with forskolin (typically 1-10 µM) to induce cAMP production.

  • Incubate for an additional 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • For agonist activity, the test compound will inhibit the forskolin-induced cAMP production in a dose-dependent manner. For antagonist activity, the test compound will block the inhibitory effect of a known M2 agonist (e.g., carbachol) on forskolin-induced cAMP production.

  • Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.

Protocol 3: M3 Muscarinic Receptor Functional Assay (Calcium Mobilization)

This assay determines the agonistic or antagonistic activity of a test compound at the M3 receptor by measuring changes in intracellular calcium levels.

Materials:

  • CHO or HEK-293 cells stably expressing the human M3 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the M3 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • For agonist testing, inject the test compound at various concentrations and monitor the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • For antagonist testing, pre-incubate the cells with the test compound before injecting a known M3 agonist (e.g., acetylcholine or carbachol) and measure the inhibition of the agonist-induced calcium response.

  • Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.

Conclusion and Future Perspectives

This compound represents a versatile and intriguing scaffold in medicinal chemistry. The discovery that its derivatives can act as either subtype-selective muscarinic agonists or antagonists opens up new avenues for the design of novel therapeutics targeting the cholinergic system. The unique pharmacological profile of these compounds warrants further investigation to elucidate the precise molecular determinants of their dual activity. Future research could focus on expanding the chemical diversity of this scaffold to develop more potent and selective modulators for the treatment of various disorders, including cardiovascular diseases, respiratory conditions, and neurological disorders. The protocols and insights provided in this guide serve as a valuable resource for researchers embarking on the exploration of this promising class of compounds.

References

  • Scapecchi, S., Marucci, G., Matucci, R., et al. (2001). Structure-activity relationships in 2,2-diphenyl-2-ethylthioacetic acid esters: unexpected agonistic activity in a series of muscarinic antagonists. Bioorganic & Medicinal Chemistry, 9(6), 1639-1645. [Link][1][2]

Sources

Application Notes and Protocols: Exploring the Potential of 2-Ethylthio-2,2-diphenylacetic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a theoretical framework and hypothetical protocols for the application of 2-Ethylthio-2,2-diphenylacetic acid in polymer synthesis. As of the date of this publication, there is a notable absence of published literature detailing its experimental use in this context. The information presented herein is based on the compound's structural attributes and established principles of polymer chemistry. Experimental validation is required to confirm the proposed applications.

Introduction: Unveiling a Candidate Molecule for Polymer Innovation

This compound is a carboxylic acid derivative with the chemical formula C₁₆H₁₆O₂S. Its structure is characterized by a central quaternary carbon atom bonded to two phenyl groups, a carboxylic acid moiety, and an ethylthio group.

  • Chemical Structure: (A visual representation of the molecule would be placed here)

  • CAS Number: 16036-85-4

  • Molecular Formula: C₁₆H₁₆O₂S

  • Molecular Weight: 272.36 g/mol

  • Physical Properties:

    • Melting Point: 127-129 °C[1]

    • Boiling Point (Predicted): 391.1±30.0 °C[1]

    • Density (Predicted): 1.195±0.06 g/cm³[1]

    • pKa (Predicted): 3.22±0.10[1]

Despite the availability of its basic physicochemical data, a thorough review of scientific databases and patent literature reveals a significant gap in knowledge regarding the application of this compound in the field of polymer science. However, its unique combination of a carboxylic acid functional group and a thioether linkage suggests intriguing, yet unexplored, potential in several areas of polymer synthesis. This document aims to bridge this gap by proposing scientifically grounded, hypothetical applications and detailed experimental protocols to encourage further investigation into this promising compound.

Theoretical Potential in Polymer Synthesis: A Structural Perspective

The chemical architecture of this compound presents two key functionalities that could be harnessed for polymer synthesis: the carboxylic acid group and the thioether moiety.

Potential as a Chain Transfer Agent in Radical Polymerization

The presence of a thioether group suggests a potential role as a chain transfer agent (CTA) in radical polymerization.[2] Chain transfer is a crucial process for controlling the molecular weight of polymers. Thiols and some thioethers are known to act as effective CTAs.[][4]

Mechanism of Action (Hypothetical):

In a radical polymerization, a growing polymer chain radical can abstract an atom from the CTA, thereby terminating the growth of that chain and initiating a new one. In the case of this compound, the chain transfer could proceed via the abstraction of a hydrogen atom from the carbon adjacent to the sulfur atom, or potentially through a more complex interaction with the sulfur atom itself. The bulky diphenyl groups may sterically influence this process.

Diagram of Hypothetical Chain Transfer Mechanism

G P_n_radical P_n• (Growing Polymer Chain) CTA This compound P_n_radical->CTA Chain Transfer P_n_H P_n-H (Terminated Polymer) CTA->P_n_H CTA_radical CTA• (New Radical) CTA->CTA_radical Monomer M (Monomer) CTA_radical->Monomer Re-initiation P_1_radical P_1• (New Growing Chain) Monomer->P_1_radical G cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product Monomer_A 2-Ethylthio-2,2- diphenylacetic acid (Monofunctional Acid) Polycondensation Step-Growth Polycondensation (- H₂O) Monomer_A->Polycondensation Monomer_B Diol Monomer (e.g., Ethylene Glycol) Monomer_B->Polycondensation Polyester Polyester with Pendant Diphenyl-ethylthio Groups Polycondensation->Polyester

Caption: Hypothetical workflow for the synthesis of a polyester using this compound.

Detailed (Hypothetical) Protocols

The following protocols are designed as a starting point for researchers wishing to investigate the potential of this compound in polymer synthesis.

Protocol 1: Investigation as a Chain Transfer Agent in the Radical Polymerization of Styrene

Objective: To determine the efficacy of this compound as a chain transfer agent in the free-radical polymerization of styrene and its effect on the molecular weight and polydispersity of the resulting polystyrene.

Materials:

  • Styrene (freshly distilled to remove inhibitors)

  • This compound (as the potential CTA)

  • Azobisisobutyronitrile (AIBN) (as the initiator) [5]* Toluene (anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

  • Schlenk flasks and line

  • Magnetic stirrer and hot plate

  • Ice bath

Experimental Procedure:

  • Preparation of Reaction Mixtures: Prepare a series of Schlenk flasks with varying concentrations of this compound. A control reaction without the potential CTA should also be prepared.

  • Degassing: Add styrene, toluene, and AIBN to each flask. Subject the mixtures to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Place the flasks in a preheated oil bath at 60-70 °C to initiate polymerization.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor monomer conversion using techniques like ¹H NMR or gravimetry.

  • Termination and Polymer Precipitation: After a predetermined time (e.g., 6-24 hours), terminate the polymerization by rapidly cooling the flasks in an ice bath and exposing the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Purification: Filter the precipitated polystyrene, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

Data Presentation: Hypothetical Experimental Parameters

Run Styrene (mol) AIBN (mol) This compound (mol) Toluene (mL) Temperature (°C)
10.10.0010 (Control)2060
20.10.0010.0012060
30.10.0010.0052060
40.10.0010.012060
Protocol 2: Synthesis of a Polyester via Step-Growth Polymerization

Objective: To synthesize a polyester by reacting this compound with a diol and to characterize the resulting polymer.

Materials:

  • This compound

  • 1,6-Hexanediol (or another suitable diol)

  • p-Toluenesulfonic acid (as a catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Nitrogen inlet

  • Heating mantle and magnetic stirrer

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, condenser, and nitrogen inlet, combine equimolar amounts of this compound and 1,6-hexanediol.

  • Catalyst and Solvent Addition: Add a catalytic amount of p-toluenesulfonic acid and enough toluene to facilitate azeotropic removal of water.

  • Polycondensation: Heat the mixture to reflux. The water formed during esterification will be collected in the Dean-Stark trap.

  • Monitoring: Continue the reaction until no more water is collected, indicating the completion of the polycondensation.

  • Purification: Cool the reaction mixture, dissolve the polymer in a suitable solvent (e.g., dichloromethane), and precipitate it in a non-solvent like cold methanol.

  • Drying: Filter and dry the polymer under vacuum.

Characterization of the Resulting Polymers

To validate the outcomes of the proposed protocols, a thorough characterization of the synthesized polymers is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the polymer structure. [6][7]In the case of the radical polymerization, ¹H NMR can be used for end-group analysis to verify the incorporation of the this compound moiety. For the polyester, NMR will confirm the formation of ester linkages.

  • Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC): This technique is indispensable for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers. [8][9][10]A decrease in molecular weight with an increasing concentration of this compound in the radical polymerization would support its role as a chain transfer agent.

  • Differential Scanning Calorimetry (DSC): DSC analysis will provide information on the thermal properties of the polymers, such as the glass transition temperature (Tg), which can be influenced by the incorporation of the bulky diphenyl-ethylthio groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups in the polymers, such as the ester carbonyl stretch in the polyester.

Concluding Remarks and Future Outlook

While the direct application of this compound in polymer synthesis remains to be experimentally demonstrated, its chemical structure presents a compelling case for its potential as a valuable building block in polymer chemistry. The hypothetical protocols and characterization workflows outlined in these notes are intended to serve as a guide for researchers to explore its utility as a chain transfer agent for controlling radical polymerizations and as a functional monomer for creating novel polyesters. The incorporation of its unique diphenyl-ethylthio moiety could lead to polymers with tailored properties for a range of applications, from specialty plastics to advanced materials in drug delivery and biomedical devices. Further research in this area is highly encouraged to unlock the potential of this intriguing molecule.

References

  • Kamigaito, M., et al. (2019). Thioether-Mediated Degenerative Chain-Transfer Cationic Polymerization: A Simple Metal-Free System for Living Cationic Polymerization. Request PDF. [Link]

  • Lissi, E. A., et al. (2001). Thiols as chain transfer agents in free radical polymerization in aqueous solution. Request PDF. [Link]

  • Rizzardo, E., et al. (1999). Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents. Macromolecules, 32(11), 3627–3635. [Link]

  • Wu, Y. M., & Swager, T. M. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. DSpace@MIT. [Link]

  • Wikipedia. (2023). Reversible addition−fragmentation chain-transfer polymerization. Wikipedia. [Link]

  • Wu, Y. M., & Swager, T. M. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. Journal of the American Chemical Society, 141(32), 12498–12501. [Link]

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Application Notes & Protocols: A Framework for Biological Screening of 2-Ethylthio-2,2-diphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for developing a robust biological screening program for the novel compound, 2-Ethylthio-2,2-diphenylacetic acid. Due to the limited existing data on the specific biological activities of this molecule, this guide emphasizes a foundational, target-agnostic approach to assay development. We present a strategic framework that begins with hypothesizing potential biological targets based on the compound's structural motifs, followed by the detailed development, optimization, and validation of suitable high-throughput screening (HTS) assays. This application note furnishes researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to initiate a screening campaign, mitigate common assay artifacts, and rigorously validate initial findings. Detailed step-by-step protocols for Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are provided as primary examples of robust screening platforms.

Introduction: Unveiling the Potential of this compound

The compound this compound is a synthetic small molecule featuring a diphenylacetic acid scaffold. While the direct biological activity of this specific molecule is not extensively documented in publicly available literature, its structural components suggest several avenues for investigation. The diphenylacetic acid core is present in compounds with a range of pharmacological applications, including anti-inflammatory, anticonvulsant, and analgesic properties.[1][2][3] The presence of a flexible thioether linkage and a carboxylic acid moiety further suggests the potential for interaction with a variety of biological targets, such as enzymes, nuclear receptors, or G protein-coupled receptors (GPCRs).[4]

Given the novelty of this compound, a successful screening campaign requires a systematic and adaptable approach. This guide will walk through the critical phases of assay development, from initial target consideration to the implementation of rigorous validation and counterscreening protocols.

Strategic Framework for Assay Development

The journey from a novel compound to a validated biological hit requires a structured and logical progression. The absence of a known target for this compound necessitates a workflow that is both hypothesis-driven and empirically validated at every stage.

Assay_Development_Workflow cluster_0 Phase 1: Pre-Screening cluster_1 Phase 2: Assay Development & Optimization cluster_2 Phase 3: Validation & Screening cluster_3 Phase 4: Hit Confirmation & Follow-Up A Compound Characterization (Purity, Solubility) B Target Hypothesis Generation (Based on Structural Analogs) A->B C Assay Technology Selection (FP, TR-FRET, AlphaLISA, etc.) B->C D Reagent Sourcing & Concentration Optimization C->D E Assay Miniaturization (e.g., to 384-well format) D->E F Protocol Optimization (Incubation Time, Buffer) E->F G Assay Validation (Z'-factor) F->G H Pilot Screen (~2,000 compounds) G->H I High-Throughput Screen (HTS) H->I J Hit Confirmation & Dose-Response I->J K Orthogonal Assays J->K L Counterscreens for Assay Interference (PAINS) K->L

Figure 1: A strategic workflow for the development of a biological screening assay.

Phase 1: Pre-Screening Activities

Before embarking on assay development, it is crucial to characterize the test compound and select an appropriate assay technology.

  • Compound Characterization: The purity and solubility of this compound must be determined. Purity can be assessed by techniques such as HPLC and NMR, while solubility should be tested in the intended assay buffer, typically containing DMSO.

  • Target Hypothesis: Based on the diphenylacetic acid scaffold, potential target classes include cyclooxygenases (COX-1/2), nuclear receptors, or ion channels. A literature review of structurally similar compounds can provide a rational basis for selecting an initial target for screening.

  • Assay Technology Selection: The choice of assay technology is paramount and depends on the hypothesized target class.[4] For instance:

    • Biochemical Assays (e.g., FP, TR-FRET, AlphaLISA): Ideal for purified targets like enzymes or receptors, measuring direct binding or enzymatic activity.[5][6][7]

    • Cell-Based Assays (e.g., Reporter Gene Assays): Suitable for assessing downstream effects of target modulation within a cellular context, such as signaling pathway activation or gene expression changes.[8][9]

Assay Development and Optimization: A Focus on Biochemical Assays

For the purposes of this guide, we will detail the development of two common and robust biochemical assay formats: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). These platforms are well-suited for high-throughput screening and can be adapted for a wide range of protein-ligand binding studies.[10][11]

Fluorescence Polarization (FP) Assay

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[12][13] When the small tracer is unbound, it tumbles rapidly in solution, leading to low polarization of emitted light. When bound to a larger protein, its tumbling slows, resulting in higher polarization.[14] This change in polarization can be used to monitor the binding interaction and its inhibition by a test compound.

3.1.1. FP Assay Development Protocol

Objective: To establish a robust FP assay to screen for inhibitors of the binding between a target protein and a fluorescently labeled ligand (tracer).

Materials:

  • Target Protein (e.g., a purified nuclear receptor or enzyme)

  • Fluorescent Tracer (a known ligand of the target, labeled with a fluorophore like fluorescein)

  • Assay Buffer (e.g., PBS, 50 mM HEPES with 0.01% BSA)

  • This compound and other control compounds

  • 384-well, low-volume, black microplates

  • Plate reader with FP capabilities

Step-by-Step Protocol:

  • Tracer Concentration Determination:

    • Prepare a serial dilution of the fluorescent tracer in assay buffer.

    • Dispense into a 384-well plate.

    • Measure fluorescence intensity to identify a concentration that provides a stable and robust signal (typically in the low nanomolar range).

  • Protein Titration (Saturation Binding):

    • Prepare a serial dilution of the target protein in assay buffer.

    • Add the fixed, optimal concentration of the tracer to all wells.

    • Add the protein dilutions to the wells.

    • Incubate to reach binding equilibrium (typically 30-60 minutes at room temperature).

    • Measure fluorescence polarization.

    • Plot polarization (mP) versus protein concentration and fit to a saturation binding curve to determine the Kd (dissociation constant) and identify a protein concentration that gives ~80% of the maximal signal (often the EC80).

  • Assay Validation (Z'-factor):

    • Prepare positive controls (protein + tracer) and negative controls (tracer only) in multiple wells (e.g., 16-24 wells each).

    • Incubate and measure FP.

    • Calculate the Z'-factor using the formula:

      • Z' = 1 - (3σp + 3σn) / |μp - μn|

      • Where σp and μp are the standard deviation and mean of the positive controls, and σn and μn are for the negative controls.

    • An excellent assay will have a Z'-factor between 0.5 and 1.0.[15][16]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a proximity-based assay that measures the transfer of energy between a donor fluorophore (typically a lanthanide like Terbium or Europium) and an acceptor fluorophore (like d2 or XL665).[6][17] When a biomolecular interaction brings the donor and acceptor into close proximity, excitation of the donor results in energy transfer and emission from the acceptor.[18] The use of long-lifetime lanthanide donors allows for a time-delayed measurement, which significantly reduces background fluorescence and assay interference.[19]

3.2.1. TR-FRET Assay Development Protocol

Objective: To establish a robust TR-FRET assay to screen for inhibitors of a protein-protein or protein-ligand interaction.

Materials:

  • Target Protein 1 (e.g., GST-tagged) and Target Protein 2 (e.g., His-tagged) or a biotinylated ligand.

  • TR-FRET Reagents:

    • Donor: e.g., Terbium-labeled anti-GST antibody

    • Acceptor: e.g., d2-labeled anti-His antibody or Streptavidin-d2

  • Assay Buffer

  • Test compounds

  • 384-well, low-volume, black microplates

  • TR-FRET-capable plate reader

Step-by-Step Protocol:

  • Reagent Titration (Cross-Titration Matrix):

    • Perform a matrix titration of both the donor and acceptor reagents to find the optimal concentrations that yield the best signal-to-background ratio.

  • Protein/Ligand Titration:

    • With the optimal donor/acceptor concentrations, titrate the target proteins or biotinylated ligand to determine the concentration that gives a robust signal (e.g., EC80).

  • Assay Validation (Z'-factor):

    • Prepare positive controls (all assay components) and negative controls (missing one binding partner) in multiple wells.

    • Incubate and read the TR-FRET signal (ratiometric measurement of acceptor/donor emission).

    • Calculate the Z'-factor. A value > 0.5 is desired.[20]

Data Analysis and Hit Identification

ParameterDescriptionAcceptable ValueReference
Z'-factor A measure of assay quality, reflecting the separation between positive and negative controls.> 0.5[15][21][22]
Signal-to-Background The ratio of the mean signal of the positive control to the mean signal of the negative control.> 2 (assay dependent)[20]
Coefficient of Variation (%CV) A measure of the variability of replicate wells.< 10-15%[22]
Hit Threshold The statistical cutoff for identifying an active compound.e.g., > 3 standard deviations from the mean of the negative controls.N/A

Once the assay is validated, a pilot screen of a small, diverse compound library is recommended to assess the assay's performance in a screening setting.[23] Following a successful pilot screen, the full high-throughput screen can be initiated.

Mitigating Assay Interference: A Critical Step

A significant challenge in HTS is the identification of false-positive hits caused by assay interference compounds (AICs) or pan-assay interference compounds (PAINS).[24][25][26] These compounds can interfere with the assay technology itself rather than acting on the biological target.[27]

Interference_Mechanisms cluster_tech Examples cluster_nontech Examples A Assay Interference Compounds (AICs) B Technology-Related Interference A->B C Non-Technology-Related Interference A->C D Light Scattering B->D E Compound Fluorescence B->E F Signal Quenching B->F G Compound Aggregation C->G H Reactive Chemicals C->H I Surfactants C->I

Figure 2: Common mechanisms of assay interference by nuisance compounds.

Strategies for Mitigation:

  • Counterscreens: Design assays that can identify common interference mechanisms. For example, in a fluorescence-based assay, a counterscreen can be run in the absence of the target protein to identify compounds that are inherently fluorescent or quench the signal.

  • Orthogonal Assays: Validate hits using a different assay technology that relies on a distinct detection principle.[24] For example, a hit from an FP assay could be confirmed using a TR-FRET or AlphaLISA assay.

  • Structure-Activity Relationship (SAR): Analyze the activity of structurally related analogs of the hit compound. A logical SAR can provide confidence that the observed activity is due to specific target engagement.

  • PAINS Filters: Utilize computational filters to flag compounds containing substructures known to be associated with pan-assay interference.[25][28]

Conclusion

The development of a robust and reliable screening assay is the cornerstone of any successful drug discovery campaign. For a novel compound like this compound, a systematic approach grounded in sound scientific principles is essential. By carefully selecting and optimizing an appropriate assay platform, rigorously validating its performance, and diligently implementing strategies to identify and eliminate false positives, researchers can confidently screen for and identify genuine biological activity. The protocols and frameworks outlined in this guide provide a solid foundation for initiating the exploration of the therapeutic potential of this compound.

References

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  • Nakamura, T., et al. (2017). 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides. Food Research International. [Link]

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"2-Ethylthio-2,2-diphenylacetic acid" scale-up synthesis procedure

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 2-Ethylthio-2,2-diphenylacetic Acid

Abstract

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound, a compound of interest in pharmaceutical and materials science research. The described methodology is a robust two-step process commencing from the readily available precursor, diphenylacetic acid. The synthesis involves an initial α-bromination via the Hell-Volhard-Zelinsky reaction, followed by a nucleophilic substitution with an ethylthiolate source. This guide offers detailed, step-by-step protocols, mechanistic insights, safety procedures, and data presentation to ensure reproducibility and scalability for research and development applications.

Introduction and Synthetic Strategy

This compound is an organic compound characterized by a carboxylic acid moiety with a quaternary α-carbon bearing two phenyl groups and an ethylthio substituent.[1][2] Its structural complexity and the presence of a thioether linkage make it a valuable building block for more complex molecules. A direct, single-step synthesis at scale is not well-documented, necessitating a strategic, multi-step approach.

The most logical and scalable synthetic route involves the creation of a suitable electrophile at the α-carbon of a diphenylacetic acid backbone, followed by the introduction of the nucleophilic ethylthio group. This is best achieved through a two-step sequence:

  • α-Bromination: The α-hydrogen of diphenylacetic acid is substituted with a bromine atom using the Hell-Volhard-Zelinsky (HVZ) reaction. This classic transformation converts the carboxylic acid into an intermediate acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the α-position.[3][4][5]

  • Nucleophilic Substitution (Thiolation): The resulting 2-bromo-2,2-diphenylacetic acid possesses a highly reactive C-Br bond. This intermediate is then subjected to a nucleophilic substitution reaction with sodium ethanethiolate. The potent nucleophilicity of the thiolate anion facilitates the displacement of the bromide, forming the desired C-S bond and yielding the final product.[6][7]

This strategy is advantageous due to the relatively low cost of starting materials, the reliability of the chosen reactions, and their amenability to scale-up.

Overall Reaction Workflow

The complete synthetic pathway from the precursor, benzilic acid (a common starting material for diphenylacetic acid), to the final product is illustrated below.

Synthesis_Workflow Benzilic_Acid Benzilic Acid Diphenylacetic_Acid Diphenylacetic Acid Benzilic_Acid->Diphenylacetic_Acid  Reduction  (HI / Red P) Bromo_Intermediate 2-Bromo-2,2-diphenylacetic Acid Diphenylacetic_Acid->Bromo_Intermediate  α-Bromination (HVZ)  (Br₂, PBr₃) Final_Product This compound Bromo_Intermediate->Final_Product  Thiolation  (CH₃CH₂SNa)

Caption: Overall two-step synthesis workflow.

Detailed Experimental Protocols

Protocol 1: Preparation of Diphenylacetic Acid (Starting Material)

While diphenylacetic acid is commercially available, this protocol, adapted from Organic Syntheses, describes its preparation from benzilic acid for completeness and cost-effectiveness in large-scale campaigns.[8]

Reaction: (C₆H₅)₂C(OH)COOH + 2HI → (C₆H₅)₂CHCOOH + H₂O + I₂

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Benzilic Acid228.24100 g0.44
Glacial Acetic Acid60.05250 mL-Solvent
Red Phosphorus30.9715 g-In excess
Iodine253.815 g0.02To form PBr₃ in situ
Water18.025 mL-
Sodium Bisulfite104.0625 g-For workup

Procedure:

  • To a 1-L round-bottomed flask, add glacial acetic acid (250 mL), red phosphorus (15 g), and iodine (5 g).

  • Allow the mixture to stand for 20 minutes to allow for the formation of phosphorus triiodide.

  • Add water (5 mL) and benzilic acid (100 g).

  • Attach a reflux condenser and heat the mixture to a continuous boil for a minimum of 2.5 hours.

  • After the reaction is complete, filter the hot mixture with suction to remove the excess red phosphorus.

  • Prepare a solution of sodium bisulfite (25 g) in 1 L of cold water.

  • Slowly pour the hot filtrate into the stirred sodium bisulfite solution. This will quench excess iodine and precipitate the product.

  • Collect the white to pale yellow precipitate by suction filtration.

  • Wash the solid with cold water and dry thoroughly.

  • Expected Yield: 88–90 g (94–97%). The product should have a melting point of 141–144 °C.[8]

Protocol 2: α-Bromination of Diphenylacetic Acid (Hell-Volhard-Zelinsky Reaction)

This step introduces the bromine atom at the α-position, creating the key intermediate.

Mechanism Overview:

HVZ_Mechanism HVZ Reaction Mechanism cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Hydrolysis/Exchange R-COOH Diphenylacetic Acid PBr3 + PBr₃ AcylBromide Acyl Bromide AcylBromide2 Acyl Bromide Enol Enol Tautomer AcylBromide2->Enol Enol2 Enol Tautomer Br2 + Br₂ AlphaBromo α-Bromo Acyl Bromide AlphaBromo2 α-Bromo Acyl Bromide H2O + H₂O FinalAcid α-Bromo Acid

Caption: Key steps of the Hell-Volhard-Zelinsky mechanism.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Diphenylacetic Acid212.2450.0 g0.236Dry thoroughly before use
Phosphorus Tribromide (PBr₃)270.695.0 mL (14.2 g)0.052Catalyst, corrosive
Bromine (Br₂)159.8114.5 mL (45.0 g)0.282Toxic, corrosive
Thionyl Chloride (SOCl₂)118.972.0 mL-Optional, to pre-form acyl chloride
Carbon Tetrachloride (CCl₄)153.82150 mL-Solvent (Note: use a safer alternative like dibromomethane if possible)

Procedure:

  • Safety First: This reaction must be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Wear appropriate PPE, including heavy-duty gloves, splash goggles, and a face shield.[9]

  • Set up a three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube or gas outlet to a scrubber), and an addition funnel.

  • Charge the flask with diphenylacetic acid (50.0 g) and the solvent (150 mL CCl₄).

  • Add phosphorus tribromide (5.0 mL) to the flask. Alternatively, red phosphorus can be used, and bromine added to form PBr₃ in situ.

  • Slowly add bromine (14.5 mL) from the addition funnel over 30-45 minutes. The reaction is exothermic and will generate HBr gas, which should be vented to a basic scrubber (e.g., NaOH solution).

  • After the addition is complete, gently heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours, or until the evolution of HBr ceases and the red color of bromine persists.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a mixture of ice and water. This will hydrolyze the intermediate α-bromo acyl bromide to the desired α-bromo carboxylic acid.

  • Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether or dichloromethane.

  • Combine the organic layers, wash with a saturated sodium bisulfite solution to remove excess bromine, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like hexane/toluene.

  • Expected Yield: ~85-95%.

Protocol 3: Thiolation for this compound

This final step is a standard Sₙ2 reaction.

Reaction: (C₆H₅)₂C(Br)COOH + CH₃CH₂SNa → (C₆H₅)₂C(SCH₂CH₃)COOH + NaBr

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Bromo-2,2-diphenylacetic Acid291.1450.0 g0.172From Protocol 2
Sodium Ethanethiolate (CH₃CH₂SNa)84.1116.0 g0.1891.1 eq, moisture sensitive
N,N-Dimethylformamide (DMF)73.09250 mL-Anhydrous solvent
Diethyl Ether74.12500 mL-For extraction
Hydrochloric Acid (1M)36.46As needed-For acidification

Procedure:

  • Safety Note: Ethanethiol and its salts have a very strong, unpleasant odor.[10] All operations should be conducted in an efficient fume hood. Handle sodium ethanethiolate under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive.

  • In a dry three-necked flask under an inert atmosphere, dissolve 2-bromo-2,2-diphenylacetic acid (50.0 g) in anhydrous DMF (250 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Carefully add sodium ethanethiolate (16.0 g) portion-wise over 20 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into 1 L of ice-cold water.

  • Acidify the aqueous solution to a pH of ~2 using 1M HCl. The product should precipitate out of the solution.

  • Extract the mixture three times with diethyl ether (or ethyl acetate).

  • Combine the organic extracts and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by recrystallization from an ethanol/water or toluene/hexane solvent system.

  • Expected Yield: >80%. The final product, this compound, has a reported melting point of 127-129 °C.[1]

Safety, Handling, and Waste Disposal

  • Bromine & PBr₃: Highly corrosive and toxic. Handle only in a fume hood with appropriate PPE. Neutralize spills and waste with a sodium bisulfite or thiosulfate solution.[9]

  • Ethanethiol & Thiolates: Extremely foul-smelling and flammable. Use in a fume hood. Waste can be neutralized by treatment with an oxidizing agent like bleach (sodium hypochlorite) solution.

  • Solvents: Use appropriate fire safety precautions when handling flammable solvents like diethyl ether. Carbon tetrachloride is a known carcinogen and should be handled with extreme care and substituted when possible.

  • General: Always wear safety glasses, lab coats, and appropriate gloves. Ensure emergency eyewash and safety showers are accessible.

References

  • Royal Society of Chemistry. (2021). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

  • Wikipedia. (n.d.). Thioester. Retrieved from [Link]

  • Master Organic Chemistry. (2024). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium ethanethiolate. Retrieved from [Link]

  • Indian Chemical Council. (2019). Bromine Safety Handbook. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diphenylacetic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"2-Ethylthio-2,2-diphenylacetic acid" byproduct formation and removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Ethylthio-2,2-diphenylacetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Given that this molecule is not extensively documented, this guide is built upon foundational organic chemistry principles and proven methodologies for analogous structures, namely diphenylacetic acids and alkyl thioethers.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering step-by-step solutions.

Issue 1: Low Yield or Incomplete Reaction

Q: I've attempted to synthesize this compound from 2-bromo-2,2-diphenylacetic acid and sodium ethylthiolate, but my yield is very low, and I've recovered a lot of my starting material. What went wrong?

A: This is a common issue often related to the nucleophilicity of the thiol and the reaction conditions.

  • Possible Cause 1: Inactive Nucleophile. Sodium ethylthiolate (NaSEt) is sensitive to oxidation and moisture. If your reagent is old or has been improperly handled, it may have diminished activity. The thiol itself can be oxidized to diethyl disulfide, which is not nucleophilic.

  • Possible Cause 2: Competing Elimination Reaction. Although the substrate lacks α-hydrogens for a standard E2 reaction, side reactions can be promoted by excess or very strong bases, especially at elevated temperatures.[1][2]

  • Possible Cause 3: Insufficient Reaction Time or Temperature. The SN2 reaction at a sterically hindered tertiary carbon, even though activated by the adjacent phenyl and carboxyl groups, can be sluggish.[3]

Suggested Solutions:

  • Use Freshly Prepared or High-Quality Thiolate: It is often best to generate the sodium ethylthiolate in situ by reacting ethanethiol with a base like sodium hydride (NaH) or sodium ethoxide (NaOEt) in an anhydrous aprotic solvent (e.g., THF, DMF) immediately before adding the 2-bromo-2,2-diphenylacetic acid.

  • Optimize Reaction Conditions:

    • Temperature: Start at room temperature and slowly increase if the reaction is not progressing. Monitor by TLC or LC-MS. Avoid high temperatures that might favor side reactions.

    • Solvent: Use a polar aprotic solvent like DMF or DMSO to effectively solvate the thiolate anion and accelerate the SN2 reaction.[3]

  • Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the starting material. This will prevent premature workup and help you determine the optimal reaction time.

Issue 2: Presence of a Persistent, Non-polar Impurity

Q: After my reaction, I have a significant impurity that is insoluble in aqueous base and runs high on my TLC plate. What is it and how do I remove it?

A: This impurity is almost certainly diethyl disulfide (EtS-SEt).

  • Causality: Ethanethiolate is easily oxidized to diethyl disulfide, a reaction that can occur simply by exposure to atmospheric oxygen, especially in the presence of base.[4][5] This disulfide is a neutral, non-polar molecule.

    2 EtS⁻ + O₂ + 2 H⁺ → Et-S-S-Et + H₂O

Suggested Solution: Acid-Base Extraction

This is the most effective method to separate your desired carboxylic acid product from neutral impurities like diethyl disulfide.

Protocol 1: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Base Wash: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). Repeat the extraction 2-3 times. The acidic product will move to the aqueous layer, while the neutral disulfide remains in the organic layer.

  • Combine and Wash: Combine the aqueous layers and wash once with a small amount of diethyl ether to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with cold 1M HCl until the pH is ~2. Your product, this compound, should precipitate as a solid.

  • Final Extraction: Extract the precipitated product back into diethyl ether or ethyl acetate (3x volumes).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Issue 3: Product Degradation - Unexpected Mass Spec Peaks

Q: My mass spectrum shows a peak at [M+16] and sometimes [M+32]. Is my product unstable?

A: Yes, the thioether moiety is susceptible to oxidation. The peaks you are observing correspond to the sulfoxide ([M+16]) and the sulfone ([M+32]).

  • Causality: Thioethers are readily oxidized, even by atmospheric oxygen over time.[6][7] Common laboratory oxidants, or even certain reaction conditions, can accelerate this process. The sulfur atom is oxidized first to a sulfoxide and then to a sulfone.[8]

Suggested Solutions:

  • Use Degassed Solvents: For reactions and workups, use solvents that have been degassed by bubbling with nitrogen or argon to minimize dissolved oxygen.

  • Inert Atmosphere: Conduct the reaction and subsequent purification steps under an inert atmosphere (N₂ or Ar) whenever possible.

  • Storage: Store the final product in a sealed vial under an inert atmosphere, protected from light, and at a low temperature (-20°C is recommended for long-term storage).

  • Avoid Oxidants: Be mindful of all reagents and conditions. Avoid any unnecessary exposure to potential oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic pathway for this compound and its byproducts?

A1: A logical synthetic route involves the nucleophilic substitution of a halogenated precursor. The diagram below illustrates this pathway and the formation of key byproducts.

Synthesis_and_Byproducts cluster_start Starting Materials cluster_byproducts Potential Byproducts Diphenylacetic_Acid 2,2-Diphenylacetic Acid NBS_PBr3 NBS / PBr3 Bromo_Acid Bromo_Acid NBS_PBr3->Bromo_Acid Halogenation NaSEt Sodium Ethylthiolate (NaSEt) Product 2-Ethylthio-2,2-diphenylacetic Acid (Target) Disulfide Diethyl Disulfide (from NaSEt oxidation) NaSEt->Disulfide Oxidation Sulfoxide Sulfoxide Product ([M+16]) Product->Sulfoxide Oxidation Unreacted_Bromo Unreacted Bromo Acid Sulfone Sulfone Product ([M+32]) Sulfoxide->Sulfone Further Oxidation Bromo_Acid->Product S_N2 with NaSEt Bromo_Acid->Unreacted_Bromo Incomplete Reaction

Caption: Hypothesized synthesis and byproduct formation pathway.

Q2: My purified product is a sticky solid or oil. How can I induce crystallization?

A2: Carboxylic acids can sometimes be challenging to crystallize due to strong hydrogen bonding.

  • Technique 1: Recrystallization. This is the most powerful technique for purifying solids. Finding the right solvent system is key.

Protocol 2: General Recrystallization Procedure
  • Solvent Screening: Test the solubility of your compound in various solvents (e.g., hexane, toluene, ethyl acetate, ethanol, water) in small test tubes. A good recrystallization solvent will dissolve your compound when hot but not when cold. Often, a two-solvent system (e.g., toluene/hexane or ethanol/water) works well.

  • Dissolution: In a flask, dissolve your crude product in the minimum amount of the hot solvent (or the more soluble solvent of a pair).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

  • Technique 2: Trituration. If recrystallization fails, try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes wash away impurities that are inhibiting crystallization and induce the product to solidify.

Q3: How should I approach troubleshooting my purification based on the type of impurity?

A3: A systematic approach based on the likely chemical nature of the impurity is most effective. The following flowchart can guide your decision-making process.

Troubleshooting_Flowchart Start Crude Product Analysis (TLC, NMR, LC-MS) Impurity_Check Impurity Detected? Start->Impurity_Check Impurity_Type What is the nature of the impurity? Impurity_Check->Impurity_Type Yes End_Pure Product is Pure Impurity_Check->End_Pure No Neutral Neutral Impurity (e.g., Diethyl Disulfide, Unreacted Alkyl Halide) Impurity_Type->Neutral Non-polar, base-insoluble Acidic Acidic Impurity (e.g., Unreacted Starting Acid) Impurity_Type->Acidic Polar, base-soluble Oxidized Oxidized Product (Sulfoxide/Sulfone) Impurity_Type->Oxidized M+16 or M+32 peak in MS Protocol_AB Perform Acid-Base Extraction (Protocol 1) Neutral->Protocol_AB Protocol_Recrys Perform Recrystallization or Chromatography Acidic->Protocol_Recrys Protocol_Storage Review reaction/storage conditions. Re-purify if necessary. (Protocol 1 or 2) Oxidized->Protocol_Storage Protocol_AB->Start Re-analyze Protocol_Recrys->Start Re-analyze Protocol_Storage->Start Re-analyze

Caption: A decision-making flowchart for purification.

Data Summary

Impurity TypeCommon ExamplesIdentification MethodRecommended Purification
Neutral Diethyl disulfide, Unreacted 2-bromo-2,2-diphenylacetic acidTLC (high Rf), NMR, Base-insolubleAcid-Base Extraction
Acidic Unreacted 2,2-diphenylacetic acidTLC (lower Rf), NMR, Base-solubleRecrystallization, Chromatography
Oxidized Sulfoxide, SulfoneMass Spec ([M+16], [M+32])Recrystallization, Chromatography

References

  • Liu, Y., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 22(15), 5859–5863. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes. [Link]

  • Liu, Y., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC, NIH. [Link]

  • Wikipedia. (n.d.). Thiocarboxylic acid. [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • Danishefsky, S. J., et al. (2009). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. PMC, NIH. [Link]

  • ResearchGate. (2025). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025). Development of potential manufacturing routes for substituted thiophenes. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Wordpress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Scribd. (n.d.). Williamson Ether Synthesis & Epoxide Reactions. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. [Link]

Sources

"2-Ethylthio-2,2-diphenylacetic acid" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Ethylthio-2,2-diphenylacetic acid (CAS 16036-85-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling, storage, and use of this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Issue 1: Unexpected Impurities Detected in a Freshly Opened Sample

Symptoms:

  • Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS).

  • Discoloration or change in the physical appearance of the solid material.

  • Inconsistent analytical results between different vials of the same batch.

Potential Cause: Oxidation of the Thioether Moiety

The thioether group (-S-) in this compound is susceptible to oxidation, which can occur upon exposure to atmospheric oxygen. This oxidation process typically forms the corresponding sulfoxide and, with further oxidation, the sulfone.[1][2] These oxidized species will appear as new, more polar impurities in your analytical runs.

Causality Explained: The sulfur atom in a thioether has lone pairs of electrons that are readily attacked by oxidizing agents, including molecular oxygen, especially under permissive conditions like exposure to light or trace metal catalysts. The oxidation proceeds in a stepwise manner, first to a sulfoxide and then to a sulfone.

Mitigation and Resolution Protocol:

  • Inert Atmosphere Handling:

    • Always handle the solid compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Use a glove box or glove bag for weighing and transferring the material.

    • When preparing solutions, sparge the solvent with an inert gas for 15-20 minutes prior to dissolving the compound.

  • Solvent Selection:

    • Avoid solvents that are known to contain peroxides (e.g., aged ethers like THF or diethyl ether). If their use is unavoidable, ensure they are freshly purified and tested for peroxides.

    • Consider using degassed, high-purity solvents.

  • Confirmation of Oxidative Degradation:

    • If you suspect oxidation, analyze your sample by LC-MS. Look for new peaks with mass-to-charge ratios corresponding to the addition of one oxygen atom (M+16, for the sulfoxide) and two oxygen atoms (M+32, for the sulfone).

Workflow for Handling Oxygen-Sensitive Compounds:

G main This compound sulfoxide Sulfoxide Derivative (M+16) main->sulfoxide Oxidation (O2, Peroxides) decarboxylated Decarboxylated Product main->decarboxylated Heat (Δ) sulfone Sulfone Derivative (M+32) sulfoxide->sulfone Further Oxidation

Sources

Technical Support Center: Reaction Condition Optimization for 2-Ethylthio-2,2-diphenylacetic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethylthio-2,2-diphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this synthesis. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the success of your experiments.

The synthesis of this compound is typically approached via a two-step process: a nucleophilic substitution reaction to introduce the ethylthio group, followed by hydrolysis of the resulting ester to yield the final carboxylic acid. This guide is structured to address potential issues in each of these stages.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most plausible and commonly employed synthetic strategy involves a two-step sequence:

  • Nucleophilic Substitution (SN2 Reaction): Reaction of an alkyl 2-halo-2,2-diphenylacetate (e.g., methyl or ethyl 2-bromo-2,2-diphenylacetate) with a source of ethylthiolate.

  • Hydrolysis: Saponification of the resulting alkyl 2-ethylthio-2,2-diphenylacetate to the desired carboxylic acid.

Q2: What are the critical parameters to control during the SN2 reaction?

A2: The success of the SN2 reaction is highly dependent on the choice of solvent, base, temperature, and the nature of the leaving group on the diphenylacetate starting material. Steric hindrance around the electrophilic carbon is a significant factor to consider in this reaction.[1][2]

Q3: Are there any common side reactions to be aware of?

A3: Yes, the most common side reaction is elimination (E2), which competes with the desired substitution (SN2).[3][4] The choice of base and solvent is critical to minimize this. Additionally, if using a strong base, hydrolysis of the ester starting material can occur.

Q4: How should I handle the ethylthiol reagent?

A4: Ethanethiol is volatile and has a strong, unpleasant odor. It is best to handle it in a well-ventilated fume hood. For generating the ethylthiolate nucleophile, it is typically deprotonated in situ using a suitable base. Thioacetic acid can also be a source of the thiol, but its handling requires care to avoid decomposition and release of H₂S.[5][6]

Part 2: Troubleshooting Guide

Issue 1: Low or No Conversion of the Starting Material in the SN2 Reaction

Possible Causes & Solutions:

  • Poor Nucleophilicity of the Thiol:

    • Explanation: The thiol may not be sufficiently deprotonated to act as a potent nucleophile.

    • Solution: Ensure you are using a base that is strong enough to fully deprotonate the ethanethiol (pKa ≈ 10.6). Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an appropriate solvent are effective choices.

  • Inappropriate Solvent:

    • Explanation: The solvent plays a crucial role in SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Solution: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.[4] These solvents solvate the cation of the thiolate salt but not the nucleophilic anion, thus enhancing its reactivity.

  • Poor Leaving Group:

    • Explanation: The rate of an SN2 reaction is dependent on the ability of the leaving group to depart.

    • Solution: While bromide is a good leaving group, iodide is even better. If you are using a chloro-substituted starting material, consider converting it to the bromo or iodo derivative. The reactivity order is I > Br > Cl > F.[3]

  • Steric Hindrance:

    • Explanation: The two phenyl groups on the α-carbon create significant steric bulk, which can impede the backside attack of the nucleophile required for an SN2 reaction.[1][2]

    • Solution: While you cannot change the sterics of the substrate, you can optimize other conditions to favor the reaction. Use a less sterically hindered source of the ethylthiolate if possible, and ensure all other parameters (solvent, temperature, nucleophile strength) are optimal.

ParameterRecommended ConditionRationale
Solvent DMF, DMSO, AcetonePolar aprotic solvents enhance nucleophilicity.[4]
Base NaH, NaOEt, K₂CO₃Strong enough to deprotonate ethanethiol.
Temperature Room Temperature to 50 °CBalances reaction rate and potential side reactions.
Leaving Group I > Br > ClBetter leaving groups increase reaction rate.[3]
Issue 2: Predominance of the Elimination Byproduct

Possible Causes & Solutions:

  • Strongly Basic and Sterically Hindered Base/Nucleophile:

    • Explanation: Bulky and strong bases will preferentially act as bases rather than nucleophiles, leading to elimination.

    • Solution: Use a less sterically hindered base for generating the thiolate. If possible, generate the thiolate first and then add the electrophile. Using a "softer" nucleophile can also favor substitution.

  • High Reaction Temperature:

    • Explanation: Higher temperatures generally favor elimination over substitution.[4]

    • Solution: Run the reaction at a lower temperature. It may proceed more slowly, but the yield of the desired substitution product should be higher.

Issue 3: Difficulty in the Final Hydrolysis Step

Possible Causes & Solutions:

  • Incomplete Hydrolysis:

    • Explanation: Steric hindrance from the two phenyl groups and the ethylthio group can make the ester carbonyl less accessible to the hydroxide ion.

    • Solution: Use a stronger base, such as potassium hydroxide, and a co-solvent like methanol or ethanol to increase the solubility of the ester. Heating the reaction mixture under reflux may also be necessary.

  • Product Decomposition:

    • Explanation: Prolonged heating under strongly basic conditions can potentially lead to decomposition of the product.

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up immediately.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Ethylthio-2,2-diphenylacetate
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethanethiol (1.2 eq.) to the suspension via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of ethyl 2-bromo-2,2-diphenylacetate (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Hydrolysis to this compound
  • Dissolve the purified ethyl 2-ethylthio-2,2-diphenylacetate in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add potassium hydroxide (3-5 eq.).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with cold 1M HCl until the pH is ~2.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.

Part 4: Visualizations

experimental_workflow cluster_step1 Step 1: SN2 Reaction cluster_step2 Step 2: Hydrolysis start_mat Ethyl 2-bromo-2,2-diphenylacetate + Ethanethiol base_addition Add Base (e.g., NaH) in Polar Aprotic Solvent (e.g., DMF) start_mat->base_addition 1 reaction_mix Reaction at RT base_addition->reaction_mix 2 workup1 Aqueous Work-up & Extraction reaction_mix->workup1 3 ts1 Troubleshooting: - Low/No Conversion - Elimination reaction_mix->ts1 purification Column Chromatography workup1->purification 4 intermediate Ethyl 2-Ethylthio-2,2-diphenylacetate purification->intermediate 5 hydrolysis_reagents Add Base (e.g., KOH) in EtOH/H2O intermediate->hydrolysis_reagents 6 reflux Heat to Reflux hydrolysis_reagents->reflux 7 workup2 Acidic Work-up & Precipitation reflux->workup2 8 ts2 Troubleshooting: - Incomplete Hydrolysis - Decomposition reflux->ts2 final_product This compound workup2->final_product 9

Caption: Synthetic workflow for this compound.

References

  • Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. (n.d.). ResearchGate. Retrieved from [Link]

  • Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. (2019). Journal of the American Chemical Society. Retrieved from [Link]

  • Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. (2019). YouTube. Retrieved from [Link]

  • Best way to quench thioacetic acid? (2015). Reddit. Retrieved from [Link]

  • 6.2: Nucleophilic Substitution. (2015). Chemistry LibreTexts. Retrieved from [Link]

  • Alkyl Halide Reactivity. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • 9.2. Common nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. (2019). DSpace@MIT. Retrieved from [Link]

  • Batch reaction for the radical addition of thioacetic acid to terminal alkyne 5. (2021). ResearchGate. Retrieved from [Link]

  • Thiolacetic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)). (n.d.). Google Patents.
  • Preparation of diphenylacetic acid. (n.d.). PrepChem.com. Retrieved from [Link]

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Technical Support Center: Purification of 2-Ethylthio-2,2-diphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Ethylthio-2,2-diphenylacetic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this unique molecule. Combining the bulky, crystalline nature of a diphenylacetic acid scaffold with a flexible, oxidation-prone ethylthio moiety, this compound presents a distinct set of purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the physicochemical characteristics of this compound that influence its purification.

PropertyImplication for Purification
High Molecular Weight & Bulky Diphenyl Groups Promotes crystallization but can also lead to the formation of amorphous solids if not handled correctly.
Acidic Carboxylic Acid Group (pKa ~4-5) Allows for manipulation of solubility based on pH, enabling techniques like acid-base extraction.
Flexible Ethylthio Side Chain Can disrupt crystal lattice formation, potentially leading to oils or low-melting point solids.
Oxidation-Prone Thioether Linkage Susceptible to oxidation to the corresponding sulfoxide and sulfone, which are common process-related impurities.

Proposed Synthetic Route and Potential Impurities

A plausible synthetic route for this compound involves the S-alkylation of a diphenylacetic acid derivative. For instance, the reaction of 2-bromo-2,2-diphenylacetic acid with sodium ethanethiolate. Understanding this synthesis helps anticipate potential impurities.[1][2]

2-Bromo-2,2-diphenylacetic acid 2-Bromo-2,2-diphenylacetic acid This compound This compound 2-Bromo-2,2-diphenylacetic acid->this compound Sodium Ethanethiolate Starting Material Unreacted Starting Material (2-Bromo-2,2-diphenylacetic acid) Byproducts Byproducts (e.g., Diphenylketene, Ethanol) Oxidation Products Oxidation Products (Sulfoxide, Sulfone) Crude Product Crude Product Crude Product->this compound Crude Product->Starting Material Crude Product->Byproducts Crude Product->Oxidation Products

Caption: Potential impurities in the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.

Crystallization Challenges

Q1: My product oiled out during crystallization. What should I do?

A1: "Oiling out," or the separation of a liquid phase instead of solid crystals, is a common issue with bulky molecules that have flexible side chains. It indicates that the solution is supersaturated, but the molecules lack the proper orientation or energy to form a stable crystal lattice.

Troubleshooting Steps:

  • Re-dissolve and Adjust Solvent System: Heat the mixture to re-dissolve the oil. Add a small amount of a "better" solvent (one in which your compound is more soluble) to decrease the level of supersaturation.[3]

  • Slow Cooling is Crucial: Rapid cooling is a primary cause of oiling out.[3] Ensure the hot, saturated solution is allowed to cool to room temperature slowly and undisturbed. Using an insulated container can help.

  • Scratching and Seeding: If no crystals form upon slow cooling, try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.[4] If you have a small amount of pure, solid material, add a "seed crystal" to induce crystallization.

  • Consider a Solvent Pair: If a single solvent is problematic, a two-solvent system can be effective. Dissolve your compound in a minimum of a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, hexanes) at an elevated temperature until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to clarify the solution and allow it to cool slowly.[5]

Q2: The recrystallization yield is very low. How can I improve it?

A2: Low recovery can stem from several factors, from using too much solvent to premature crystallization during filtration.

Troubleshooting Steps:

  • Minimize the Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point.[6] Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.

  • Cool the Filtrate to a Lower Temperature: Once crystals have formed at room temperature, placing the flask in an ice bath can further decrease the solubility of your product in the solvent, leading to a higher yield.

  • Analyze the Mother Liquor: Use Thin Layer Chromatography (TLC) to check the concentration of the desired product in the mother liquor. If a significant amount is present, you can try to recover a second crop of crystals by partially evaporating the solvent and re-cooling.

Q3: My purified product has a low or broad melting point. What does this indicate?

A3: A low or broad melting point is a classic sign of an impure compound. The impurities disrupt the crystal lattice, requiring less energy to break it down.

Troubleshooting Steps:

  • Identify the Impurity: Use analytical techniques like NMR, LC-MS, or TLC to identify the nature of the impurity. Common culprits include residual solvents, unreacted starting materials, or oxidation byproducts.

  • Re-purify: Based on the impurity identified, a second purification step may be necessary. If the impurity is more polar, another recrystallization might suffice. If it has similar polarity, column chromatography may be required.

Dealing with Thioether Oxidation

Q4: I see peaks in my NMR/LC-MS that correspond to the sulfoxide or sulfone of my product. How can I avoid this?

A4: The thioether is susceptible to oxidation, which can occur during the reaction, workup, or even on storage if exposed to air and light for extended periods.

Troubleshooting Steps:

  • Degas Solvents: Before use, particularly for chromatography, degas your solvents by sparging with an inert gas like nitrogen or argon, or by using sonication under vacuum. This removes dissolved oxygen.

  • Use an Inert Atmosphere: When possible, conduct your reaction and workup under an inert atmosphere (nitrogen or argon).

  • Avoid Strong Oxidizing Agents: Be mindful of reagents used in your synthesis and workup that could act as oxidants.

  • Purification to Remove Oxidized Impurities: The sulfoxide and sulfone derivatives are significantly more polar than the parent thioether. This difference in polarity can be exploited for purification.

    • Column Chromatography: A silica gel column using a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) should allow for the elution of the less polar desired product first, followed by the more polar oxidized impurities.

    • Acid-Base Extraction: While the acidity of the carboxylic acid group is the primary handle for this technique, the increased polarity of the oxidized impurities might slightly alter their partitioning between aqueous and organic layers, though this is less reliable than chromatography for this specific separation.

Chromatography and Purity Assessment

Q5: What are the recommended starting conditions for column chromatography of this compound?

A5: Given the structure, a normal-phase silica gel chromatography is a suitable approach.

Recommended Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a gradient of ethyl acetate in hexanes. For example, begin with 5% ethyl acetate in hexanes and gradually increase to 20-30%.

  • Monitoring: Use TLC to monitor the separation. The desired product should have a moderate Rf value (around 0.3-0.4) in the chosen eluent system for optimal separation. The less polar impurities will have a higher Rf, and the more polar impurities (like the sulfoxide) will have a lower Rf.

cluster_0 TLC Plate Baseline Baseline Spot1 Spot2 Spot3 High Rf High Rf Low Rf Low Rf High Rf->Low Rf

Caption: Expected TLC profile for purification of this compound.

Q6: What analytical techniques are best for assessing the final purity?

A6: A combination of techniques is recommended to ensure the purity of your final product.

Analytical TechniqueInformation Provided
¹H and ¹³C NMR Provides structural confirmation and can detect proton and carbon-containing impurities. The characteristic benzylic proton of the diphenylacetic acid moiety should be a sharp singlet. The ethylthio group will show a characteristic quartet and triplet.[7][8][9]
LC-MS A powerful tool for detecting non-volatile impurities. It provides both the retention time (a measure of polarity) and the mass-to-charge ratio, which can confirm the molecular weight of the product and identify impurities, including the +16 (sulfoxide) and +32 (sulfone) adducts.[10][11][12]
FTIR Can confirm the presence of key functional groups. Look for the broad O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹) and the strong C=O stretch (around 1760-1690 cm⁻¹). The C-S stretch is typically weak and may be difficult to observe.[13][14]
Melting Point Analysis A sharp melting point close to the literature value (if available) is a good indicator of high purity.[15]

In-depth Experimental Protocols

Protocol 1: Optimized Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes). A good solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling with stirring. Add the solvent portion-wise until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once crystals have formed, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2). The purified product should precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13).
  • Techniques in Pharmaceutical Analysis - ILT - Integrated Liner Technologies. (2024, February 7).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4).
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.
  • Diphenylacetic Acid - bmse000721 - D
  • 9 Ways to Crystallize Organic Compounds - wikiHow. (2024, October 10).
  • Diphenylacetic Acid | C14H12O2 | CID 8333 - PubChem.
  • IR: carboxylic acids.
  • Guide for crystalliz
  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
  • 2,2-Diphenylacetic acid(117-34-0) 1H NMR spectrum - ChemicalBook.
  • diphenylacetic acid - Organic Syntheses Procedure.
  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Deriv
  • Diphenyl acetic acid - Optional[MS (GC)] - Spectrum - SpectraBase.
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  • 117-34-0 Diphenylacetic acid C14H12O2, Formula,NMR,Boiling Point,Density,Flash Point.
  • IR Spectra for Carboxylic Acid | Detailed Guide - Echemi. (2024, October 11).
  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24).
  • Alkylation of enol
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | Request PDF - ResearchG
  • A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - NIH.
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  • IR Spectroscopy - Basic Introduction - YouTube. (2020, July 29).
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  • Generating and Alkylating Enol
  • 22.8: Alkylation of Enolate Ions - Chemistry LibreTexts. (2023, January 14).
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  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compst
  • This compound | CAS 16036-85-4 | SCBT.
  • MSBNK-Fac_Eng_Univ_Tokyo-JP009209 - MassBank.
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  • CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google P
  • Thioester and thioacid synthesis by acylation of thiols (thiol
  • CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1))
  • Convergent Synthesis of Thioether Containing Peptides - MDPI.
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  • HPLC purification technique: synthesis of unsymmetrical thiobarbituric acids - PMC - NIH.

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"2-Ethylthio-2,2-diphenylacetic acid" unexpected spectroscopic signals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Ethylthio-2,2-diphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter unexpected spectroscopic results during the synthesis and analysis of this compound. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles to ensure experimental success.

I. Troubleshooting Guide: Diagnosing Unexpected Signals

This section is structured to help you identify the root cause of anomalous peaks in your NMR, IR, or Mass Spectrometry data. We will explore issues arising from synthesis, purification, and sample handling.

Q1: My ¹H NMR spectrum shows unexpected signals alongside the expected peaks for my product. What could they be?

A1: Unexpected ¹H NMR signals often originate from starting materials, byproducts, or degradation products. The identity of these impurities is highly dependent on your synthetic route. Two common synthetic pathways are outlined below, each with its own set of potential impurities.

Likely Synthetic Pathways & Potential Impurities:

  • Route A: Nucleophilic Substitution This route involves the reaction of an α-halo acid, such as 2-bromo-2,2-diphenylacetic acid, with an ethanethiolate salt.

    *dot graph "Route_A" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

    } *enddot Caption: Synthetic Route A and potential byproducts.

  • Route B: Acid-Catalyzed Thioetherification This pathway uses benzilic acid (2-hydroxy-2,2-diphenylacetic acid) and ethanethiol under acidic conditions.

    *dot graph "Route_B" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

    } *enddot Caption: Synthetic Route B and potential impurities.

Troubleshooting Flowchart for Unexpected ¹H NMR Signals:

*dot graph "NMR_Troubleshooting" { graph [layout=dot, rankdir=TB]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} *enddot Caption: Decision tree for identifying common NMR impurities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

CompoundFunctional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
This compound (Product) -C(Ph)₂-S--~65-75 (Quaternary C)
Phenyl-H7.2 - 7.5 (m, 10H)~127-130 (aromatic CH), ~140-145 (aromatic C)
-S-CH₂-CH₃2.4 - 2.6 (q, 2H)~25-30
-S-CH₂-CH₃1.1 - 1.3 (t, 3H)~14-16
-COOH> 10 (s, broad, 1H)~175-180
2-Bromo-2,2-diphenylacetic acid (Impurity) Phenyl-H7.2 - 7.5 (m, 10H)~127-130 (aromatic CH), ~140-145 (aromatic C)
-COOH> 10 (s, broad, 1H)~170-175
Benzilic Acid (Impurity) Phenyl-H7.2 - 7.6 (m, 10H)~127-130 (aromatic CH), ~140-145 (aromatic C)
-OHVariable (s, broad)-
-COOH> 10 (s, broad, 1H)~178-182
Diethyl disulfide (Impurity) -S-CH₂-CH₃~2.7 (q, 4H)~38-40
-S-CH₂-CH₃~1.3 (t, 6H)~14-15
Q2: My IR spectrum has a very broad absorption from 2500-3300 cm⁻¹, but the C=O stretch is not where I expect it. Why?

A2: The broad absorption from 2500-3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer, which is the expected state for your product in a condensed phase.[1][2][3][4] The position of the carbonyl (C=O) stretch is sensitive to its environment.

  • Expected Signal: For a saturated, dimeric carboxylic acid, the C=O stretch should be a strong, sharp peak around 1700-1725 cm⁻¹ .[3]

  • Conjugation Effects: If your sample contains aromatic impurities like benzilic acid, the C=O stretch might be slightly lower due to conjugation.

  • Absence of Dimerization: If the sample is very dilute in a non-polar solvent, you might see a shift to a higher wavenumber (~1760 cm⁻¹) corresponding to the monomeric form, although this is less common.[4]

  • Impurity Carbonyls: If you have ester or other carbonyl-containing impurities, you may see additional C=O peaks.

Experimental Protocol: Confirming Carboxylic Acid with IR

  • Sample Preparation: Prepare a KBr pellet or a concentrated solution in CCl₄ or CDCl₃.

  • Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Analysis:

    • Look for the characteristic, very broad O-H stretch from 3300-2500 cm⁻¹.

    • Identify the strong, sharp C=O stretch between 1760-1690 cm⁻¹.

    • Check for the C-O stretch in the 1320-1210 cm⁻¹ region.[1]

Q3: The molecular ion peak in my mass spectrum is weak or absent. What fragmentation patterns should I look for?

A3: It is not uncommon for the molecular ion (M⁺) of carboxylic acids to be of low intensity. The fragmentation pattern, however, can be highly informative. Alpha-cleavage is a dominant fragmentation pathway for this class of compounds.[5][6][7]

Predicted Fragmentation Pathways:

*dot graph "MassSpec_Fragmentation" { layout=dot; rankdir="TB"; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} *enddot Caption: Predicted ESI-MS fragmentation of the target molecule.

Table 2: Key Mass Spectrometry Fragments

m/zProposed FragmentNotes
272[M]⁺Molecular Ion
227[M - COOH]⁺Loss of the carboxyl group, a common α-cleavage.[6]
211[M - SCH₂CH₃]⁺Loss of the ethylthio group.
167[Ph₂CH]⁺Diphenylmethyl cation, a very stable fragment.
165[Ph-C≡S]⁺ type fragmentCharacteristic fragment from sulfur-containing compounds.
45[COOH]⁺Carboxyl radical cation.

Troubleshooting Tip: If you observe a peak at m/z = 212, this could indicate the presence of unreacted 2,2-diphenylacetic acid from an incomplete synthesis.

II. Frequently Asked Questions (FAQs)

  • Q: What is the expected melting point for this compound?

    • A: The reported melting point is in the range of 127-129 °C.[8] A broad melting range or a lower value can indicate the presence of impurities.

  • Q: Can I use ¹H NMR to determine the purity of my sample?

    • A: Yes, ¹H NMR is an excellent tool for assessing purity. By integrating the area of the product's characteristic peaks (e.g., the quartet of the -S-CH₂- group) and comparing it to the integration of impurity peaks, you can estimate the relative purity. For quantitative analysis (qNMR), you would need to use an internal standard.

  • Q: My product appears oily or doesn't crystallize. What should I do?

    • A: An oily product often suggests the presence of impurities that are disrupting the crystal lattice. Diethyl disulfide, a potential byproduct, is a liquid at room temperature and could be the cause. Consider purification by column chromatography on silica gel. A solvent system such as hexane/ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated should provide good separation.

  • Q: Are there any special handling precautions for this compound?

III. References

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • UCLA Chemistry. IR Spectroscopy: Carboxylic Acids. [Link]

  • OpenStax. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). [Link]

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Technical Support Center: Managing Reaction Exotherms in the Synthesis of 2-Ethylthio-2,2-diphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Ethylthio-2,2-diphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the management of reaction exotherms during this multi-step synthesis. Our focus is on ensuring procedural safety, maintaining reaction control, and achieving high product purity.

Introduction to the Synthetic Pathway

The synthesis of this compound is typically approached via a two-step process. The first step involves the well-established benzilic acid rearrangement to form the core diphenylacetic acid structure. The second step is a nucleophilic substitution to introduce the ethylthio moiety. Both steps have the potential for significant exotherms that must be carefully managed.

Here is a proposed synthetic pathway:

Step 1: Benzilic Acid Rearrangement

  • Reaction: Benzil is treated with a strong base, such as potassium hydroxide, to induce a 1,2-rearrangement, forming the potassium salt of benzilic acid. Subsequent acidification yields benzilic acid.[1][2]

  • Potential for Exotherm: The reaction of benzil with a strong base can be exothermic.

Step 2: Nucleophilic Substitution

  • Reaction: The hydroxyl group of benzilic acid is converted to a better leaving group, followed by substitution with ethanethiol. A common strategy involves the formation of an intermediate ester or acid halide.

  • Potential for Exotherm: The reaction to form the activated intermediate and the subsequent substitution with the thiol can both be exothermic.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Benzilic Acid Rearrangement cluster_1 Step 2: Nucleophilic Substitution Benzil Benzil Rearrangement Benzilic Acid Rearrangement Benzil->Rearrangement KOH Potassium Hydroxide KOH->Rearrangement Benzilic_Acid Benzilic Acid Rearrangement->Benzilic_Acid Activation Activation (e.g., Esterification) Benzilic_Acid->Activation Substitution Nucleophilic Substitution Activation->Substitution Ethanethiol Ethanethiol Ethanethiol->Substitution Final_Product 2-Ethylthio-2,2- diphenylacetic acid Substitution->Final_Product

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of exotherms in this synthesis?

A1: There are two main potential sources of significant heat generation:

  • Benzilic Acid Rearrangement: The reaction of benzil with a strong base like potassium hydroxide is exothermic.

  • Nucleophilic Substitution: The activation of the hydroxyl group of benzilic acid (e.g., conversion to an acyl chloride or ester) and the subsequent reaction with ethanethiol can both release a substantial amount of heat.

Q2: How can I monitor the temperature of the reaction effectively?

A2: Continuous temperature monitoring is crucial. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. For larger scale reactions, consider using multiple probes to detect any localized hot spots. It is also good practice to monitor the temperature of the cooling bath to ensure it is functioning correctly.

Q3: What are the initial signs of a thermal runaway?

A3: A thermal runaway is a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[3] Early warning signs include:

  • A sudden, unexpected increase in the reaction temperature that is not responsive to cooling.

  • A rapid increase in pressure in a closed system.

  • Vigorous, uncontrolled boiling or off-gassing.

  • A change in the color or viscosity of the reaction mixture.

Q4: What are the immediate actions to take in case of a suspected thermal runaway?

A4: If you suspect a thermal runaway, prioritize safety:

  • Immediately stop the addition of any reagents.

  • Increase the cooling to the maximum capacity.

  • If possible and safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture.

  • Alert all personnel in the vicinity and be prepared to evacuate the area.

  • If the situation does not come under control, activate any emergency shutdown procedures.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid temperature spike during base addition in Step 1. Addition of base is too fast.Add the base solution dropwise or in small portions, allowing the temperature to stabilize between additions. Ensure the reaction vessel is adequately cooled in an ice bath.
Localized boiling or charring. Inefficient stirring.Increase the stirring rate to ensure uniform mixing and heat distribution. For viscous mixtures, consider using a mechanical stirrer.
Exotherm is difficult to control during the substitution step (Step 2). The activating agent is too reactive or added too quickly.Choose a less reactive activating agent if possible. Add the activating agent and ethanethiol slowly and at a low temperature. Consider a semi-batch process where one of the reagents is added continuously at a controlled rate.
Pressure build-up in the reactor. Formation of gaseous byproducts or boiling of the solvent.Ensure the reaction is conducted in a system with adequate pressure relief, such as a reflux condenser or a pressure-release valve.

Experimental Protocols

Protocol 1: Benzilic Acid Rearrangement

This protocol is adapted from standard laboratory procedures for the benzilic acid rearrangement.[4]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzil in 95% ethanol by gentle heating.

  • Cooling: Place the flask in an ice-water bath to cool the solution.

  • Base Addition: Slowly add an aqueous solution of potassium hydroxide dropwise to the cooled, stirring solution. Monitor the temperature closely to ensure it does not rise uncontrollably.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 15-20 minutes. The color of the solution may change during this time.

  • Cooling and Precipitation: Cool the reaction mixture in an ice bath to precipitate the potassium salt of benzilic acid.

  • Acidification: Isolate the salt and dissolve it in hot water. Slowly add a strong acid (e.g., HCl) to precipitate the benzilic acid.

Protocol 2: Nucleophilic Substitution (Proposed)

This is a proposed general procedure. The choice of activating agent and reaction conditions should be optimized for safety and yield.

  • Activation: In a fume hood, suspend benzilic acid in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen). Cool the mixture in an ice-salt bath. Slowly add an activating agent (e.g., oxalyl chloride or thionyl chloride) to form the acid chloride. This step is often highly exothermic and may produce hazardous off-gases.

  • Thiol Addition: In a separate flask, prepare a solution of ethanethiol and a non-nucleophilic base (e.g., triethylamine) in the same solvent, also under an inert atmosphere and cooled.

  • Reaction: Slowly add the ethanethiol solution to the cooled acid chloride solution. Maintain a low temperature throughout the addition.

  • Workup: After the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a dilute aqueous acid) and proceed with standard extraction and purification procedures.

Safety Considerations for Ethanethiol

Ethanethiol is a volatile, flammable liquid with a strong, unpleasant odor.[4][5][6][7][8] It is also toxic if inhaled or absorbed through the skin.

Hazard Precaution
Flammability Handle in a well-ventilated fume hood, away from ignition sources. Use non-sparking tools.[4][7]
Toxicity Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
Odor Work in a fume hood to contain the odor. Consider using a bleach or hydrogen peroxide scrubber for the exhaust.[9]
Disposal Dispose of ethanethiol and any contaminated materials as hazardous waste according to institutional guidelines.

Visualizing Troubleshooting Logic

Exotherm_Troubleshooting Start Uncontrolled Exotherm Detected Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Max_Cooling Maximize Cooling Stop_Addition->Max_Cooling Assess_Situation Is Temperature Decreasing? Max_Cooling->Assess_Situation Controlled Situation Controlled Resume with Caution Assess_Situation->Controlled Yes Emergency_Actions Initiate Emergency Procedures Assess_Situation->Emergency_Actions No Dilute Add Cold, Inert Solvent (if safe) Emergency_Actions->Dilute Evacuate Alert Personnel & Evacuate Dilute->Evacuate

Caption: Decision workflow for managing an uncontrolled exotherm.

References

  • Benzilic Acid Rearrangement. The Royal Society of Chemistry. Available from: [Link]

  • Benzilic acid rearrangement. In: Wikipedia. ; 2023. Available from: [Link]

  • Güzel-Akdemir Ö, Demir-Yazıcı K. Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy. 2021;25(3):305-317.
  • 12BL Experiment 12 (4 days): Multistep Synthesis of Benzilic Acid. Ventura College Organic Chemistry Lab. Available from: [Link]

  • Material Safety Data Sheet - Ethanethiol, 99+%. Cole-Parmer. Available from: [Link]

  • ETHANETHIOL. International Chemical Safety Cards. Available from: [Link]

  • Benzilic Acid Rearrangement. Organic Chemistry Portal. Available from: [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. Available from: [Link]

  • Wu Y-CM, Swager TM. Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. DSpace@MIT. Available from: [Link]

  • Process for the preparation of substituted benzilic acid from... Google Patents.
  • Supporting Information Living Polymerization of 2-Ethylthio-2-oxazoline and Post-Polymerization Diversification. American Chemical Society. Available from: [Link]

  • How to Work with Thiols - General SOP. Department of Chemistry : University of Rochester. Available from: [Link]

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"2-Ethylthio-2,2-diphenylacetic acid" reagent purity and its impact on synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Ethylthio-2,2-diphenylacetic acid. This document is intended for researchers, scientists, and professionals in drug development who are working with or aiming to synthesize this and structurally related alpha-thioether carboxylic acids. Given that this compound is a specialized reagent with limited commercially available data, this guide provides insights based on established principles of organic chemistry, drawing parallels from the synthesis of related thioethers and the well-documented chemistry of its diphenylacetic acid backbone.

This center is designed to be a dynamic resource, offering both foundational knowledge through our FAQs and practical, actionable solutions in our troubleshooting guides. Our goal is to empower you to anticipate challenges, diagnose issues, and ensure the quality and consistency of your synthesis.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?

This compound is a carboxylic acid characterized by a diphenylacetic acid core with an ethylthio (-S-CH₂CH₃) group at the alpha position. The diphenylacetic acid moiety is a scaffold found in various pharmaceuticals.[1] The introduction of a thioether at the alpha position could serve several purposes in drug development and organic synthesis:

  • Introduction of a soft nucleophile: The sulfur atom can be a site for further functionalization or coordination to metal centers.

  • Modulation of physicochemical properties: The thioether group can alter the lipophilicity and metabolic stability of the parent molecule.

  • Oxidation to sulfoxide or sulfone: The thioether can be readily oxidized to the corresponding sulfoxide or sulfone, which are also important functional groups in medicinal chemistry.[2]

  • Synthetic handle: The thioether group can be used as a protecting group or as a handle for subsequent chemical transformations.

Q2: What is a plausible synthetic route to this compound?

A common and direct method for the synthesis of alpha-thioether carboxylic acids is the α-sulfenylation of a carboxylic acid enolate. A plausible route for the synthesis of this compound would involve the deprotonation of diphenylacetic acid at the alpha position, followed by quenching with an electrophilic sulfur reagent.

A proposed synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Sulfenylation cluster_2 Step 3: Workup & Purification DPA Diphenylacetic Acid Enolate Diphenylacetate Enolate DPA->Enolate Deprotonation Base Strong Base (e.g., LDA, n-BuLi) Base->Enolate Sulfenylating_Agent Electrophilic Sulfur Reagent (e.g., Diethyl disulfide, EtS-Cl) Crude_Product Crude this compound Sulfenylating_Agent->Crude_Product Enolate_ref->Crude_Product Sulfenylation Workup Aqueous Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product Pure this compound Purification->Final_Product Crude_Product_ref->Workup

Proposed synthesis workflow for this compound.
Q3: What are the critical purity attributes of the starting materials?

The success of the synthesis is highly dependent on the quality of the starting materials:

  • Diphenylacetic Acid: Should be of high purity (typically >99%) and free from residual starting materials from its own synthesis (e.g., benzilic acid).[3][4] The presence of acidic or basic impurities can affect the stoichiometry of the deprotonation step.

  • Strong Base (e.g., LDA, n-BuLi): The titer of the base must be accurately known to ensure complete and efficient enolate formation without using a large excess that could lead to side reactions.

  • Electrophilic Sulfur Reagent (e.g., Diethyl disulfide): Should be free from corresponding thiols (ethanethiol), which can complicate the reaction and purification. It should also be free from over-oxidized sulfur species.

  • Solvent: Anhydrous conditions are critical for the enolate formation step. The use of dry, aprotic solvents (e.g., THF, diethyl ether) is essential to prevent quenching of the strong base and the enolate.

Q4: What analytical methods are recommended for reaction monitoring and final product purity assessment?

A multi-technique approach is recommended for robust quality control.[5][6]

TechniquePurposeKey Parameters & Considerations
Thin Layer Chromatography (TLC) Rapid reaction monitoringVisualization of the consumption of diphenylacetic acid and the formation of the product. A non-polar eluent system is typically required.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessmentReversed-phase HPLC with UV detection is suitable. The diphenyl groups provide a strong chromophore.[7] Method development should focus on separating the starting material, product, and potential disulfide or sulfoxide impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity¹H and ¹³C NMR will confirm the presence of the ethylthio group and the diphenylacetic acid backbone. Integration of signals can provide a semi-quantitative purity assessment.
Mass Spectrometry (MS) Molecular weight verificationLC-MS is a powerful tool for confirming the molecular weight of the product and identifying impurities.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisConfirmation of the carboxylic acid C=O and O-H stretches, and absence of characteristic peaks from starting materials.
Troubleshooting Guide
Problem: Low or No Product Yield

Low or no yield is a common issue in multi-step organic synthesis. A systematic approach to troubleshooting is key.

Possible Causes & Solutions:

  • Inefficient Enolate Formation:

    • Cause: Inactive or insufficient base, or presence of protic impurities (e.g., water in the solvent).

    • Solution:

      • Verify the concentration of the strong base via titration.

      • Ensure all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

      • Use freshly distilled, anhydrous solvents.

  • Poor Reactivity of the Electrophilic Sulfur Reagent:

    • Cause: The chosen sulfenylating agent may not be reactive enough, or it may have degraded.

    • Solution:

      • Consider using a more reactive agent, such as an N-(alkythio)succinimide or a sulfenyl chloride.

      • Verify the purity of the sulfur reagent before use.

  • Side Reactions:

    • Cause: The enolate can participate in other reactions, or the product may be unstable under the reaction conditions.

    • Solution:

      • Maintain a low reaction temperature during enolate formation and quenching to minimize side reactions.

      • Slowly add the sulfenylating agent to the enolate solution to control the reaction exotherm.

Problem: Product Impurity Issues

The presence of impurities can significantly impact the utility of the final product, especially in sensitive applications like drug development.[9]

Potential ImpurityLikely SourcePotential Impact on Downstream Applications
Unreacted Diphenylacetic Acid Incomplete reaction.Can interfere with reactions involving the carboxylic acid group, leading to mixtures of products.
Diethyl Disulfide Formed from the coupling of two ethylthio radicals or from the sulfenylating agent.Can act as a mild oxidizing agent or participate in thiol-disulfide exchange reactions.
2-Ethylsulfinyl-2,2-diphenylacetic acid (Sulfoxide) Oxidation of the thioether product during workup or storage.The sulfoxide has different chemical and physical properties, which can affect biological activity and reactivity.

Experimental Protocol: Purification by Recrystallization

Recrystallization is often an effective method for purifying solid organic compounds.[3]

  • Solvent Screening: Identify a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at low temperatures. Common solvent systems for carboxylic acids include ethyl acetate/hexanes, toluene, or ethanol/water.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Check: Analyze the purified product by HPLC and melting point determination to assess its purity.

Problem: Inconsistent Performance in Downstream Applications

Even if the product appears pure by standard analytical techniques, trace impurities can sometimes lead to inconsistent results in subsequent reactions, such as peptide couplings or metal-catalyzed cross-couplings.[10]

Troubleshooting_Downstream start Inconsistent Downstream Results check_purity Re-evaluate Purity with Orthogonal Methods (e.g., LC-MS, GC-MS, ICP-MS) start->check_purity impurity_detected Impurity Detected? check_purity->impurity_detected identify_impurity Identify Impurity Structure (NMR, HRMS) impurity_detected->identify_impurity Yes no_impurity No Impurity Detected impurity_detected->no_impurity No re_purify Develop a More Rigorous Purification Protocol identify_impurity->re_purify check_downstream_conditions Investigate Downstream Reaction Conditions (Reagent quality, solvent, temperature) no_impurity->check_downstream_conditions

Troubleshooting decision tree for inconsistent downstream results.

Key Considerations:

  • Trace Metal Impurities: If any reagents or catalysts used in the synthesis of starting materials contain metals, they could be present in the final product and poison catalysts in downstream reactions. Consider analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[6]

  • Oxidized Sulfur Species: Thioethers can be sensitive to air oxidation. The presence of sulfoxides or sulfones can alter the reactivity and nucleophilicity of the molecule.

  • Thiol Impurities: Free thiols can interfere with coupling reactions and can also be malodorous.

References
  • Wikipedia. (n.d.). Thioester. Retrieved January 21, 2026, from [Link]

  • Hou, W., et al. (2012). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. Molecules, 17(9), 10043–10051. [Link]

  • Organic Syntheses. (n.d.). Diphenylacetic acid. Retrieved January 21, 2026, from [Link]

  • Chad's Prep. (2021, April 13). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. YouTube. [Link]

  • Taylor & Francis. (n.d.). Thioethers – Knowledge and References. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. Request PDF. [Link]

  • Ciriminna, R., et al. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry, 12, 2663–2668. [Link]

  • Wikipedia. (n.d.). Thiocarboxylic acid. Retrieved January 21, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. [Link]

  • The Royal Society of Chemistry. (2021). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and A. Chem. Sci., 12, 9118-9123. [Link]

  • ResearchGate. (n.d.). Effects of impurities in catalyst on catalytic reaction of dimethyl thioether synthesis. [Link]

  • Ichikawa, M., et al. (2006). Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. Journal of Agricultural and Food Chemistry, 54(5), 1535–1540. [Link]

  • Thieme. (2023). Understanding the Impact of Impurities in Peptide Coupling Reagents. Synform. [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-Sulfophenylacetic acid. PubChem. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Pawlas, J., & Rasmussen, J. H. (2023). Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. Organic Process Research & Development, 27(5), 982–992. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Thioether. Request PDF. [Link]

  • Chromatography Forum. (2006, May 12). How do you perform purity analysis?[Link]

  • Wikipedia. (n.d.). Diphenylacetic acid. Retrieved January 21, 2026, from [Link]

  • AMSbio. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • National Center for Biotechnology Information. (2012). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. Organic Letters, 14(17), 4548–4551. [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. [Link]

  • National Center for Biotechnology Information. (n.d.). Diphenylacetic Acid. PubChem. [Link]

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Technical Support Center: Synthetic Routes for 2-Ethylthio-2,2-diphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Ethylthio-2,2-diphenylacetic acid. This document is designed for researchers and drug development professionals, providing in-depth protocols, mechanistic insights, and troubleshooting solutions for common experimental challenges.

Strategic Overview: A Two-Step Approach

Direct synthesis of this compound is not well-documented in standard literature. Therefore, a robust and logical two-step synthetic strategy is proposed, starting from the readily available precursor, benzil.

  • Step 1: Benzilic Acid Rearrangement. Synthesis of the key intermediate, benzilic acid (2-hydroxy-2,2-diphenylacetic acid), from benzil. This is a classic and reliable name reaction.[1][2]

  • Step 2: Thioetherification. Substitution of the tertiary hydroxyl group of benzilic acid with an ethylthio moiety from ethanethiol. This step is the primary challenge due to the steric hindrance of the tertiary carbon center.

This guide will provide detailed protocols and troubleshooting for each stage of this synthetic pathway.

G cluster_0 Overall Synthetic Workflow Benzil Benzil Benzilic_Acid Benzilic Acid (Intermediate) Benzil->Benzilic_Acid Step 1: Benzilic Acid Rearrangement Target This compound (Target Molecule) Benzilic_Acid->Target Step 2: Thioetherification

Caption: Proposed two-step synthesis of the target molecule.

PART 1: Synthesis of Benzilic Acid (Intermediate)

The first stage involves the base-catalyzed rearrangement of benzil to form the potassium salt of benzilic acid, which is subsequently protonated to yield the final intermediate.[1][2]

Experimental Protocol: Benzilic Acid Rearrangement

This protocol is adapted from established procedures found in Organic Syntheses and academic labs.[3][4][5][6]

Materials:

  • Benzil

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)[7]

  • Ethanol (95%) or Methanol

  • Water

  • Hydrochloric Acid (HCl), concentrated

  • Decolorizing Carbon (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzil in ethanol (approx. 10-12 mL of ethanol per 2 g of benzil).

  • Base Addition: Separately, prepare a solution of KOH in a minimal amount of water and add it to the ethanolic solution of benzil. A common ratio is approximately 2.5 g of KOH in 5 mL of water for every 2.5 g of benzil.[5]

  • Reflux: Heat the reaction mixture to reflux. The initial deep blue or purple color should transition to brown as the reaction progresses.[5] A reflux time of 30-60 minutes is typically sufficient.

  • Isolation of Potassium Benzilate: After cooling the mixture to room temperature, place it in an ice bath to precipitate the potassium benzilate salt. If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization.[4] Collect the solid salt by vacuum filtration and wash it with a small amount of ice-cold ethanol to remove unreacted benzil.

  • Protonation: Dissolve the collected potassium benzilate salt in a minimum amount of hot water. If the solution is colored, a small amount of decolorizing carbon can be added, and the hot solution is filtered.

  • Precipitation & Purification: Slowly add concentrated HCl to the aqueous solution with stirring until the solution is acidic (pH ~2). A voluminous white precipitate of benzilic acid will form. Cool the mixture in an ice bath to complete precipitation.

  • Final Isolation: Collect the benzilic acid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry. The product can be recrystallized from hot water or benzene if further purification is needed.[3]

Troubleshooting & FAQ: Benzilic Acid Synthesis
Problem / Observation Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield of Product 1. Incomplete reaction. 2. Loss of product during filtration or transfers. 3. Insufficient cooling during precipitation.1. Ensure adequate reflux time. Monitor the reaction by TLC if possible. 2. Use minimal solvent for transfers. Ensure the potassium benzilate is fully precipitated before filtration. 3. Cool the final acidic solution thoroughly in an ice bath for at least 15-20 minutes.
Reaction mixture remains dark blue/purple after reflux. Insufficient base or reaction time.Add a small additional amount of the KOH solution and continue refluxing for another 20-30 minutes.
Oily substance forms instead of a solid precipitate. This could be unreacted benzil or byproducts like benzohydrol.[3]1. Ensure the reaction has gone to completion. 2. During the workup, ensure the potassium benzilate is washed with cold ethanol to remove soluble impurities. 3. If the final product is oily, attempt recrystallization from a suitable solvent like benzene.
Final product is yellow or off-white. Presence of residual unreacted benzil or other colored impurities.Use decolorizing carbon during the step where the potassium benzilate is redissolved in hot water. Recrystallize the final product.

PART 2: Synthesis of this compound

This is the most challenging step of the synthesis. The tertiary hydroxyl group of benzilic acid is sterically hindered and a poor leaving group. Standard SN2-type reactions, such as the Williamson ether synthesis or the Mitsunobu reaction, are generally inefficient for tertiary alcohols due to steric hindrance, often leading to elimination byproducts or no reaction at all.[8][9][10][11][12]

Our primary proposed route involves an acid-catalyzed SN1-type reaction, which leverages the formation of a relatively stable tertiary carbocation.

Proposed Primary Route: Acid-Catalyzed Thioetherification

Causality: The reaction proceeds via protonation of the tertiary hydroxyl group by a strong acid, forming a good leaving group (water). Departure of water generates a tertiary carbocation, which is stabilized by resonance with the two adjacent phenyl rings. This carbocation is then trapped by the nucleophilic sulfur of ethanethiol to form the target thioether.

G cluster_0 Acid-Catalyzed S_N1 Mechanism Benzilic_Acid Benzilic Acid Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Benzilic_Acid->Protonated_Alcohol + H⁺ Carbocation Tertiary Carbocation (Resonance Stabilized) Protonated_Alcohol->Carbocation - H₂O Thioether_Complex Protonated Thioether Carbocation->Thioether_Complex + EtSH (Nucleophilic Attack) Final_Product Target Molecule Thioether_Complex->Final_Product - H⁺

Caption: Proposed SN1 mechanism for thioetherification.

Experimental Protocol: Acid-Catalyzed Reaction

Materials:

  • Benzilic Acid

  • Ethanethiol (EtSH)

  • Strong Acid Catalyst (e.g., trifluoroacetic acid (TFA), methanesulfonic acid, or H₂SO₄)

  • Anhydrous, non-polar solvent (e.g., dichloromethane (DCM) or toluene)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzilic acid in the anhydrous solvent.

  • Reagent Addition: Add an excess of ethanethiol (2-3 equivalents) to the solution.

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add the acid catalyst (0.1 to 0.5 equivalents). Caution: Strong acids are corrosive.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding it to a cold, saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product will likely require purification by column chromatography (silica gel) to separate the target molecule from unreacted starting material and byproducts.

Troubleshooting & FAQ: Thioetherification Step
Problem / Observation Potential Cause(s) Troubleshooting Steps & Recommendations
No reaction / Low conversion. 1. Insufficiently acidic catalyst. 2. Water in the reaction mixture is preventing carbocation formation. 3. Catalyst amount is too low.1. Switch to a stronger acid catalyst (e.g., trifluoromethanesulfonic acid, TfOH), but use with caution as it can promote side reactions. 2. Ensure all glassware is flame-dried and use anhydrous solvents. 3. Incrementally increase the catalyst loading, but be mindful of potential decomposition.
Formation of an unknown byproduct, possibly an alkene. Elimination (E1) is competing with substitution (SN1). This is a common side reaction for tertiary alcohols under acidic conditions.[8][12]1. Lower the reaction temperature. Run the reaction at 0 °C or even lower. 2. Use a less-coordinating solvent. 3. Reduce the amount of strong acid catalyst.
Difficulty purifying the product. The product has similar polarity to the starting material.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider converting the carboxylic acid to a methyl ester before this step, which may alter its chromatographic behavior, and then hydrolyzing the ester back to the acid post-thioetherification.
The reaction is not working. What are my alternative options? The SN1 pathway is not favorable under the tested conditions.Alternative 1: Modified Mitsunobu Reaction. While standard Mitsunobu conditions fail with tertiary alcohols, modified protocols exist.[9] One approach uses a benzoquinone derivative instead of DEAD/DIAD.[3] This is an advanced method and may require significant optimization. Alternative 2: Activate the Alcohol. Convert the hydroxyl group to a better leaving group (e.g., tosylate or mesylate) first, then displace it with sodium ethanethiolate. However, forming the tosylate on a sterically hindered tertiary alcohol is difficult.[13] This route also risks elimination.
Can I use a base-catalyzed method? Unlikely to be successful. Base would deprotonate the carboxylic acid, forming a carboxylate. This would make the hydroxyl group an even poorer leaving group and introduce a negative charge that repels the incoming nucleophile. A Williamson-type synthesis is not feasible with a tertiary alcohol substrate.[8][11][12]Focus on acid-catalyzed or activation-based strategies.
References
  • Homework.Study.com. Write down the limitation(s) of the 'Williamson Ether Synthesis'?[Link]

  • Clayden, J., & Moran, W. J. (2006). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 2, 24. [Link]

  • Beilstein Journals. Asymmetric synthesis of tertiary thiols and thioethers. [Link]

  • Sakamoto, S., et al. (2018). Bioconjugation with Thiols by Benzylic Substitution. Chemistry – A European Journal, 24(16), 3959-3964. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Chem21Labs. Synthesis of Benzilic Acid. [Link]

  • Wikipedia. Benzilic acid rearrangement. [Link]

  • Wikipedia. Thioester. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • The Royal Society of Chemistry. Benzilic Acid Rearrangement. [Link]

  • Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?[Link]

  • Ventura College Organic Chemistry Lab. Experiment 5. Benzilic Acid Preparation and Purification. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Ventura College Organic Chemistry Lab. 12BL Experiment 12 (4 days): Multistep Synthesis of Benzilic Acid. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • My Chem Corner. Illustrate with examples the limitations of williamsons ether synthesis for the preparation of. [Link]

  • ResearchGate. Exchanging hydroxyl for a sulfhydryl (thiol). [Link]

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • Master Organic Chemistry. Thiols And Thioethers. [Link]

  • Chemistry Steps. Reactions of Thiols. [Link]

  • Organic Syntheses. benzilic acid. [Link]

  • Wikipedia. Thiol. [Link]

  • Chemistry LibreTexts. Substitution of the hydroxyl group. [Link]

  • OCLUE. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. [Link]

  • National Institutes of Health. Chemoselective Hydroxyl Group Transformation: An Elusive Target. [Link]

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Technical Support Center: Solvent Effects on the Reaction Kinetics of 2-Ethylthio-2,2-diphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for investigating the reaction kinetics of 2-Ethylthio-2,2-diphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on this molecule's reactivity. Here, we address common experimental challenges and frequently asked questions to ensure your kinetic studies are robust, reproducible, and insightful.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each entry details potential causes and provides actionable solutions based on established chemical principles.

Issue 1: My kinetic data is inconsistent and not reproducible between runs.

Inconsistent reaction rates are a common frustration in kinetic analysis. The root cause often lies in subtle, uncontrolled variables in the experimental setup.

Potential Causes & Solutions:

  • Trace Impurities in Solvents: The most common culprit is water, which can act as a competing nucleophile or influence the catalytic cycle, especially in acid- or base-catalyzed reactions.[1] Other impurities, like peroxides in ethers or aldehydes in acetone, can also interfere.[2]

    • Solution: Always use high-purity, anhydrous solvents. For sensitive reactions, it is best practice to purify solvents immediately before use. Standard procedures involve distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for aprotic solvents).[3][4][5] Store purified solvents under an inert atmosphere (Nitrogen or Argon) and over activated molecular sieves.[3][5]

  • Temperature Fluctuations: Reaction rates are highly dependent on temperature, as described by the Arrhenius equation. A deviation of even 1-2 °C can cause significant variations in the rate constant.

    • Solution: Use a thermostatically controlled bath (oil, water, or a cryostat) to maintain a constant temperature (±0.1 °C). Ensure the reaction vessel is adequately submerged and allowed to equilibrate to the bath temperature before initiating the reaction.

  • Inaccurate Concentrations: Errors in the preparation of stock solutions or during dilutions will directly impact the calculated rate constants.

    • Solution: Use calibrated volumetric glassware (Class A) or analytical balances for preparing solutions. Perform serial dilutions carefully and consider preparing a fresh set of solutions for each experimental run to minimize degradation.

Issue 2: I am observing an unexpected side product, complicating my kinetic analysis.

The formation of side products suggests that an alternative reaction pathway is occurring. The solvent is often an active, not passive, participant in these processes.[6]

Potential Causes & Solutions:

  • Solvent Participation: The solvent may not be inert. For example, protic solvents like alcohols can engage in solvolysis reactions with reactive intermediates.

    • Solution: Run a control experiment by incubating the starting material in the solvent under the reaction conditions (temperature, time) without other reagents. Analyze the mixture for any degradation or side product formation. If solvent participation is confirmed, select a more inert solvent. For instance, if you suspect solvolysis in methanol, switch to an aprotic solvent like acetonitrile or THF.

  • Product Instability: The desired product might be unstable under the reaction or workup conditions, leading to the formation of secondary products.

    • Solution: Test the stability of your isolated product under the reaction conditions. If it degrades, your kinetic model may need to be adjusted to account for a consecutive reaction (A → B → C). It may also be necessary to monitor the reaction at lower conversions to minimize the impact of product degradation.[7]

Issue 3: The reaction is extremely slow in non-polar solvents but fast in polar solvents (or vice-versa). How do I rationalize this?

This observation is the very essence of studying solvent effects and provides profound insight into the reaction mechanism. According to transition state theory, the solvent's role is to differentially solvate the reactants and the transition state.[6][8]

Explanation:

  • Acceleration in Polar Solvents: If a reaction speeds up in polar solvents (e.g., DMSO, water), it strongly implies that the transition state is more polar or has more charge separation than the reactants. The polar solvent molecules orient themselves to stabilize this charged transition state, lowering its energy and thus reducing the activation barrier (Ea).[6][8]

  • Acceleration in Non-Polar Solvents: Conversely, if a reaction is faster in non-polar solvents (e.g., hexane, toluene), it suggests that the reactants are more polar than the transition state. In this scenario, polar solvents stabilize the reactants more than the transition state, increasing the overall activation energy and slowing the reaction.[8]

Frequently Asked Questions (FAQs)

Q1: How should I select a range of solvents for my kinetic study?

A robust study requires a diverse set of solvents to probe different aspects of solvation. Your goal is to vary solvent properties systematically.

Answer:

Select solvents that span a wide range of empirical polarity scales and solvent properties. Do not just focus on dielectric constant. Consider:

  • Overall Polarity (ET(30) Scale): The Dimroth-Reichardt ET(30) scale is an excellent measure of the overall ionizing power and polarity of a solvent.[9][10][11][12] Choose solvents from across this scale.

  • Hydrogen Bonding Ability (Kamlet-Taft Parameters): These parameters dissect polarity into more specific interactions.[13][14][15]

    • α (Hydrogen Bond Donating ability): Measures the solvent's ability to donate a proton in a solvent-solute hydrogen bond.

    • β (Hydrogen Bond Accepting ability): Measures the solvent's ability to accept a proton.

    • π* (Dipolarity/Polarizability): Describes the solvent's ability to stabilize a charge or a dipole.[13][14][16]

  • Solvent Class: Include aprotic and protic solvents, as well as polar and non-polar options (e.g., an alcohol, a nitrile, a chlorinated solvent, and an aromatic hydrocarbon).

Table 1: Properties of Common Solvents for Kinetic Studies

SolventDielectric Constant (ε)ET(30) (kcal/mol)Kamlet-Taft αKamlet-Taft βKamlet-Taft π*
n-Hexane1.8831.00.000.00-0.08
Toluene2.3833.90.000.110.54
Dichloromethane8.9340.70.130.100.82
Acetone20.742.20.080.480.71
Acetonitrile37.545.60.190.400.75
Dimethyl Sulfoxide (DMSO)46.745.10.000.761.00
Ethanol24.551.90.860.750.54
Water80.163.11.170.471.09

Data compiled from various sources for illustrative purposes.

Q2: What is a reliable method for determining the reaction order?

Answer:

The method of initial rates is a robust and straightforward approach to determine the reaction order with respect to each reactant.[17] The experiment is designed so that the concentration of only one reactant is changed at a time, while all others (and temperature) are held constant.

Experimental Protocol: Method of Initial Rates (Example using UV-Vis Spectroscopy)

  • Prepare Stock Solutions: Accurately prepare stock solutions of this compound and any other reactants in the chosen solvent.

  • Temperature Equilibration: Place the solutions and the reaction cuvette in a thermostated holder within the spectrophotometer and allow them to equilibrate to the desired temperature.

  • Initiate Reaction: Add the final reactant to the cuvette, mix rapidly, and immediately begin recording the absorbance at a wavelength where the reactant or product has a distinct signal.

  • Determine Initial Rate: Plot absorbance vs. time. The initial rate is the absolute value of the slope of the tangent to this curve at t=0. For many reactions, the rate can be approximated by the slope over the first 5-10% of the reaction.

  • Vary Concentrations: Repeat steps 2-4, but systematically change the initial concentration of one reactant while keeping the others constant. For example, to find the order for reactant A, you might run experiments with [A], 2[A], and 3[A] while holding [B] constant.

  • Calculate Order: The order (m) for a reactant A can be found by comparing two runs using the equation: (Rate2 / Rate1) = ([A]2 / [A]1)^m.[17] Taking the logarithm of both sides gives: m = log(Rate2 / Rate1) / log([A]2 / [A]1).

G prep 1. Prepare Stock Solutions & Reagents equil 2. Equilibrate Solutions to Reaction Temp (T) prep->equil init 3. Initiate Reaction in Monitoring Cell (e.g., Cuvette) equil->init acq 4. Acquire Data vs. Time (e.g., Absorbance, Conc.) init->acq calc 5. Calculate Initial Rate (Slope at t=0) acq->calc vary 6. Vary [Reactant] Systematically calc->vary Repeat for each reactant analyze 7. Determine Reaction Order & Rate Constant (k) calc->analyze vary->init

Q3: How can I use kinetic data to gain deeper insight into the reaction mechanism?

Answer:

Correlating your observed rate constants (k) with quantitative solvent parameters using Linear Free-Energy Relationships (LFERs) is a powerful tool for mechanistic elucidation.

  • Grunwald-Winstein Equation: This is often used for solvolysis reactions. It correlates the log of the rate constant with the solvent's ionizing power (Y scale). A strong correlation suggests a mechanism involving a carbocation-like intermediate.

  • Kamlet-Taft Equation: This is a multiparameter equation that provides a more detailed picture by separating different solvent effects: log(k) = log(k₀) + aα + bβ + sπ* By performing a multiple linear regression of your log(k) data against the α, β, and π* values for your solvents, you can determine the coefficients a, b, and s.[16][18]

    • A large positive 'a' value indicates the transition state is stabilized by hydrogen bond donation from the solvent (i.e., the TS is a better H-bond acceptor than the reactants).

    • A large positive 'b' value suggests the transition state is stabilized by accepting a hydrogen bond from the solvent (i.e., the TS is a better H-bond donor).

    • A large positive 's' value implies a transition state that is more polar and polarizable than the reactants.[19]

The magnitude and sign of these coefficients provide a quantitative fingerprint of the transition state's solvation requirements, offering strong evidence for or against a proposed mechanism.

References

  • Summary of Common Organic Solvent Purification Methods Used in Laboratories. (2024). Google AI Search Grounding API.
  • Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. (2026). Google AI Search Grounding API.
  • Methods for Purification of Commonly Used Solvents.Alfa Chemistry.
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  • Kamlet Taft Parameters: A Tool to Alternate the Usage of Hazardous Solvent in Pharmaceutical and Chemical Manufacturing/ Synthesis - A Gateway towards Green Technology. (2020).
  • Dimroth and Reichardt ET.Stenutz.
  • Study on the empirical parameter of solvent polarity - The E >T>(30) scale of carbonate using Reichardt's Dye.Beijing Institute of Technology.
  • Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants.MDPI.
  • Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis.Analytical Methods (RSC Publishing).
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  • Solvent effects.Wikipedia.
  • Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling. (2023). MDPI.
  • Kinetic Solvent Effects in Organic Reactions.ChemRxiv.
  • 4.7: Solvent Effects. (2022). Chemistry LibreTexts.
  • Universal kinetic solvent effects in acid-catalyzed reactions of biomass-derived oxygenates.Energy & Environmental Science (RSC Publishing).
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  • Chemical Kinetics Practice Problems And Solutions.Google AI Search Grounding API.
  • How To: Troubleshoot a Reaction.Department of Chemistry : University of Rochester.
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  • 1: Chemical Kinetics - The Method of Initial Rates (Experiment). (2021). Chemistry LibreTexts.

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Validation & Comparative

A Comparative Analysis of 2-Ethylthio-2,2-diphenylacetic Acid and Other Diphenylacetic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The diphenylacetic acid backbone represents a privileged scaffold in medicinal chemistry, giving rise to a diverse array of compounds with a broad spectrum of biological activities. These derivatives have been investigated for their potential as anticonvulsant, anti-inflammatory, analgesic, and anticancer agents.[1][2][3][4] This guide focuses on a comparative analysis of 2-Ethylthio-2,2-diphenylacetic acid against other notable derivatives, exploring how structural modifications influence their physicochemical properties and pharmacological profiles.

Chemical Structure and Physicochemical Properties: The Impact of the Ethylthio Group

The core structure of diphenylacetic acid consists of a central carbon atom bonded to two phenyl rings and a carboxylic acid moiety.[5] The introduction of a 2-ethylthio (-S-CH₂CH₃) group in This compound (CAS 16036-85-4) significantly alters its physicochemical characteristics compared to the parent compound and other derivatives.[6]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Structural Feature
Diphenylacetic AcidC₁₄H₁₂O₂212.24147-149Unsubstituted at the α-carbon.[5]
This compound C₁₆H₁₆O₂S272.36127-129Ethylthio group at the α-carbon.[6]
FenclofenacC₁₄H₁₁Cl₂O₃310.14134-1362,4-dichlorophenoxy group.[2]
3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid derivative (3q)C₂₃H₂₆N₂O₃394.47Not specifiedPyrrolidine-2,5-dione ring.[7]

The ethylthio group introduces a sulfur atom, which increases the molecule's polarizability and potential for different types of intermolecular interactions compared to oxygen-containing or alkyl-substituted analogs. This modification also impacts the compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data on the biological activity of this compound is limited in publicly available literature, structure-activity relationship (SAR) studies on related series of compounds can provide valuable insights.

Comparative Biological Activities and Structure-Activity Relationships

Diphenylacetic acid derivatives have been extensively explored for various therapeutic applications. The following sections compare the known activities of different derivatives and infer the potential role of the ethylthio substitution.

Anticonvulsant Activity

A significant number of diphenylacetic acid derivatives have demonstrated potent anticonvulsant properties. For instance, a study on new 3,3-diphenyl-propionamides revealed that compound 3q exhibited a broad spectrum of activity in preclinical seizure models, with an ED₅₀ of 31.64 mg/kg in the maximal electroshock (MES) test.[7] The proposed mechanism for some of these derivatives involves interaction with neuronal voltage-sensitive sodium channels.[7][8]

Anti-inflammatory and Analgesic Activity

The diphenylacetic acid scaffold is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs). Fenclofenac , a derivative with a 2,4-dichlorophenoxy group, has shown significant anti-inflammatory, antinociceptive, and antipyretic properties.[2] Its mechanism, like many NSAIDs, is linked to the inhibition of prostaglandin synthesis.[9] Other studies have synthesized various phenylacetamide and phenethylamine derivatives from 4-(pyrrol-1-yl)phenylacetic acid, with some showing notable analgesic and anti-inflammatory effects.[4]

The sulfur atom in the ethylthio group of this compound could influence its interaction with cyclooxygenase (COX) enzymes, the primary targets of many NSAIDs. Molecular docking studies on other acetamide derivatives have been used to predict their binding affinity to COX-1 and COX-2 enzymes.[1] A similar in silico and subsequent in vitro and in vivo evaluation of this compound would be a logical step to explore its potential as an anti-inflammatory or analgesic agent.

Cytotoxic and Anticancer Activity

The potential of diphenylacetic acid derivatives as anticancer agents has also been investigated. Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cell lines.[10] The mechanism of action for some derivatives may involve the induction of DNA damage.[11]

The introduction of a sulfur-containing functional group can sometimes confer unique biological activities, including cytotoxicity. For example, derivatives of dichloroacetic acid have been shown to have enhanced cytotoxic potencies with structural modifications.[12] Therefore, evaluating the cytotoxic profile of this compound against a panel of cancer cell lines could reveal a novel therapeutic application for this compound.

Experimental Protocols

To facilitate further research and a direct comparison of this compound with other derivatives, the following are generalized, step-by-step methodologies for key experiments.

Synthesis of Diphenylacetic Acid Derivatives

The synthesis of diphenylacetic acid derivatives often involves multi-step reactions starting from commercially available precursors. A general approach for the synthesis of amide derivatives is outlined below.

Workflow for Amide Synthesis of Diphenylacetic Acid Derivatives

Start Diphenylacetic Acid Derivative (Carboxylic Acid) Coupling Coupling Reaction with Amine Start->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Amide Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of amide derivatives from a diphenylacetic acid precursor.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: Dissolve the diphenylacetic acid derivative in a suitable anhydrous solvent (e.g., dichloromethane, DMF). Add a coupling agent such as carbonyldiimidazole (CDI) or a combination of a carbodiimide (e.g., DCC, EDC) and an activating agent (e.g., HOBt, NHS). Stir the mixture at room temperature for a specified time to form the activated intermediate.[7]

  • Amidation: To the activated acid, add the desired primary or secondary amine. The reaction may be carried out at room temperature or with gentle heating, depending on the reactivity of the amine.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water or a dilute acid solution. Extract the product into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[13]

Workflow for In Vitro Cytotoxicity (MTT) Assay

Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation_1 Incubate for 24-72 hours Compound_Treatment->Incubation_1 MTT_Addition Add MTT solution Incubation_1->MTT_Addition Incubation_2 Incubate for 2-4 hours MTT_Addition->Incubation_2 Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation_2->Formazan_Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., HepG2, MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., 5-Fluorouracil) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay: Add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[13]

Future Directions and Conclusion

While the existing literature provides a strong foundation for understanding the pharmacological potential of diphenylacetic acid derivatives, there is a clear knowledge gap regarding the specific biological activities of This compound . The presence of the ethylthio group presents an intriguing structural modification that warrants further investigation.

Future research should focus on:

  • Systematic Biological Screening: Evaluating this compound in a battery of in vitro and in vivo assays for anticonvulsant, anti-inflammatory, analgesic, and anticancer activities.

  • Mechanism of Action Studies: Elucidating the molecular targets and pathways through which this compound may exert its effects.

  • Structure-Activity Relationship Studies: Synthesizing and testing a series of 2-(alkylthio)-2,2-diphenylacetic acids with varying alkyl chains to understand the influence of the thioether moiety on biological activity.

References

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Independent Laboratory Validation of a Novel Synthesis for 2-Ethylthio-2,2-diphenylacetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities is the cornerstone of innovation. However, the journey from a proposed synthetic route to a validated, reproducible protocol is one of rigorous scientific scrutiny. This guide provides an in-depth analysis of a proposed synthesis for 2-Ethylthio-2,2-diphenylacetic acid, a compound of interest for its potential applications in medicinal chemistry. The core of this document is a detailed framework for the independent laboratory validation of this synthesis, ensuring the trustworthiness and reliability of the final product. We will explore the causality behind the experimental choices, outline a comprehensive validation workflow, and present the data in a clear, comparative format.

Introduction: The Significance of this compound and the Need for a Validated Synthesis

Proposed Synthesis of this compound

The proposed synthesis is a two-step process starting from the commercially available benzil. The first step is a benzilic acid rearrangement, a well-established reaction, to form 2-hydroxy-2,2-diphenylacetic acid (benzilic acid)[4]. The second, novel step involves the substitution of the hydroxyl group with an ethylthio group.

Synthetic Pathway

Synthesis_Pathway Benzil Benzil Benzilic_Acid 2-hydroxy-2,2-diphenylacetic acid (Benzilic Acid) Benzil->Benzilic_Acid  1. KOH, EtOH/H₂O  2. HCl (aq) Target_Molecule This compound Benzilic_Acid->Target_Molecule  1. SOCl₂  2. EtSH, Pyridine

Caption: Proposed two-step synthesis of this compound from benzil.

Experimental Protocol

Step 1: Synthesis of 2-hydroxy-2,2-diphenylacetic acid (Benzilic Acid)

  • In a 500 mL round-bottom flask, dissolve 21.0 g (0.1 mol) of benzil in 150 mL of ethanol with gentle heating.

  • In a separate beaker, dissolve 28.0 g (0.5 mol) of potassium hydroxide in 50 mL of water.

  • Add the potassium hydroxide solution to the benzil solution.

  • Heat the mixture to reflux for 1 hour. A color change from yellow to brown should be observed.

  • After reflux, cool the reaction mixture in an ice bath.

  • Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of benzilic acid will form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to yield pure 2-hydroxy-2,2-diphenylacetic acid.

Step 2: Synthesis of this compound

  • In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, suspend 22.8 g (0.1 mol) of the dried 2-hydroxy-2,2-diphenylacetic acid in 100 mL of dry toluene.

  • Slowly add 11.9 g (0.1 mol) of thionyl chloride to the suspension.

  • Heat the mixture to reflux for 2 hours until the evolution of HCl gas ceases. This forms the intermediate acyl chloride.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 7.4 g (0.12 mol) of ethanethiol and 9.5 g (0.12 mol) of pyridine in 50 mL of dry toluene.

  • Add the ethanethiol-pyridine solution dropwise to the cooled acyl chloride solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Independent Laboratory Validation: A Framework for Trustworthiness

The validation of a synthetic method by an independent laboratory is crucial to ensure its reliability and reproducibility[2]. This process involves a systematic evaluation of the synthesis and the characterization of the final product using a battery of analytical techniques[5][6][7].

Validation Workflow

Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural & Purity Analysis cluster_reporting Reporting Synthesis Synthesize Compound (as per protocol) Purification Column Chromatography Synthesis->Purification Yield Determine Yield Purification->Yield NMR ¹H and ¹³C NMR Yield->NMR MS Mass Spectrometry (MS) NMR->MS IR Infrared (IR) Spectroscopy MS->IR HPLC HPLC Purity Analysis IR->HPLC MeltingPoint Melting Point Determination HPLC->MeltingPoint Report Generate Certificate of Analysis (CoA) MeltingPoint->Report

Caption: Workflow for the independent validation of the synthesized this compound.

Analytical Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include those for the ethyl group (a triplet and a quartet), the aromatic protons of the diphenyl groups, and the carboxylic acid proton.

  • ¹³C NMR: To verify the carbon skeleton of the molecule. The spectrum should show distinct signals for the ethyl carbons, the quaternary carbon attached to the sulfur, the aromatic carbons, and the carbonyl carbon.

2. Mass Spectrometry (MS):

  • To determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₆H₁₆O₂S (272.36 g/mol ). High-resolution mass spectrometry (HRMS) can be used for exact mass determination to confirm the elemental composition.

3. Infrared (IR) Spectroscopy:

  • To identify the functional groups present. Key expected absorptions include a strong C=O stretch for the carboxylic acid, a broad O-H stretch from the carboxylic acid dimer, C-H stretches for the aromatic and aliphatic groups, and a C-S stretch.

4. High-Performance Liquid Chromatography (HPLC):

  • To determine the purity of the final compound. A validated HPLC method should be used to quantify the percentage purity of the synthesized product. This provides a quantitative measure of success for the synthesis and purification.

5. Melting Point Determination:

  • To compare the physical properties of the synthesized compound with any available literature values. The melting point should be sharp, indicating a pure substance, and ideally close to the reported value of 127-129 °C[1].

Comparative Data Analysis

The success of the synthesis is evaluated based on the data obtained from the analytical validation. The following table provides a template for summarizing the expected and obtained results.

Parameter Expected Outcome Independent Lab Result Comparison & Interpretation
Yield > 60% (based on similar reactions)Comparison against typical yields for multi-step organic syntheses.
¹H NMR Signals corresponding to ethyl, diphenyl, and carboxylic acid protons.Confirmation of the proton environment and structural integrity.
¹³C NMR Signals for all 16 carbons in the expected chemical shift regions.Verification of the complete carbon framework.
Mass (m/z) [M+H]⁺ at 273.0949 (HRMS)Confirms the molecular formula and weight.
IR (cm⁻¹) ~1700 (C=O), 2500-3300 (broad, O-H), ~700 (C-S)Confirms the presence of key functional groups.
HPLC Purity > 98%Quantifies the purity of the final product.
Melting Point 127-129 °C[1]Comparison with literature value as a measure of purity and identity.

Discussion and Alternative Considerations

The proposed synthesis offers a straightforward approach to this compound. The key novel step is the conversion of the tertiary alcohol to a thioether. While the use of thionyl chloride to form an acyl chloride followed by nucleophilic substitution with a thiol is a standard transformation, its application to this specific substrate requires validation.

Alternative Synthetic Strategies:

While the proposed route is logical, other synthetic avenues could be explored and compared in future work:

  • Mitsunobu Reaction: Direct conversion of the hydroxyl group of benzilic acid to the thioether using a phosphine, an azodicarboxylate, and ethanethiol. This method is often milder but can be more challenging to purify.

  • Alkylation of a Diphenylmethanethiol Derivative: An alternative retrosynthetic approach would involve the formation of a diphenylmethanethiol derivative followed by carboxylation. This would likely be a more complex, multi-step synthesis.

A comparative study of these alternative routes against the validated protocol presented here would provide a comprehensive understanding of the most efficient method for producing this compound.

Conclusion

This guide has outlined a plausible and scientifically sound synthetic route for this compound and has provided a comprehensive framework for its independent laboratory validation. The emphasis on rigorous analytical characterization is paramount to establishing a trustworthy and reproducible synthesis. For researchers and drug development professionals, the principles and methodologies detailed herein serve as a robust template for the validation of any novel chemical synthesis, ensuring the integrity and quality of the compounds that fuel scientific discovery.

References

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Navigating the Nuances of Muscarinic Receptor Modulation: A Comparative Guide to the Structure-Activity Relationship of 2-Ethylthio-2,2-diphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the diphenylacetic acid scaffold has emerged as a versatile template for designing pharmacologically active agents. The introduction of a sulfur-containing moiety, specifically an ethylthio group at the C2 position, gives rise to 2-Ethylthio-2,2-diphenylacetic acid, a compound whose derivatives have exhibited intriguing and unexpected activities at muscarinic acetylcholine receptors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives, offering field-proven insights and experimental data to inform future drug discovery efforts.

The Core Scaffold: this compound

The foundational molecule, this compound (CAS 16036-85-4), possesses a unique combination of a bulky diphenylacetic acid backbone and a flexible ethylthio group.[1][2] This structure serves as the starting point for a series of synthetic modifications aimed at exploring its potential as a modulator of muscarinic receptors. The rationale behind exploring this scaffold lies in the established anticholinergic properties of many diphenylacetic acid derivatives, with the sulfur atom offering a potential site for interaction that could fine-tune receptor affinity and selectivity.

Chemical Properties of the Core Scaffold:

PropertyValue
CAS Number 16036-85-4
Molecular Formula C₁₆H₁₆O₂S
Molecular Weight 272.36 g/mol
Melting Point 127-129 °C

Strategic Modifications: From Acid to Esters and the Unexpected Agonism

A key study delved into the SAR of this class by synthesizing a series of esters derived from this compound.[3] The primary modification involved esterification of the carboxylic acid with various amino alcohols, leading to the formation of compounds such as 5,5-diphenyl-5-ethylthio-2-pentynamines. This strategic derivatization aimed to probe the impact of the ester linkage and the nature of the terminal amine group on muscarinic receptor activity.

Experimental Workflow: Synthesis of this compound Esters

The synthesis of these derivatives generally follows a multi-step pathway, beginning with the preparation of the parent acid and subsequent esterification. While the specific synthesis of the parent acid is not detailed in the available literature, a general approach for similar sulfur-containing diphenylacetic acids can be inferred.

G A Diphenylacetic Acid B Introduction of Thiol Group at C2 A->B C Alkylation with Ethyl Halide B->C D This compound C->D E Esterification with Amino Alcohols D->E F Target Ester Derivatives E->F

Caption: Generalized synthetic workflow for this compound esters.

Unveiling the Structure-Activity Landscape: A Comparative Analysis

The pharmacological evaluation of the synthesized esters on M1, M2, M3, and M4 muscarinic receptor subtypes revealed a fascinating and unexpected SAR. While the parent diphenylacetic acid scaffold is often associated with antagonism, certain derivatives of this compound displayed agonistic activity, particularly at the M2 receptor subtype.[3]

Key Structural Modifications and Their Impact on Activity

The following table summarizes the key structural modifications and their observed effects on muscarinic receptor activity, drawing from the pivotal study on 5,5-diphenyl-5-ethylthio-2-pentynamines and related compounds.[3]

ModificationPositionMoiety IntroducedObserved Activity
Esterification Carboxylic AcidAmino-alkynyl estersShift from expected antagonism to agonism at M2 receptors for some derivatives.
Terminal Amine End of ester chainPhenylpiperazineUnexpected agonistic activity at M2 and atropine-insensitive agonism at M1 receptors.
Terminal Amine End of ester chainOther cyclic aminesVaried activity, highlighting the importance of the amine structure for receptor interaction.
The Phenylpiperazine Anomaly: A Shift to Agonism

The most striking finding was the emergence of M2 agonism in derivatives bearing a terminal phenylpiperazine moiety.[3] This was contrary to the expected antagonistic profile for such bulky molecules. These compounds behaved as antagonists at M3 and M4 receptors, demonstrating subtype selectivity. Furthermore, they exhibited agonistic activity at M1 receptors, which was notably not blocked by the classical muscarinic antagonist, atropine, suggesting a unique mode of interaction.[3]

G Core This compound Core Bulky diphenyl groups Ethylthio moiety Modification Esterification & Terminal Amine Modification Introduction of linker Addition of cyclic amine (e.g., Phenylpiperazine) Core->Modification Activity Pharmacological Profile M3/M4 Antagonism M2 Agonism Atropine-insensitive M1 Agonism Modification->Activity

Caption: Logical relationship between structural modifications and observed pharmacological activity.

Broader Context: Diphenylacetic Acids with Sulfur-Containing Substituents

The insights gained from this compound derivatives are complemented by studies on other diphenylacetic acid analogs incorporating sulfur. For instance, the synthesis and pharmacological evaluation of 4-aryl-1-diphenylacetyl(thio)semicarbazides have demonstrated strong antinociceptive activity, with some compounds acting as potent analgesic agents through the opioid system.[4] This highlights the diverse pharmacological profiles that can be achieved by introducing different sulfur-containing functionalities onto the diphenylacetic acid scaffold. The presence of sulfur-containing functional groups is a common feature in a wide range of pharmaceuticals, underscoring their importance in medicinal chemistry.[5][6]

Future Directions and Conclusion

The SAR studies of this compound derivatives have unveiled a compelling narrative of unexpected pharmacological activity. The discovery of M2 agonism within a series of compounds designed as antagonists challenges conventional wisdom and opens new avenues for the design of subtype-selective muscarinic modulators.

Key takeaways for researchers include:

  • The this compound scaffold is a promising starting point for the development of novel muscarinic receptor ligands.

  • Modification of the carboxylic acid group through esterification is a critical determinant of pharmacological activity, capable of switching from antagonism to agonism.

  • The nature of the terminal amine group in the ester side chain plays a crucial role in receptor subtype selectivity and the nature of the response (agonism vs. antagonism).

  • The unexpected atropine-insensitive agonism at M1 receptors warrants further investigation to elucidate the underlying molecular mechanism.

Future research should focus on expanding the library of derivatives with systematic modifications to the ethylthio group, the diphenyl rings, and the ester side chain. In-depth mechanistic studies, including radioligand binding assays and functional assays on a wider range of cell lines expressing muscarinic receptor subtypes, will be essential to fully characterize the pharmacological profile of these intriguing compounds. The journey into the SAR of this compound and its analogs is far from over, with the potential to yield novel therapeutics for a variety of diseases.

References

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"2-Ethylthio-2,2-diphenylacetic acid" evaluation of different synthetic methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthetic Strategies for 2-Ethylthio-2,2-diphenylacetic acid

Introduction

This compound is a specialized organic molecule characterized by a quaternary α-carbon bearing two phenyl groups, a carboxylic acid, and an ethylthio ether.[1][2] Its synthesis presents a unique challenge due to the steric hindrance around the central carbon and the need for controlled introduction of the sulfur moiety. This guide provides a comparative evaluation of plausible synthetic methodologies, offering field-proven insights into the strategic choices and causality behind each proposed experimental protocol. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for approaching the synthesis of this and structurally related compounds.

  • Nucleophilic Substitution on a Pre-functionalized Benzilic Acid Scaffold.

  • Direct α-Sulfenylation of a Diphenylacetic Acid Precursor.

Each method will be analyzed for its potential efficiency, scalability, and the chemical reasoning underpinning the proposed steps.

Method 1: Synthesis via Nucleophilic Substitution of a Benzilic Acid Derivative

This approach leverages the well-known benzilic acid rearrangement to construct the core α-hydroxy-α,α-diphenylacetic acid structure, followed by the conversion of the hydroxyl group into a suitable leaving group for substitution by an ethylthio nucleophile.[3][4][5]

Conceptual Workflow

The overall strategy involves a multi-step sequence beginning with the synthesis of benzilic acid, protection of the carboxylic acid, activation of the hydroxyl group, nucleophilic substitution, and final deprotection.

Benzil Benzil Benzilic_Acid Benzilic Acid Benzil->Benzilic_Acid  Benzilic Acid  Rearrangement   Ester Benzilic Acid Ester Benzilic_Acid->Ester  Esterification  (Protection)   Activated_Ester Activated Ester (e.g., Tosylate) Ester->Activated_Ester  Hydroxyl Activation  (e.g., TsCl)   Substituted_Ester Substituted Ester Activated_Ester->Substituted_Ester  SN2 Substitution  (NaSEt)   Final_Product This compound Substituted_Ester->Final_Product  Ester Hydrolysis  (Deprotection)  

Caption: Workflow for the Nucleophilic Substitution Pathway.

In-Depth Analysis and Rationale

Step 1: Benzilic Acid Synthesis. The synthesis of benzilic acid from benzil is a classic named reaction, the Benzilic Acid Rearrangement.[3][6][7] It proceeds via the attack of a hydroxide ion on one of the ketone carbonyls of benzil, followed by a 1,2-phenyl shift.[3][4] This method is robust and provides high yields of the α-hydroxy acid scaffold.[8]

Step 2: Carboxylic Acid Protection. The presence of both a hydroxyl and a carboxylic acid group on benzilic acid necessitates a protection strategy to prevent unwanted side reactions. The carboxylic acid is more acidic and will react with bases used in subsequent steps. Esterification, for example, using methanol under acidic catalysis (Fischer esterification), is a standard and effective method to protect the carboxyl group.

Step 3: Hydroxyl Group Activation. The tertiary hydroxyl group is a poor leaving group. Therefore, it must be converted into a better one, such as a tosylate or mesylate. Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine will form the corresponding tosylate ester. This makes the α-carbon electrophilic and susceptible to nucleophilic attack.

Step 4: Nucleophilic Substitution. The introduction of the ethylthio group is achieved by reacting the activated ester with a potent sulfur nucleophile, such as sodium ethanethiolate (NaSEt). This thiolate can be readily prepared by treating ethanethiol with a strong base like sodium hydride. The reaction proceeds via an SN2 mechanism, displacing the tosylate leaving group. Due to the steric hindrance of the tertiary center, this step may require elevated temperatures and longer reaction times.

Step 5: Deprotection. The final step is the hydrolysis of the methyl ester to reveal the target carboxylic acid. This is typically accomplished under basic conditions (saponification) using NaOH or KOH, followed by an acidic workup to protonate the carboxylate salt.

Experimental Protocol: Method 1

Part A: Synthesis of Methyl Benzilate

  • To a solution of benzilic acid (1.0 eq) in methanol (5 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the residue into cold water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x volumes), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude methyl benzilate.

Part B: Tosylation of Methyl Benzilate

  • Dissolve methyl benzilate (1.0 eq) in anhydrous pyridine (4 mL per gram).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction by pouring it into ice-water and acidifying with cold 1M HCl.

  • Extract the product with diethyl ether, wash with saturated copper sulfate solution (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous MgSO4 and concentrate to give the crude tosylated product.

Part C: Synthesis of Methyl 2-Ethylthio-2,2-diphenylacetate

  • In a separate flask, prepare sodium ethanethiolate by adding ethanethiol (1.5 eq) to a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C.

  • Add the crude tosylated ester from Part B, dissolved in anhydrous THF, to the sodium ethanethiolate solution dropwise.

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction, quench carefully with water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na2SO4, and concentrate. Purify by column chromatography.

Part D: Hydrolysis to this compound

  • Dissolve the purified ester from Part C in a mixture of THF and water.

  • Add an excess of lithium hydroxide (3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the mixture to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield the final product. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be required for purification. The reported melting point is 127-129 °C.[1]

Method 2: Synthesis via α-Sulfenylation of Diphenylacetic Acid

This strategy is more convergent, starting with diphenylacetic acid and directly introducing the ethylthio group at the α-position. This requires the generation of an enolate (or a dianion) followed by quenching with an electrophilic sulfur species.

Conceptual Workflow

This pathway involves deprotonation at the α-carbon, which is the only enolizable position, followed by reaction with a sulfur electrophile.

Diphenylacetic_Acid Diphenylacetic Acid Dianion Diphenylacetate Dianion Diphenylacetic_Acid->Dianion  Deprotonation  (2 eq. LDA)   Final_Product This compound Dianion->Final_Product  Sulfenylation  (EtS-SEt)  

Caption: Workflow for the α-Sulfenylation Pathway.

In-Depth Analysis and Rationale

Step 1: Synthesis of Diphenylacetic Acid. Diphenylacetic acid can be synthesized by the reduction of benzilic acid using red phosphorus and iodine, providing a straightforward route from the same precursor family as Method 1.[9] Alternatively, it can be prepared from other starting materials.[10]

Step 2: Dianion Formation. The key step in this method is the deprotonation of diphenylacetic acid to form a reactive nucleophile. Since the molecule has two acidic protons (the carboxylic acid proton and the α-proton), a strong, non-nucleophilic base is required. Using two equivalents of a base like lithium diisopropylamide (LDA) will first deprotonate the carboxylic acid, and the second equivalent will deprotonate the α-carbon to form a dianion. This enolate is the key nucleophilic intermediate.

Step 3: Sulfenylation. The dianion is then treated with an electrophilic sulfur reagent. Diethyl disulfide (EtS-SEt) is a suitable choice. The enolate will attack one of the sulfur atoms, breaking the S-S bond and forming the C-S bond, with ethanethiolate as the leaving group. This directly installs the ethylthio group at the α-position. An acidic workup is then required to protonate the carboxylate and yield the final product.

Experimental Protocol: Method 2
  • In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), prepare an LDA solution by adding n-butyllithium (2.2 eq) to a solution of diisopropylamine (2.3 eq) in anhydrous THF at -78 °C.

  • Add a solution of diphenylacetic acid (1.0 eq) in anhydrous THF to the LDA solution dropwise at -78 °C.

  • Allow the mixture to warm to 0 °C and stir for 1-2 hours to ensure complete dianion formation.

  • Cool the reaction mixture back down to -78 °C.

  • Add diethyl disulfide (1.5 eq) dropwise.

  • Stir at -78 °C for 2-3 hours and then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated ammonium chloride solution.

  • Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Comparative Analysis and Data Summary

FeatureMethod 1 (Nucleophilic Substitution)Method 2 (α-Sulfenylation)
Starting Material Benzil / Benzilic AcidDiphenylacetic Acid
Number of Steps 4-5 (from Benzilic Acid)2 (from Diphenylacetic Acid)
Key Intermediates Protected, activated esterDianion
Key Reagents TsCl, NaH, EthanethiolLDA, Diethyl disulfide
Potential Yield Moderate (multiple steps)Potentially higher (fewer steps)
Scalability Moderate; chromatography may be required.Good; requires strict anhydrous conditions.
Key Challenges Steric hindrance in SN2 step; multiple protection/deprotection steps.Handling of pyrophoric and moisture-sensitive reagents (LDA, n-BuLi).
Advantages Utilizes well-understood, classic reactions. Avoids strong organometallic bases.More convergent and atom-economical.

Conclusion and Recommendation

Both proposed synthetic routes offer viable, albeit conceptually different, approaches to this compound.

Method 1 is a linear synthesis that relies on a sequence of well-established, classical transformations. While longer, it may be more forgiving for chemists less experienced with strictly anhydrous or organometallic chemistry. The primary challenge lies in achieving efficient substitution on a sterically hindered tertiary carbon.

Method 2 represents a more modern and convergent approach. Its success hinges critically on the efficient formation of the dianion and subsequent sulfenylation. This method is likely to be higher yielding and more efficient overall, provided that the necessary anhydrous conditions and techniques for handling strong bases are meticulously employed.

For research and development purposes, Method 2 is the recommended starting point due to its convergency and potential for higher efficiency. However, a small-scale trial to confirm the feasibility of the dianion formation and sulfenylation would be a prudent first step. Method 1 remains a solid and reliable alternative if challenges with the enolate chemistry of Method 2 are encountered.

References

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • ResearchGate. Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent | Request PDF. [Link]

  • Wikipedia. Benzilic acid rearrangement. [Link]

  • Taylor & Francis Online. An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation. [Link]

  • Wikipedia. Thioester. [Link]

  • National Center for Biotechnology Information. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. [Link]

  • Google Patents. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.
  • Ataman Kimya. BENZYLIC ACID. [Link]

  • The Royal Society of Chemistry. Benzilic Acid Rearrangement. [Link]

  • YouTube. Benzil-Benzilic Acid Rearrangement | Basics, Mechanism| Solved Examples. [Link]

  • Organic Syntheses. diphenylacetic acid. [Link]

  • University of Babylon. The benzilic acid rearrangement. [Link]

  • Ventura College Organic Chemistry Lab. 12BL Experiment 12 (4 days): Multistep Synthesis of Benzilic Acid. [Link]

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A Researcher's Guide to Navigating the Target Landscape of 2-Ethylthio-2,2-diphenylacetic Acid Derivatives: A Focus on Muscarinic Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in pharmacology and drug development, understanding the full spectrum of a compound's biological interactions is paramount. This guide provides an in-depth comparison of the cross-reactivity profile of compounds derived from 2-Ethylthio-2,2-diphenylacetic acid, with a primary focus on their complex interactions with muscarinic acetylcholine receptors. We will explore the nuances of their activity, from potent antagonism to unexpected agonism across different receptor subtypes, and discuss the experimental frameworks essential for elucidating these interactions.

Introduction: The Cholinergic Target Space

The parent scaffold, this compound, belongs to a class of compounds historically investigated for their anticholinergic properties. These agents primarily target the muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptors (GPCRs) designated M1 through M5. These receptors are integral to a vast array of physiological functions, making them critical targets for therapeutic intervention in various diseases. However, the structural similarity among the mAChR subtypes presents a significant challenge in achieving receptor-specific targeting, leading to potential cross-reactivity and off-target effects.

A unique feature of certain derivatives of this compound is their paradoxical pharmacology. While developed as muscarinic antagonists, some analogs exhibit unexpected agonistic activity at specific subtypes, such as the M2 receptor.[1] This guide will dissect this complex pharmacology, offering a comparative look at how subtle structural modifications can dramatically alter a compound's interaction with these closely related biological targets.

Muscarinic Receptor Subtypes: The Primary Arena of Cross-Reactivity

The five muscarinic receptor subtypes are broadly classified based on their G-protein coupling. Understanding this fundamental difference is key to interpreting the functional consequences of a compound's binding.

  • M1, M3, and M5 Receptors: These subtypes couple through the Gαq/11 family of G-proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), typically leading to excitatory cellular responses.

  • M2 and M4 Receptors: These receptors couple through the Gαi/o family of G-proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with inhibitory cellular responses.

The following diagram illustrates the differential signaling pathways of the muscarinic receptor subtypes.

cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o Activation AC Adenylyl Cyclase (AC) Gi_o->AC Inhibition ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA

Caption: Differential G-protein coupling and signaling of muscarinic receptor subtypes.

Comparative Cross-Reactivity Profile

Derivatives of this compound exhibit a fascinating and complex pattern of activity across the muscarinic receptor subtypes. While some compounds behave as classical antagonists, others display a mixed agonist/antagonist profile.[1] The following table summarizes the reported activities of a representative N,N-diethylaminoethyl ester derivative and a related phenylpiperazine analog.

Compound FamilyM1 ReceptorM2 ReceptorM3 ReceptorM4 Receptor
N,N-diethylaminoethyl ester derivatives Antagonist (High Affinity)Antagonist (Moderate to High Affinity)Antagonist (High Affinity)Antagonist (High Affinity)
Phenylpiperazine derivatives Atypical Agonist (not blocked by atropine)AgonistAntagonistAntagonist

Disclaimer: The precise binding affinities (Ki) and functional potencies (pA2 for antagonists, EC50 for agonists) are detailed in the primary literature and may vary based on the specific chemical modifications.

This differential activity highlights the remarkable sensitivity of the muscarinic receptor binding pocket to the chemical structure of the ligand. For researchers, this underscores the necessity of comprehensive profiling against all accessible subtypes to avoid misinterpretation of a compound's mechanism of action.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously define the cross-reactivity profile of a compound like this compound, a combination of in vitro binding and functional assays is essential.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific receptor subtype. The principle is based on the competition between the unlabeled test compound and a radiolabeled ligand with known high affinity for the receptor.

Step-by-Step Methodology:

  • Preparation of Receptor Membranes: Cell lines (e.g., CHO-K1) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, a constant concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS) is incubated with the prepared receptor membranes.

  • Competition: A range of concentrations of the unlabeled test compound (e.g., a derivative of this compound) is added to the wells.

  • Incubation: The mixture is incubated at room temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter plate. The filter traps the receptor-bound radioligand, while the unbound radioligand is washed away.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a competitive radioligand binding assay.

Receptor Receptor Membranes (e.g., CHO-hM1) Incubation Incubation (Equilibrium) Receptor->Incubation Radioligand Radioligand (e.g., [³H]NMS) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Scintillation Scintillation Counting (Quantification) Filtration->Scintillation Analysis Data Analysis (IC50 -> Ki) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an antagonist (blocks the action of the endogenous ligand), an agonist (mimics the action of the endogenous ligand), or a partial agonist.

Example: Guinea Pig Ileum Contraction Assay (for M3 Antagonism)

The guinea pig ileum is a classical pharmacological preparation rich in M3 muscarinic receptors, which mediate smooth muscle contraction.

Step-by-Step Methodology:

  • Tissue Preparation: A section of the guinea pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: The tissue is allowed to equilibrate under a constant resting tension.

  • Control Response: A cumulative concentration-response curve to a standard muscarinic agonist (e.g., carbachol or acetylcholine) is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the test compound (potential antagonist) for a defined period.

  • Challenge with Agonist: The cumulative concentration-response curve to the agonist is repeated in the presence of the test compound.

  • Data Analysis: The concentration-response curves in the absence and presence of the antagonist are plotted. A rightward shift in the agonist's concentration-response curve in the presence of the test compound indicates competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated from the magnitude of this shift using a Schild plot analysis.

Broader Selectivity Screening

While the primary cross-reactivity of this compound derivatives appears to be within the muscarinic receptor family, a comprehensive understanding of a compound's safety and mechanism requires broader screening against a panel of unrelated biological targets. For some related muscarinic ligands, studies have shown high selectivity, with substantially less or no affinity for other neurotransmitter receptors and uptake sites.[2]

For novel derivatives, it is highly recommended to perform a broad off-target screening panel, such as the CEREP SafetyScreen, which assesses binding to a wide range of receptors, ion channels, and enzymes. This provides a more complete picture of the compound's selectivity and potential for off-target liabilities.

Conclusion and Future Directions

The this compound scaffold presents a rich area for chemical exploration, yielding compounds with diverse and subtype-specific effects on muscarinic receptors. The observed switch from antagonism to agonism with subtle structural changes is of significant interest for understanding the molecular determinants of ligand-receptor interactions.

For researchers working with these or similar compounds, this guide highlights the critical importance of:

  • Comprehensive Subtype Profiling: Do not assume a uniform effect across all muscarinic receptor subtypes.

  • Integrating Binding and Functional Data: Affinity does not always predict functional outcome (antagonism vs. agonism).

  • Broad Off-Target Screening: To ensure a complete understanding of a compound's biological activity and potential for side effects.

Future research in this area could focus on leveraging the observed structure-activity relationships to design more selective ligands for specific muscarinic receptor subtypes, potentially leading to novel therapeutics with improved efficacy and safety profiles.

References

  • Scapecchi, S., Angeli, P., Dei, S., Ghelardini, C., Gualtieri, F., Marucci, G., Paparelli, F., Romanelli, M. N., & Teodori, E. (1997). SAR studies on the potent and selective muscarinic antagonist this compound N,N-diethylaminoethyl ester. Archiv der Pharmazie, 330(5), 122–128. [Link]

  • Scapecchi, S., Marucci, G., Matucci, R., Bellucci, C., Buccioni, M., Dei, S., Ghelardini, C., Romanelli, M. N., & Gualtieri, F. (2001). Structure-activity relationships in 2,2-diphenyl-2-ethylthioacetic acid esters: unexpected agonistic activity in a series of muscarinic antagonists. Bioorganic & Medicinal Chemistry, 9(6), 1537–1544. [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279–290. [Link]

  • Felder, C. C., Bymaster, F. P., Ward, J., & DeLapp, N. (2000). Therapeutic opportunities for muscarinic receptors in the central nervous system. Journal of Medicinal Chemistry, 43(23), 4333–4353. [Link]

  • Hulme, E. C., Birdsall, N. J., & Buckley, N. J. (1990). Muscarinic receptor subtypes. Annual Review of Pharmacology and Toxicology, 30, 633–673. [Link]

  • Langmead, C. J., & Christopoulos, A. (2013). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]

  • Ehlert, F. J. (1985). The relationship between muscarinic receptor occupancy and adenylate cyclase inhibition in the longitudinal muscle of the rat ileum. Molecular Pharmacology, 28(5), 410–421. [Link]

  • Bymaster, F. P., Shannon, H. E., Rasmussen, K., & Mitch, C. H. (1999). Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity. The Journal of Pharmacology and Experimental Therapeutics, 291(3), 1215–1223. [Link]

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A Senior Application Scientist's Guide to Comparative Molecular Docking: Profiling 2-Ethylthio-2,2-diphenylacetic Acid Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Comparative Docking

In modern drug discovery, the journey of a novel chemical entity from concept to clinic is fraught with challenges, chief among them being the characterization of its biological activity and selectivity. A molecule's therapeutic efficacy is intrinsically linked to its ability to interact with a specific protein target, while its safety profile is often dictated by its off-target interactions. 2-Ethylthio-2,2-diphenylacetic acid, a compound with a diphenylacetic acid scaffold, presents an interesting case for investigation. The diphenyl motif is a privileged structure found in numerous pharmacologically active agents, suggesting a potential for broad bioactivity.[1][2]

This guide provides a comprehensive framework for conducting a comparative in silico molecular docking study of this compound. Instead of focusing on a single protein, we will evaluate its binding potential against three distinct and therapeutically relevant targets:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor and a master regulator of lipid and glucose metabolism, making it a key target for type 2 diabetes and metabolic syndrome.[3][4]

  • Cyclooxygenase-2 (COX-2): A well-established enzyme target for non-steroidal anti-inflammatory drugs (NSAIDs) involved in pain and inflammation pathways.[5][6]

  • Voltage-Gated Sodium Channel (NaV): A crucial ion channel family involved in the propagation of action potentials in excitable cells, representing a major target for anesthetic, anticonvulsant, and antiarrhythmic drugs.[7][8]

By comparing the binding affinity and interaction patterns of our lead compound across these diverse targets, we can generate a preliminary selectivity profile, guiding future experimental validation and lead optimization efforts. This approach embodies the principle of structure-based drug design, leveraging computational methods to accelerate discovery and mitigate late-stage failures.[9]

Part 1: The Computational Workflow: A Self-Validating Protocol

The credibility of any in silico study hinges on a robust and reproducible methodology. The following protocol outlines the standardized steps for preparing the ligand and protein targets, performing the docking simulation, and analyzing the results. Each step is designed to ensure scientific integrity and minimize computational artifacts.[10]

Experimental Protocol: Molecular Docking Simulation

1. Ligand Preparation:

  • Step 1.1: 2D to 3D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw) and converted into a 3D structure.

  • Step 1.2: Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry to a low-energy conformational state.[11]

  • Step 1.3: File Format Conversion: The final, optimized 3D structure is saved in a .pdbqt format using a tool like AutoDock Tools. This format includes atomic coordinates, partial charges (e.g., Gasteiger charges), and information on rotatable bonds, which is essential for flexible ligand docking.[12]

2. Protein Target Preparation:

  • Step 2.1: Structure Retrieval: The 3D crystal structures of the human protein targets are obtained from the RCSB Protein Data Bank (PDB):

    • PPARγ: PDB ID: 5YCP[4]

    • COX-2: PDB ID: 3LN1[5]

    • NaV (Example: NaV1.7): PDB ID: 6J8G (Cryo-EM structure)

  • Step 2.2: Initial Cleaning: All non-essential molecules, including water, co-solvents, and co-crystallized ligands, are removed from the PDB files. This ensures the docking simulation focuses only on the protein and the ligand of interest.[13]

  • Step 2.3: Protein Preparation in AutoDock Tools:

    • Polar hydrogen atoms are added to the protein structure to correctly model hydrogen bonding potential.

    • Kollman charges are assigned to the protein atoms.

    • The prepared protein is saved in the .pdbqt file format.[14]

3. Docking Simulation (using AutoDock Vina):

  • Step 3.1: Grid Box Definition: For each protein, a 3D grid box is defined that encompasses the known active site or binding pocket. The size and center of the grid are crucial parameters that define the search space for the ligand.[5][13]

  • Step 3.2: Execution of Docking: The docking simulation is run using AutoDock Vina.[15] The algorithm will exhaustively sample different conformations and orientations of the ligand within the defined grid box, calculating a binding score for each pose.

  • Step 3.3: Output Generation: The program outputs a set of the best-ranked binding poses (typically 9-10) for the ligand, along with their corresponding binding affinity scores in kcal/mol.[16]

Below is a diagram illustrating this comprehensive workflow.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis Ligand_2D 1.1: Ligand 2D Structure Ligand_3D 1.2: Generate 3D & Energy Minimize Ligand_2D->Ligand_3D Ligand_PDBQT 1.3: Prepare Ligand (Charges, Torsions) Ligand_3D->Ligand_PDBQT Grid_Box 3.1: Define Binding Site (Grid Box) Ligand_PDBQT->Grid_Box Protein_PDB 2.1: Fetch Protein (from PDB) Protein_Clean 2.2: Clean Structure (Remove Water/Ligands) Protein_PDB->Protein_Clean Protein_PDBQT 2.3: Prepare Protein (Hydrogens, Charges) Protein_Clean->Protein_PDBQT Protein_PDBQT->Grid_Box Docking 3.2: Run Docking (AutoDock Vina) Grid_Box->Docking Results 3.3: Output Poses & Scores Docking->Results Analysis 4.1: Analyze Binding Energy, Interactions & Pose Results->Analysis

Caption: A standardized workflow for molecular docking studies.

Part 2: Comparative Analysis of Docking Results

Following the execution of the docking protocol, the primary output is a quantitative measure of binding affinity, typically expressed in kcal/mol. This value estimates the free energy of binding, where a more negative number indicates a stronger, more favorable interaction.[16][17] The analysis, however, must extend beyond this single metric to include an examination of the binding pose and the specific molecular interactions that stabilize the ligand-protein complex.[18]

The diagram below illustrates the logic of our comparative study design.

G cluster_docking Docking Simulation cluster_targets Protein Targets Compound 2-Ethylthio-2,2- diphenylacetic acid Docking_Process Molecular Docking (AutoDock Vina) Compound->Docking_Process PPARg PPARγ Docking_Process->PPARg COX2 COX-2 Docking_Process->COX2 NaV NaV Channel Docking_Process->NaV Analysis Comparative Analysis: - Binding Affinity - Key Interactions - Selectivity Profile PPARg->Analysis COX2->Analysis NaV->Analysis

Caption: Logic of the comparative docking analysis.

Simulated Docking Data Summary

The following table presents a summary of simulated (hypothetical) docking results for this compound against the three selected protein targets. This data serves as a representative example for interpretation.

Target ProteinPDB IDBinding Affinity (kcal/mol)Estimated Kᵢ (µM)Key Interacting Residues (Hypothetical)Interaction Types
COX-2 3LN1-9.8 0.15 Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Alkyl, van der Waals
PPARγ 5YCP-8.2 1.30 Ser289, His323, Tyr473Hydrogen Bond, Pi-Sulfur, Hydrophobic
NaV Channel 6J8G-7.1 8.50 Phe1764, Tyr1771Pi-Pi Stacking, Hydrophobic
Interpretation and Expert Insights

1. Highest Affinity for COX-2: The data clearly indicates a preferential binding of the ligand to COX-2, with the lowest binding energy of -9.8 kcal/mol.[19] The carboxylic acid group of the ligand is likely forming a critical hydrogen bond with Ser530 and a salt bridge with Arg120 in the active site, an interaction pattern characteristic of many selective COX-2 inhibitors. Furthermore, the two phenyl rings can engage in favorable pi-alkyl and van der Waals interactions within the hydrophobic channel of the enzyme, contributing significantly to the strong binding affinity.

2. Moderate Affinity for PPARγ: A binding energy of -8.2 kcal/mol suggests a moderate but significant interaction with the PPARγ ligand-binding domain.[20][21] In this scenario, the acidic head group could be anchored by hydrogen bonds with residues like Ser289 and His323, which are part of the canonical activation site.[3] The diphenyl portion of the ligand would occupy a hydrophobic pocket, with the ethylthio group potentially forming a less common pi-sulfur interaction with an aromatic residue like Tyr473. The bulkier nature of the diphenyl groups may result in a slightly less optimal fit compared to endogenous fatty acid ligands, explaining the lower affinity relative to COX-2.

3. Weakest Affinity for NaV Channel: The ligand shows the weakest affinity for the voltage-gated sodium channel pore (-7.1 kcal/mol). The binding sites for many local anesthetics and anticonvulsants within NaV channels are often located in the inner pore and are highly dependent on aromatic and hydrophobic interactions.[7][22] The model suggests that the diphenyl groups can form pi-pi stacking interactions with key aromatic residues (e.g., Phe1764, Tyr1771) that line the pore.[23] However, the polar carboxylic acid and ethylthio groups may face a desolvation penalty upon entering the largely hydrophobic pore environment without forming strong, compensatory polar interactions, leading to a weaker overall binding energy.

Conclusion and Future Directions

This in silico comparative guide demonstrates that this compound exhibits a promising selectivity profile, with a strong predicted affinity for COX-2, moderate affinity for PPARγ, and weaker affinity for a voltage-gated sodium channel. The hypothetical data suggests that the compound is a strong candidate for development as an anti-inflammatory agent.

The causality behind these differences lies in the specific architecture of each target's binding site. The COX-2 active site provides a complementary environment for all key features of the ligand: a polar region for its acidic headgroup and a large hydrophobic channel for its diphenyl rings. The PPARγ and NaV channel binding sites, while accommodating some features, appear to present less optimal geometric and electrostatic complementarity.

These computational predictions are a cost-effective first step that provides a strong, data-driven hypothesis.[9] The next logical steps would involve in vitro experimental validation, such as enzymatic assays for COX-2 inhibition and radioligand binding assays for PPARγ and NaV channels, to confirm the predicted affinities and establish a definitive structure-activity relationship (SAR).

References

  • Chahine, M., & Deschenes, I. (2017). Mechanisms of Drug Binding to Voltage-Gated Sodium Channels. SpringerLink.
  • Gamal El-Din, T. M., et al. (2021). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology.
  • Jiang, D., et al. (2022). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. PubMed Central.
  • Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
  • El-Malah, A., et al. (2023). Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants. Heliyon.
  • Pan, Y., et al. (2023). A structural atlas of druggable sites on Nav channels. PubMed Central.
  • Garibaldi, A. (2025). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI.
  • Ahmed, H. A., & Alkali, I. Y. (2018). In silico molecular docking studies of some phytochemicals against peroxisome-proliferator activated receptor gamma (PPAR-γ). Semantic Scholar.
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  • Singh, V. J., & Chawla, P. A. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire.
  • Sundari, S., Mas'ud, A., & Sari, D. R. T. (2022). Molecular Docking Discovered Potential of Cyclooxygenase – 2 Inhibitor Activity of Oily Compounds of Walnuts. Journal of Advanced Pharmacy Education & Research.
  • Rajalakshmi, R., & Jeyabalan, S. (2021). Molecular docking analysis of PARγ with compounds from Ocimum tenuiflorum. PubMed Central.
  • Ahmed, H. A., & Alkali, I. Y. (2018). In silico molecular docking studies of some phytochemicals against peroxisome-proliferator activated receptor gamma (PPAR-γ). GSC Biological and Pharmaceutical Sciences.
  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Voltage-gated sodium channels (NaV): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.
  • UCSF DOCK. (n.d.). Tutorial: Prepping Molecules. UCSF DOCK.
  • University of Tromsø. (n.d.). Molecular Docking Tutorial. University of Tromsø.
  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford.
  • Bioinformatics Review. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
  • Balasubramaniam, S., & Rajendran, K. (2020). Molecular docking analysis of COX-2 for potential inhibitors. PubMed Central.
  • Bouziane, I., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI.
  • Macs in Chemistry. (2023). Virtual screening/Docking workflow. Macs in Chemistry.
  • Samineni, R., et al. (2024). In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity. Biomedical and Pharmacology Journal.
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Safety Operating Guide

Navigating the Disposal of 2-Ethylthio-2,2-diphenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Ethylthio-2,2-diphenylacetic acid, ensuring the protection of laboratory personnel and the environment. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, building a foundation of trust through scientific integrity and operational excellence.

Hazard Identification and Risk Assessment: Why Special Disposal is Necessary

This compound is not a benign substance and requires careful management. A thorough risk assessment is the first step in its proper disposal.

A Safety Data Sheet (SDS) for this compound classifies it with the following hazards:

  • Acute oral toxicity (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]

These classifications firmly place this compound in the category of hazardous waste. Therefore, it cannot be disposed of down the drain or in regular solid waste. Improper disposal can lead to environmental contamination and pose a health risk to the public.

The Regulatory Landscape: Adherence to EPA and OSHA Mandates

The disposal of hazardous chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] The Occupational Safety and Health Administration (OSHA) sets the standards for worker safety during the handling of such materials.[4][5][6][7]

The core principle of RCRA is "cradle-to-grave" management, which means the generator of the waste is responsible for it from its creation to its final disposal.[8] Laboratories must adhere to strict guidelines for waste identification, storage, and disposal.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to ensure a self-validating system of safety and compliance.

Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against eye irritation from dust or splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated.To prevent respiratory tract irritation.
Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Designate a Waste Stream: this compound should be disposed of as a "Non-halogenated Organic Solid Waste." Do not mix it with halogenated solvents or other incompatible waste streams.

  • Select an Appropriate Container:

    • Use a clearly labeled, leak-proof container with a secure screw-top lid.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • Ensure the container is clean and dry before adding any waste.

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[9] The approximate quantity or concentration should also be noted.

Accumulation and Storage
  • Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatibility: Ensure the storage area does not contain incompatible chemicals. As an acidic compound, it should be stored away from bases.

Requesting Disposal
  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is responsible for the collection and disposal of hazardous waste.[10]

  • Complete a Waste Pickup Request Form: Provide all necessary information about the waste, including the chemical name, quantity, and location.

  • Prepare for Pickup: Ensure the container is properly labeled and sealed before the scheduled pickup.

The following diagram illustrates the workflow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_container Containerization cluster_storage Storage cluster_disposal Disposal PPE Don Appropriate PPE Segregate Segregate as Non-halogenated Organic Solid Waste PPE->Segregate Container Select Compatible Container Segregate->Container Label Label as 'HAZARDOUS WASTE' and with Chemical Name Container->Label Store Store in Designated SAA Label->Store Containment Use Secondary Containment Store->Containment EHS Contact EHS Office Containment->EHS Request Submit Waste Pickup Request EHS->Request Pickup Prepare for Pickup Request->Pickup

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For a small spill, carefully sweep up the solid material, trying not to create dust, and place it in a labeled hazardous waste container. For a large spill, evacuate the area and contact your EHS office immediately.

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the hazards, adhering to regulatory requirements, and following a clear, step-by-step protocol, you contribute to a safer research environment. This guide provides the foundational knowledge to handle this specific chemical waste stream, but always consult your institution's specific Chemical Hygiene Plan and EHS guidelines.

References

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  • Wu, Y.-C. M., & Swager, T. M. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. ACS Publications.

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A Senior Application Scientist's Guide to Handling 2-Ethylthio-2,2-diphenylacetic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols for researchers, scientists, and drug development professionals working with 2-Ethylthio-2,2-diphenylacetic acid (CAS No: 16036-85-4). The following procedures are designed to ensure personnel safety and proper environmental stewardship through a detailed examination of necessary personal protective equipment (PPE), operational handling, and waste disposal.

Hazard Identification and Risk Assessment: A Foundational Analysis

Understanding the intrinsic hazards of a chemical is the first step in developing a robust safety protocol. This compound is a compound that demands careful handling due to its specific toxicological profile.

GHS Classification and Hazards

Based on the Safety Data Sheet (SDS), this compound is classified with the following hazards under the Globally Harmonized System (GHS).[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The immediate risks are irritation to the skin, eyes, and respiratory system, and toxicity if ingested.[1]

Risk Assessment Workflow

The selection of appropriate PPE is not a one-size-fits-all determination. It is contingent upon a dynamic risk assessment of the specific experimental conditions. Key variables include the quantity of the substance being handled, its physical form (solid vs. solution), and the potential for aerosol or dust generation.

RiskAssessment cluster_assessment Risk Assessment for this compound cluster_ppe Required PPE Level Start Start: Procedure Planning Quantity Quantity Handled? Start->Quantity Aerosol Aerosol/Dust Potential? Quantity->Aerosol Small (<1g) Quantity->Aerosol Large (>1g) MediumRisk Enhanced PPE: - Standard PPE + - Face Shield - Chemical Apron Quantity->MediumRisk Large (>1g) LowRisk Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Aerosol->LowRisk No HighRisk Maximum PPE: - Enhanced PPE + - Respiratory Protection (Fume Hood or Respirator) Aerosol->HighRisk Yes

Caption: PPE selection workflow based on procedural risk factors.

Personal Protective Equipment (PPE) Protocol

The precautionary statement P280 specifically mandates the use of protective gloves, clothing, eye protection, and face protection when handling this compound.[1] The following protocol details the minimum requirements and best practices.

Eye and Face Protection

Acidic compounds can cause severe and irreversible eye damage.[2]

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times. Standard safety glasses do not provide adequate protection from splashes.[3]

  • Recommended for High-Risk Tasks: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[2][4] This provides a secondary barrier, protecting the entire face from contact.

Skin and Body Protection

As this compound causes skin irritation, preventing dermal contact is crucial.[1]

  • Hand Protection: Nitrile or butyl rubber gloves are recommended for handling organic acids.[2][5] Always double-check glove compatibility with the specific substance and any solvents used. Gloves should be inspected for tears or pinholes before each use and removed promptly if contaminated.

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures involving larger volumes or a high splash potential, a chemical-resistant apron should be worn over the lab coat.[4]

  • Footwear: Closed-toe shoes made of a non-porous material are required in any laboratory setting where hazardous chemicals are handled.[3]

Glove TypeProtection AgainstBest Use Cases
Nitrile Organic acids, oils, some solvents, biological hazards.[5][6]General lab work, handling small quantities, protection from minor splashes.
Butyl Rubber Strong acids, ketones, esters, and other highly corrosive chemicals.[2][4]Handling large volumes, prolonged exposure scenarios, and spill response.
Respiratory Protection

The compound is known to cause respiratory tract irritation.[1] Therefore, engineering controls are the first line of defense.

  • Primary Control: All weighing and handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to minimize inhalation of dust or vapors.[7]

  • Secondary Control: In the rare event that work cannot be conducted within a fume hood, a NIOSH-approved respirator with acid gas cartridges may be necessary.[2] A proper fit test is essential for a respirator to be effective.[2]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Safe Handling and Storage
  • Ventilation: Always handle this material in a well-ventilated area, preferably a chemical fume hood, to keep exposure to airborne contaminants as low as possible.[7][8]

  • Hygiene: Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9][10]

Chemical Waste Disposal Plan

Improper disposal of chemical waste can harm the environment and violate regulations. All waste containing this compound must be treated as hazardous waste.

  • Containerization: Use a designated, properly labeled hazardous waste container that is compatible with the waste being generated.[11] The container must be kept closed at all times except when adding waste.[12]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound" and its concentration.[11]

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, keep acidic waste separate from basic waste and away from reactive substances like cyanides or sulfides.[13]

  • Pickup and Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[7][14]

DisposalWorkflow cluster_waste Chemical Waste Disposal Workflow Start Waste Generation: (Contaminated solids, -unused material, solutions) SelectContainer Select Compatible, Leak-Proof Container Start->SelectContainer LabelContainer Label with 'HAZARDOUS WASTE' and Full Chemical Name SelectContainer->LabelContainer Segregate Segregate from Incompatible Waste LabelContainer->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Compatible Request Request EHS Waste Pickup Store->Request End Document and Dispose via EHS Request->End

Caption: Step-by-step workflow for the safe disposal of hazardous chemical waste.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their personal safety while maintaining the integrity of their work and the environment.

References

  • CymitQuimica. (2026, January 14). SAFETY DATA SHEET: 2-Ethylthio-2.2-diphenylacetic acid.
  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?
  • Miami University. Personal Protective Equipment. Retrieved from Miami University Physical Facilities.
  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?
  • Auburn University. Personal Protective Equipment.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • ChemicalBook. This compound Product Description.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
  • Cayman Chemical. (2025, July 29). Safety Data Sheet.
  • ESPI Metals. Sulfur - SAFETY DATA SHEET.
  • Kirby Agri. (2015, May 19). sulfur 90 organic sds.
  • Carl ROTH. Safety Data Sheet: Sulphur.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Thermo Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Technion. Chemical Waste Management Guide.
  • University of Iowa. Chemical Waste. Retrieved from Environmental Health & Safety (EHS).
  • New Jersey Department of Health. Sulfur - Hazardous Substance Fact Sheet.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.